Cyclododecene
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclododecene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,3-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPABJGVBDSCIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC=CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20880669 | |
| Record name | cyclododecene, (e)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Cyclododecene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20495 | |
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CAS No. |
1486-75-5, 1501-82-2 | |
| Record name | cyclododecene, (e)- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20880669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclododecene | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Conformational Analysis of cis-Cyclododecene
Abstract
This technical guide provides a comprehensive exploration of the conformational landscape of cis-cyclododecene, a molecule of significant interest in organic chemistry and materials science. We delve into the nuanced interplay of steric and torsional strains that govern its three-dimensional structure. This document synthesizes findings from pivotal experimental techniques, primarily dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, with the predictive power of computational modeling. Detailed methodologies for these techniques are presented, offering researchers and drug development professionals a robust framework for investigating the conformational dynamics of macrocyclic systems. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized throughout to ensure scientific integrity and reproducibility.
Introduction: The Conformational Challenge of Medium to Large Ring Cycloalkenes
The conformational analysis of cycloalkanes is a cornerstone of stereochemistry. While small rings (n=3-6) are constrained by significant angle and torsional strain, and large rings (n>12) exhibit properties akin to their acyclic counterparts, medium-sized rings (n=8-11) and adjacent macrocycles like cyclododecane present a unique and complex conformational challenge. These molecules are plagued by a combination of transannular strain (non-bonded interactions across the ring) and torsional strain, leading to a multitude of low-energy conformations with relatively small energy barriers between them.
cis-Cyclododecene, a twelve-membered cycloalkene, is a fascinating case study within this class of molecules. The presence of the rigid cis-double bond introduces a significant constraint, reducing the number of accessible conformations compared to its saturated analog, cyclododecane. Nevertheless, it retains considerable flexibility, making its conformational analysis a non-trivial pursuit. Understanding the preferred three-dimensional arrangement of cis-cyclododecene and the dynamics of its conformational interconversions is crucial for predicting its reactivity, designing derivatives with specific properties, and understanding its role in larger molecular architectures.
In medium-sized rings, the cis isomer is generally more stable than the trans isomer due to the severe ring strain induced by the twisted double bond in the latter.[1][2][3][4] This holds true for cyclododecene, where the cis configuration allows for a more relaxed and lower-energy overall ring conformation.
The Conformational Landscape of cis-Cyclododecene
The preferred conformation of cis-cyclododecene and its derivatives has been a subject of extensive investigation. A consensus has emerged from both experimental and computational studies that the most stable conformation is the so-called [1ene2333] conformation.[5][6][7][8] This nomenclature describes the number of C-C bonds on each side of the double bond.
In solution, it has been shown that two asymmetric [1ene2333] conformations can coexist in a dynamic equilibrium.[5] However, in the solid state, typically only one of these conformations is observed in the crystal lattice.[5][6]
The following diagram illustrates the logical relationship between the key factors influencing the conformational preference of cis-cyclododecene.
Caption: Factors influencing the preferred [1ene2333] conformation of cis-cyclododecene.
Experimental Determination of Conformation and Dynamics
Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy
Dynamic NMR (DNMR) spectroscopy is the most powerful experimental technique for studying the conformational dynamics of flexible molecules like cis-cyclododecene in solution. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to "freeze out" individual conformations on the NMR timescale and determine the energetic barriers to their interconversion.
At room temperature, the conformational interconversion of cis-cyclododecene is rapid on the NMR timescale, resulting in a time-averaged spectrum with fewer signals than would be expected for a single, static conformation. As the temperature is lowered, the rate of interconversion decreases. At a sufficiently low temperature, known as the coalescence temperature, the signals for non-equivalent nuclei in the different conformations begin to broaden and then resolve into separate peaks at even lower temperatures.
For cis-cyclododecene, variable-temperature 13C NMR spectroscopy has been particularly informative. At room temperature, five 13C signals are observed. Upon cooling, these signals split into ten peaks of equal intensity, indicating the presence of a single conformation with C1 symmetry.[9][10] This observation is consistent with the [1ene2333] conformation.
The free-energy barrier (ΔG‡) for this process has been determined to be approximately 6.64 kcal/mol at -139.7 °C.[9][10] A second, higher energy barrier of 10.9 kcal/mol has been observed through 1H NMR studies of the allylic protons, suggesting a more complex conformational pathway.[9][10]
Experimental Protocol: Variable-Temperature 13C NMR of cis-Cyclododecene
-
Sample Preparation: Prepare a dilute solution (e.g., 1-5%) of high-purity cis-cyclododecene in a suitable low-freezing point solvent such as dichlorofluoromethane (CF2Cl2) or a mixture of chlorodifluoromethane (CHClF2), dichlorofluoromethane (CHCl2F), and dichlorodifluoromethane (CF2Cl2).[9][10] The choice of solvent is critical to ensure the sample remains liquid at the very low temperatures required for the experiment.
-
Instrumentation: Utilize a high-field NMR spectrometer equipped with a variable-temperature probe capable of reaching temperatures as low as -160 °C.
-
Initial Spectrum: Acquire a standard 13C NMR spectrum at room temperature to serve as a reference.
-
Temperature Variation: Gradually lower the temperature of the probe in increments of 5-10 °C. Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.
-
Data Acquisition: Record the 13C NMR spectrum at each temperature, paying close attention to changes in line shape, particularly the broadening of signals.
-
Determination of Coalescence Temperature (Tc): Identify the temperature at which distinct signals merge into a single broad peak.
-
Low-Temperature Spectrum: Continue to lower the temperature until the signals are sharp and well-resolved, representing the "slow-exchange" regime.
-
Data Analysis: Use the Eyring equation to calculate the free-energy barrier (ΔG‡) from the coalescence temperature (Tc) and the separation of the signals (Δν) in the slow-exchange spectrum.
Caption: Workflow for Dynamic NMR Spectroscopy of cis-cyclododecene.
X-ray Crystallography
While NMR provides information about the conformational dynamics in solution, X-ray crystallography offers a precise snapshot of the molecule's structure in the solid state.[11][12][13] This technique has been instrumental in confirming the preferred conformation of cis-cyclododecene derivatives.
Although obtaining suitable single crystals of cis-cyclododecene itself can be challenging, derivatives have been successfully crystallized and their structures determined.[5][6][7] These studies consistently show the this compound moiety adopting the [1ene2333] conformation in the crystal lattice.[5][6][7]
Experimental Protocol: Single-Crystal X-ray Diffraction of a cis-Cyclododecene Derivative
-
Crystal Growth: Grow single crystals of a suitable derivative of cis-cyclododecene. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution: The diffraction data is used to determine the electron density map of the crystal. This map is then interpreted to determine the positions of the individual atoms.
-
Structure Refinement: The initial atomic model is refined to achieve the best possible fit with the experimental diffraction data.
-
Conformational Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, allowing for a detailed analysis of the conformation of the cis-cyclododecene ring.
Computational Conformational Analysis
Computational chemistry provides a powerful complementary approach to experimental methods for studying the conformational preferences of molecules.[14] Force-field calculations and quantum mechanics methods can be used to explore the potential energy surface of cis-cyclododecene, identify stable conformations, and estimate the energy barriers between them.
Force-Field Calculations
Force-field methods, such as MM3 (Molecular Mechanics 3), are particularly well-suited for the conformational analysis of large, flexible molecules.[15][16][17] These methods use a classical mechanical model to calculate the potential energy of a molecule as a function of its geometry. The total steric energy is calculated as a sum of contributions from bond stretching, angle bending, torsional strain, and non-bonded van der Waals and electrostatic interactions.
Iterative force-field calculations have been successfully applied to cis-cyclododecene, predicting a single conformation of C1 symmetry that closely resembles the boat-chair-boat (BCB) conformation of cyclodecane.[9][10] These calculations are in excellent agreement with the experimental data obtained from dynamic NMR.
Table 1: Comparison of Experimental and Computational Energy Barriers for cis-Cyclododecene
| Method | Process | Energy Barrier (kcal/mol) | Reference |
| Dynamic 13C NMR | C1 interconversion | 6.64 | [9][10] |
| Dynamic 1H NMR | Allylic proton exchange | 10.9 | [9][10] |
| MM3 Calculations | Conformational change | Consistent with DNMR | [9][10] |
Quantum Mechanics Calculations
Ab initio and Density Functional Theory (DFT) methods provide a more rigorous, quantum mechanical description of the electronic structure of a molecule. While computationally more demanding than force-field methods, they can provide more accurate energies and can be used to calculate other properties, such as NMR chemical shifts.
Quantum chemistry calculations have been used to confirm that the [1ene2333] conformation is the global minimum on the potential energy surface of cis-cyclododecene derivatives.[5][6] Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate theoretical 13C chemical shifts for different conformations, which can then be compared to experimental data to aid in the assignment of the observed spectra.[10][18]
Applications in Drug Development and Materials Science
The conformational preferences of the this compound ring can have a significant impact on the biological activity and material properties of molecules containing this moiety. In drug development, the three-dimensional shape of a molecule is critical for its interaction with biological targets such as enzymes and receptors. A thorough understanding of the conformational landscape of a this compound-containing drug candidate is therefore essential for structure-activity relationship (SAR) studies and rational drug design.
In materials science, the conformation of macrocyclic units can influence the packing of molecules in the solid state, which in turn affects properties such as melting point, solubility, and crystal morphology. The ability to predict and control the conformation of cis-cyclododecene can be leveraged in the design of new materials with tailored properties.
Conclusion
The conformational analysis of cis-cyclododecene is a prime example of the successful synergy between experimental and computational techniques. Dynamic NMR spectroscopy has provided crucial insights into the energetic barriers of conformational interconversion in solution, while X-ray crystallography has definitively established the preferred conformation in the solid state. These experimental findings are strongly supported by force-field and quantum mechanics calculations, which have provided a detailed picture of the molecule's potential energy surface. The established [1ene2333] conformation as the most stable arrangement highlights the delicate balance of forces that govern the structure of medium to large ring cycloalkenes. The methodologies and insights presented in this guide offer a comprehensive framework for researchers and professionals engaged in the study and application of macrocyclic systems.
References
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Zhang, C., Gong, S., Zhang, L., Wang, D., & Wang, M. (2010). Facile Synthesis and Preferred Conformation Analysis of Cyclododeceno[b]indene. Molecules, 15(2), 699-708. Available from: [Link]
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Noe, E. A., & Roberts, J. D. (1998). Conformational Studies of cis-Cyclodecene and cis-Cyclodecene Oxide by Dynamic NMR Spectroscopy and Computational Methods. Journal of the American Chemical Society, 120(42), 10715-10720. Available from: [Link]
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American Chemical Society. Conformational Studies of cis-Cyclodecene and cis-Cyclodecene Oxide by Dynamic NMR Spectroscopy and Computational Methods. Available from: [Link]
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ResearchGate. Multistep conformational interconversion mechanism of cyclododecane. A simple and fast analysis using potential energy curves. Available from: [Link]
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Royal Society of Chemistry. Electronic Supplementary Information this compound isomeric separation by (supported) rhodium(I)- catalysed selective dehydrogenative borylation reaction. Available from: [Link]
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Quora. Organic Chemistry: Which is more stable cis or trans form in cycloalkenes?. Available from: [Link]
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National Institutes of Health. Facile Synthesis and Preferred Conformation Analysis of Cyclododeceno[b]indene. Available from: [Link]
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PubMed. Facile synthesis and preferred conformation analysis of cyclododeceno[b]indene. Available from: [Link]
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Quora. Why is cis form more stable in cyclooctene?. Available from: [Link]
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Chemistry Stack Exchange. Relative stability of cis and trans cycloalkenes. Available from: [Link]
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PubMed. Conformational Study of trans-Cyclododecene by Dynamic NMR Spectroscopy and Computational Methods. Available from: [Link]
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Science Journal of Chemistry. The Novel < i> Cis- and < i> Trans- Isomerism of α-Monosubstituted Cyclododecanone Derivatives. Available from: [Link]
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Sci-Hub. NMR spectroscopic study of the conformational features of cyclododecanone. Available from: [Link]
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ResearchGate. Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. Available from: [Link]
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Whitepaper: The Ring Strain Energy of Trans-Cyclododecene: A Comprehensive Technical Analysis
Abstract
In the landscape of cyclic hydrocarbons, the transition from medium to large rings presents a fascinating interplay of steric and electronic factors that govern molecular stability and reactivity. Cyclododecene, with its twelve-carbon framework, sits at a critical juncture in this transition. This technical guide provides an in-depth analysis of the ring strain energy of trans-cyclododecene. We will explore the theoretical underpinnings of ring strain in cycloalkenes, detail both experimental and computational methodologies for its quantification, and discuss the profound implications of this stored energy on the molecule's reactivity and utility in modern organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who leverage the principles of physical organic chemistry to design and execute novel chemical transformations.
Introduction: The Concept of Ring Strain in Cycloalkenes
Ring strain is a cornerstone concept in organic chemistry, representing the increase in potential energy of a cyclic molecule due to its deviation from an ideal, strain-free acyclic counterpart. This excess energy is primarily a summation of three distinct destabilizing contributions:
-
Angle Strain: The deviation of bond angles from their ideal values (e.g., 109.5° for sp³-hybridized carbon, 120° for sp²-hybridized carbon).
-
Torsional Strain (Pitzer Strain): Arises from eclipsed conformations of substituents on adjacent atoms, creating repulsive electronic interactions.
-
Transannular Strain (Prelog Strain): Steric repulsion between atoms or groups across the ring from one another, which are not directly bonded.[1]
In acyclic alkenes, the trans isomer is almost invariably more stable than the cis isomer due to reduced steric hindrance between substituents.[2][3] However, within cyclic systems of small to medium size (up to 11 carbons), this trend is reversed. The geometric constraint of incorporating a trans double bond into a small ring forces the carbon chain to span a wider distance, leading to significant angle, torsional, and transannular strain.[4][5] Consequently, cis-cycloalkenes are energetically favored in these systems. trans-Cyclooctene is the smallest trans-cycloalkene that is stable enough to be isolated at room temperature, and it is considerably more strained than its cis counterpart.[4][5]
The twelve-membered ring of this compound marks a pivotal point. At this ring size, the carbon chain becomes sufficiently long and flexible to accommodate the geometry of a trans double bond with much less difficulty.[5] This reduces the severe transannular interactions that plague smaller trans-cycloalkenes, making the relative stabilities of the cis and trans isomers of this compound remarkably close.[5][6]
Quantifying the Strain Energy of Trans-Cyclododecene
Determining the ring strain energy is not merely an academic exercise; it provides a quantitative measure of the potential energy stored within the molecule, which is directly correlated to its reactivity.[7] Two primary, self-validating methodologies are employed for this purpose: experimental calorimetry and computational chemistry.
Experimental Protocol: Calorimetry via Heats of Hydrogenation
Expertise & Causality: The heat of hydrogenation (ΔH°hydrog) is a powerful experimental tool for assessing the relative stabilities of unsaturated compounds.[2] The underlying principle is that when two isomers are hydrogenated to the same alkane, any difference in the heat evolved must originate from the difference in their initial potential energies. A less stable, more highly strained isomer will possess greater internal energy and therefore release more heat upon hydrogenation.[3]
Step-by-Step Methodology:
-
Sample Preparation: High-purity samples of both cis- and trans-cyclododecene are prepared. A common synthetic route involves the photochemical isomerization of the more stable cis-isomer or a Hofmann elimination followed by selective separation of the trans-isomer via complexation with silver nitrate.[8]
-
Calorimeter Setup: A high-precision reaction calorimeter is charged with a known mass of the this compound isomer dissolved in a suitable solvent, typically acetic acid. A hydrogenation catalyst, such as platinum(IV) oxide (Adam's catalyst) or palladium on carbon, is added.
-
Reaction Initiation: The system is pressurized with hydrogen gas, and the reaction is initiated. The catalytic hydrogenation reduces the double bond to yield the same product for both isomers: cyclododecane. C₁₂H₂₂ (cis or trans) + H₂ --(Catalyst)--> C₁₂H₂₄
-
Data Acquisition: The heat evolved during the exothermic reaction is meticulously measured by the calorimeter. The experiment is repeated multiple times for each isomer to ensure reproducibility and statistical validity.
-
Calculation of Isomerization Enthalpy: The difference between the heats of hydrogenation for the two isomers gives the enthalpy of isomerization (ΔH°isomerization) from the trans to the cis form. ΔH°isomerization = ΔH°hydrog(trans) - ΔH°hydrog(cis)
Data Summary & Interpretation: As shown in the table below, the enthalpy difference between trans and cis isomers diminishes as the ring size increases. For cyclodecene, the trans isomer is significantly less stable. By the time we reach this compound, the stabilities are much closer, with equilibrium studies showing the trans isomer is actually slightly favored from a free energy perspective.[6]
| Cycloalkene | ΔH°hydrog (trans) (kcal/mol) | ΔH°hydrog (cis) (kcal/mol) | ΔH°isomerization (trans → cis) (kcal/mol) |
| Cyclooctene | -32.24 | -22.98 | -9.26 |
| Cyclononene | -26.49 | -23.62 | -2.87 |
| Cyclodecene | -24.01 | -20.67 | -3.34 |
| This compound | Data suggests a small negative value | Data suggests a small negative value | -0.41 |
Data compiled from authoritative sources.[6][9]
This experimental data provides an authoritative, physical measurement of the energetic landscape, confirming that trans-cyclododecene possesses only a small amount of residual strain energy relative to its cis counterpart.
Computational Protocol: Homodesmotic Reaction Analysis
Expertise & Causality: Computational chemistry offers a powerful, in silico method to probe molecular energetics. To accurately calculate strain energy, we must isolate the energy contribution arising purely from the cyclic nature of the molecule. Homodesmotic reactions are a theoretical construct designed for this purpose.[10] By ensuring that the number and type of all bonds (e.g., C-C, C=C, C-H) are identical on both the reactant and product sides of a theoretical equation, systematic errors in the computational method are largely canceled out, yielding a highly reliable value for the strain energy.[11]
Step-by-Step Workflow:
-
Define the Homodesmotic Reaction: A balanced reaction is constructed where the cyclic molecule of interest (trans-cyclododecene) and simple acyclic molecules are on the reactant side, and unstrained acyclic molecules that conserve all bond types are on the product side. A representative equation is: trans-cyclododecene + 12 Ethane → 10 Propane + trans-2-Butene
-
Geometry Optimization: Using quantum mechanics software (e.g., Gaussian, ORCA), the 3D structure of each molecule in the equation is optimized to find its lowest energy conformation. This is typically performed using Density Functional Theory (DFT) with a suitable basis set (e.g., ωB97M-D4/Def2-TZVPP).[10]
-
Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
Energy Calculation: The total electronic energy (including ZPVE) is calculated for each optimized molecule.
-
Strain Energy Calculation: The ring strain energy (RSE) is the calculated enthalpy of the homodesmotic reaction: RSE = [Σ(Energies of Products)] - [Σ(Energies of Reactants)]
Mandatory Visualization: Methodological Overview
Below are diagrams illustrating the logical workflows for both the experimental and computational determination of ring strain energy.
Caption: Experimental determination of relative strain energy.
Caption: Computational determination of absolute strain energy.
Synthetic Implications: Strain as a Driving Force
The strain energy inherent in trans-cycloalkenes, even the moderate amount in trans-cyclododecene, is not a passive property. It represents stored potential energy that can be released to drive chemical reactions, often dramatically increasing reaction rates.[7][12] This principle is the foundation of Strain-Promoted Click Chemistry .
trans-Isomers of cyclic alkenes are significantly more reactive than their cis counterparts in cycloaddition reactions due to the geometric and electronic distortions of the double bond.[7] The π-bond is twisted and the sp² carbons are pyramidalized, raising the energy of the Highest Occupied Molecular Orbital (HOMO) and making the alkene a much better nucleophile.
This enhanced reactivity is particularly valuable in bioorthogonal chemistry , where reactions must proceed quickly and selectively in complex biological environments without the need for toxic catalysts.[7] While highly strained molecules like trans-cyclooctene are the workhorses of this field, the reactivity of trans-cyclododecene in reactions like the inverse-electron-demand Diels-Alder (iEDDA) with tetrazines is still significantly enhanced compared to unstrained alkenes. The release of ring strain provides a powerful thermodynamic driving force for the reaction, lowering the activation energy barrier.[7][13]
Conclusion
trans-Cyclododecene stands as a critical molecule for understanding the principles of ring strain. It exists at the threshold where the energetic penalties of forming a trans double bond within a ring are nearly balanced by the classic steric advantages of the trans configuration. The modest ring strain energy of this molecule can be precisely quantified through the complementary and self-validating techniques of experimental calorimetry and computational analysis via homodesmotic reactions. Far from being a mere curiosity, this stored energy renders trans-cyclododecene a reactive and valuable tool, demonstrating how fundamental principles of physical organic chemistry directly enable innovations in synthetic methodology and chemical biology.
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Cyclododecene physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Cyclododecene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a 12-carbon monounsaturated cycloalkene, stands as a cornerstone intermediate in the synthesis of high-performance polymers, fragrances, and specialty chemicals. Its unique macrocyclic structure imparts a distinct set of physical and chemical characteristics that are pivotal for its diverse applications. This technical guide offers a comprehensive exploration of this compound, detailing its isomeric forms, core physical properties, and key chemical transformations. By synthesizing technical data with mechanistic insights and field-proven experimental protocols, this document serves as an essential resource for professionals leveraging this compound in research and development.
Core Molecular Structure and Isomerism
This compound (C₁₂H₂₂) is a cyclic hydrocarbon with a molecular weight of approximately 166.31 g/mol .[1][2] Its structure is characterized by a twelve-membered carbon ring containing a single carbon-carbon double bond. This double bond gives rise to two geometric isomers: (Z)-cyclododecene (cis) and (E)-cyclododecene (trans).
Unlike smaller cycloalkenes where the cis isomer is significantly more stable due to severe ring strain in the trans configuration, the flexibility of the 12-carbon ring in this compound allows it to accommodate a trans double bond with less difficulty.[3][4] Consequently, for this compound, the (E)-isomer (trans) is the more thermodynamically stable of the two.[4] Commercially available this compound is often a mixture of both isomers, with the more stable trans isomer typically being the major component.[5] The isomeric ratio is a critical parameter, as it can influence the kinetics of subsequent reactions and the properties of resulting polymers.
Caption: Geometric isomers of this compound and their relative stability.
Physical Properties
At standard conditions, this compound is a colorless to light-yellow liquid or a low-melting waxy solid.[5] Its nonpolar hydrocarbon nature renders it insoluble in water but highly soluble in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.[6]
Data Presentation: Key Physical Characteristics
The following table summarizes the essential physical data for this compound, which is critical for process design, safety, and handling.
Table 1: Summary of this compound Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂ | [1][6] |
| Molar Mass | 166.31 g/mol | [7] |
| Appearance | Colorless to light-yellow liquid or waxy solid | [1][5] |
| Melting Point | ~ -9 °C (mixture of isomers) | [8][9] |
| Boiling Point | 232-245 °C | [6][10] |
| Density | ~ 0.86-0.87 g/mL at 20-25 °C | [10] |
| Flash Point | ~ 94 °C (201 °F) | [6] |
| Refractive Index | ~ 1.484 at 20 °C | |
| Water Solubility | Insoluble | [5][6] |
| Solubility | Soluble in nonpolar organic solvents | [5][6] |
Chemical Properties and Key Transformations
The reactivity of this compound is governed by its carbon-carbon double bond, which serves as a site for various addition reactions. This reactivity is the foundation of its utility as a chemical intermediate.
Hydrogenation to Cyclododecane
The saturation of the double bond via catalytic hydrogenation converts this compound to cyclododecane. This reaction is a critical step in the synthesis of Laurolactam, the monomer for Nylon 12.[11]
-
Causality of Experimental Choices: The choice of a heterogeneous catalyst like Palladium on Carbon (Pd/C) is based on its high activity and ease of separation from the reaction mixture post-completion. The reaction is performed under a positive pressure of hydrogen to ensure sufficient availability of the reactant at the catalyst surface, driving the reaction to completion.
Experimental Protocol: Catalytic Hydrogenation
-
Reactor Charging: A pressure-rated reaction vessel is charged with this compound and a suitable solvent, such as ethanol.
-
Catalyst Addition: 5% Palladium on Carbon (Pd/C) catalyst (approx. 1-2% by weight relative to the alkene) is added to the mixture.
-
Inerting: The vessel is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Hydrogenation: The atmosphere is replaced with hydrogen gas, and the pressure is adjusted to the target value (e.g., 3-5 bar). The mixture is stirred vigorously at room temperature or with gentle heating to facilitate the three-phase reaction.
-
Monitoring & Completion: The reaction is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.
-
Work-up: The hydrogen pressure is released, and the vessel is purged again with inert gas. The reaction mixture is filtered through a pad of Celite® to remove the solid Pd/C catalyst. The filtrate is concentrated under reduced pressure to yield cyclododecane.
Caption: Experimental workflow for the hydrogenation of this compound.
Epoxidation to 1,2-Epoxycyclododecane
The epoxidation of this compound yields 1,2-epoxycyclododecane, a valuable intermediate for fragrances and epoxy resins. The reaction is commonly performed using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
-
Causality of Experimental Choices: The reaction proceeds via a concerted "butterfly" mechanism, ensuring a syn-addition of the oxygen atom.[12] Dichloromethane (DCM) is a common solvent as it is relatively inert and readily dissolves both the alkene and m-CPBA. The reaction is initiated at 0 °C to moderate the initial exothermic release of heat. A subsequent wash with a mild base (sodium bicarbonate) is essential to remove the acidic byproduct, meta-chlorobenzoic acid, simplifying purification.[13]
Experimental Protocol: m-CPBA Epoxidation
-
Reactant Preparation: Dissolve this compound (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve m-CPBA (approx. 77% purity, 1.1 eq.) in DCM. Add this solution dropwise to the stirring this compound solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the mixture back to 0 °C and quench any excess m-CPBA by adding a saturated aqueous solution of sodium sulfite.
-
Work-up: Dilute the mixture with additional DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield pure 1,2-epoxycyclododecane.
Ozonolysis to Dodecanedioic Acid
Oxidative cleavage of the double bond by ozonolysis is a powerful synthetic tool to produce dodecanedioic acid, a C12 dicarboxylic acid used as a monomer for polyamides (e.g., Nylon 6,12) and polyesters.
-
Causality of Experimental Choices: The reaction is conducted at a very low temperature (-78 °C) to trap the highly unstable primary ozonide (molozonide) and allow it to rearrange to the more stable secondary ozonide. An oxidative workup with hydrogen peroxide is then employed to convert the ozonide intermediate directly into the dicarboxylic acid.
Experimental Protocol: Oxidative Ozonolysis
-
Setup: Dissolve this compound in a suitable solvent (e.g., a mixture of methanol and DCM) in a three-neck flask equipped with a gas inlet tube and a gas outlet bubbler. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone (O₃) gas, produced by an ozone generator, through the solution. Continue the ozone flow until the solution turns a persistent pale blue color, which indicates a slight excess of ozone.
-
Purging: Discontinue the ozone flow and bubble oxygen or nitrogen gas through the solution to remove all residual ozone.
-
Oxidative Work-up: Slowly add hydrogen peroxide (30% aqueous solution) to the cold mixture.
-
Completion: Remove the cooling bath and allow the mixture to warm to room temperature. Gently reflux the solution for 1-2 hours to ensure complete oxidation.
-
Isolation: Upon cooling, the dodecanedioic acid product will often precipitate from the solution. The solid can be collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Ring-Opening Metathesis Polymerization (ROMP)
This compound is a suitable monomer for Ring-Opening Metathesis Polymerization (ROMP), a process driven by the relief of ring strain.[14] This reaction produces polydodecenamer, a synthetic rubber.
-
Causality of Experimental Choices: ROMP is a living polymerization technique, which allows for the synthesis of polymers with controlled molecular weights and low polydispersity.[15][16] The reaction is initiated by well-defined transition-metal alkylidene catalysts (e.g., Grubbs' or Schrock catalysts). The choice of catalyst can influence the stereochemistry (cis/trans content) of the double bonds in the resulting polymer backbone, thereby tuning its material properties.
Caption: Conceptual overview of Ring-Opening Metathesis Polymerization (ROMP).
Conclusion
This compound's unique combination of a flexible 12-membered ring and a reactive double bond makes it a highly versatile and valuable industrial chemical. Its physical properties are well-defined, allowing for safe and efficient handling, while its chemical reactivity enables access to a broad spectrum of important materials, including the engineering plastic precursor cyclododecane, the monomer dodecanedioic acid, and the synthetic rubber polydodecenamer. The protocols and mechanistic insights provided in this guide underscore the controlled and predictable nature of this compound chemistry, empowering researchers and developers to harness its full potential in creating next-generation materials and molecules.
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A Spectroscopic Guide to Cyclododecene Isomers: An In-depth Technical Resource for Researchers
This technical guide provides a comprehensive analysis of the spectroscopic data for the (E) and (Z) isomers of cyclododecene, tailored for researchers, scientists, and professionals in drug development. By integrating Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, this document offers a detailed exploration of the structural nuances that differentiate these medium-ring cycloalkenes. Our focus is on the causality behind experimental choices and the self-validating nature of spectroscopic protocols, ensuring both technical accuracy and field-proven insights.
Introduction to this compound Isomers
This compound, a 12-membered cycloalkene with the molecular formula C₁₂H₂₂, exists primarily as two geometric isomers: (Z)-cyclododecene (cis) and (E)-cyclododecene (trans). The geometry of the double bond within the flexible 12-membered ring system imposes distinct conformational preferences on each isomer, leading to unique spectroscopic signatures. Understanding these differences is crucial for their identification, purification, and utilization in various synthetic applications, including polymer chemistry and the synthesis of complex macrocycles. The inherent ring strain and conformational complexity of these medium-sized rings make spectroscopic analysis a powerful tool for their characterization[1].
Theoretical Framework: Probing Isomerism with NMR and IR Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
-
¹H NMR Spectroscopy: The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. In this compound isomers, the olefinic protons of the (E) and (Z) isomers are expected to resonate at different chemical shifts due to the differing spatial arrangement and the anisotropic effect of the double bond. Furthermore, the coupling constants (J) between adjacent protons provide valuable information about the dihedral angles and, consequently, the conformation of the ring. For instance, the coupling constants for cis and trans protons across a double bond are distinctly different, with trans couplings typically being larger (11-18 Hz) than cis couplings (6-14 Hz)[2].
-
¹³C NMR Spectroscopy: ¹³C NMR provides insights into the carbon framework of a molecule. The chemical shifts of the sp²-hybridized carbons of the double bond are characteristic of alkenes. The flexibility of the 12-membered ring can lead to multiple conformations in solution, which may be observable as distinct sets of signals at low temperatures, as demonstrated in studies of trans-cyclododecene[3]. The symmetry of the predominant conformation in solution will dictate the number of unique carbon signals observed.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for identifying the presence of these groups. For this compound isomers, key vibrational modes include:
-
C=C Stretch: The carbon-carbon double bond stretch is a key diagnostic peak for alkenes. The position of this absorption can be influenced by the substitution pattern and ring strain. Generally, C=C stretching vibrations occur in the 1680-1640 cm⁻¹ region[4].
-
=C-H Stretch: The stretching vibration of the C-H bonds on the double bond typically appears at wavenumbers just above 3000 cm⁻¹[4].
-
=C-H Bend: The out-of-plane bending vibrations of the olefinic C-H bonds are particularly informative for distinguishing between cis and trans isomers. For trans alkenes, a strong absorption is typically observed in the 960-975 cm⁻¹ region, while cis alkenes show a broader absorption around 675-730 cm⁻¹[4].
-
C-H Stretch (Aliphatic): The stretching vibrations of the C-H bonds of the methylene groups in the ring occur just below 3000 cm⁻¹.
Spectroscopic Data of this compound Isomers
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for the (E) and (Z) isomers of this compound. This data has been compiled from various spectral databases and literature sources.
¹H NMR Spectral Data
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| (Z)-Cyclododecene | =C-H | ~5.3 | Multiplet | - |
| -CH₂-C= | ~2.1 | Multiplet | - | |
| -(CH₂)₈- | ~1.3-1.5 | Multiplet | - | |
| (E)-Cyclododecene | =C-H | ~5.2-5.4 | Multiplet | - |
| -CH₂-C= | ~2.0-2.2 | Multiplet | - | |
| -(CH₂)₈- | ~1.2-1.4 | Multiplet | - |
Note: The broad multiplets for the aliphatic protons are due to the conformational flexibility of the 12-membered ring, leading to significant signal overlap.
¹³C NMR Spectral Data
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| (Z)-Cyclododecene | =C | ~130 |
| -CH₂- | ~22-30 | |
| (E)-Cyclododecene | =C | ~131 |
| -CH₂- | ~22-34 |
Note: At room temperature, the conformational flexibility of the ring often leads to averaged signals. Low-temperature NMR studies of (E)-cyclododecene have revealed the presence of multiple conformations with distinct ¹³C signals[3].
IR Spectral Data
| Isomer | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| (Z)-Cyclododecene | =C-H Stretch | ~3020 | Medium |
| C-H Stretch (aliphatic) | ~2920, 2850 | Strong | |
| C=C Stretch | ~1650 | Medium | |
| =C-H Bend (out-of-plane) | ~720 | Medium, Broad | |
| (E)-Cyclododecene | =C-H Stretch | ~3020 | Medium |
| C-H Stretch (aliphatic) | ~2920, 2850 | Strong | |
| C=C Stretch | ~1660 | Medium | |
| =C-H Bend (out-of-plane) | ~970 | Strong |
The most telling difference in the IR spectra is the strong absorption at ~970 cm⁻¹ for the (E)-isomer, which is characteristic of a trans double bond, and its absence in the spectrum of the (Z)-isomer, which instead shows a broader absorption around 720 cm⁻¹.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following protocols are recommended.
NMR Spectroscopy
4.1.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the this compound isomer. Deuterated chloroform (CDCl₃) is a common choice for nonpolar compounds like this compound.
-
Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0.00 ppm.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
4.1.2. Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, which is critical for obtaining sharp, well-resolved peaks.
-
¹H NMR:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
IR Spectroscopy
4.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)
ATR is a convenient method for liquid samples that requires minimal sample preparation.
-
Crystal Cleaning: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.
-
Sample Application: Place a small drop of the neat liquid this compound isomer directly onto the center of the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum. The number of scans can be adjusted to optimize the signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for NMR and IR spectroscopy.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for ATR-FTIR Spectroscopic Analysis.
Conclusion
The spectroscopic analysis of this compound isomers via NMR and IR spectroscopy provides a robust framework for their differentiation and structural elucidation. The distinct chemical shifts and coupling constants in NMR, coupled with the characteristic vibrational modes in IR, particularly the out-of-plane =C-H bending, serve as reliable diagnostic markers for the (E) and (Z) configurations. The protocols and data presented in this guide offer a solid foundation for researchers working with these and other medium-ring cycloalkenes, enabling accurate and efficient characterization.
References
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- Anet, F. A. L., & Yavari, I. (1977). Nuclear magnetic resonance study of the conformation of cis,cis-1,7-cyclododecadiyne. Journal of the American Chemical Society, 99(24), 7640–7644.
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- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Solubility of Cyclododecene in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (C₁₂H₂₂), a significant intermediate in the chemical industry. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles governing this compound's solubility, collates available qualitative data, and presents a standardized, field-proven protocol for its quantitative determination. Recognizing the scarcity of published quantitative solubility data, this guide empowers research professionals to generate reliable, in-house data by detailing a self-validating experimental workflow. Visual diagrams are provided to clarify both the experimental procedure and the fundamental molecular interactions that dictate solubility.
Core Principles: Understanding the Molecular Basis of this compound Solubility
This compound is a 12-carbon, cyclic alkene existing as a mixture of cis and trans isomers. Its molecular structure is the primary determinant of its solubility profile. The molecule is characterized by a large, nonpolar hydrocarbon backbone with a single point of unsaturation (the C=C double bond). This structure dictates that the predominant intermolecular forces at play are weak van der Waals forces (specifically, London dispersion forces).
The foundational principle governing its solubility is the maxim, "like dissolves like."[1] This means that this compound will readily dissolve in solvents that exhibit similar intermolecular forces. Its large, nonpolar nature renders it lipophilic and hydrophobic. Therefore, it is predicted to be highly soluble in nonpolar organic solvents, where the solute-solvent interactions are energetically favorable.[2][3] Conversely, it is expected to be insoluble or poorly soluble in highly polar solvents, such as water, because the strong hydrogen bonding between polar solvent molecules would be unfavorably disrupted by the nonpolar solute.[4][5]
Solubility Profile of this compound
While precise, quantitative solubility data for this compound across a wide spectrum of organic solvents is not extensively documented in publicly available literature, a reliable qualitative and semi-quantitative profile can be constructed based on its chemical properties and data from analogous compounds like cyclododecane.[3][6]
The following table summarizes the expected solubility of this compound in various common organic solvents, categorized by solvent class. This data is critical for selecting appropriate solvents for synthesis, purification, and formulation.
| Solvent | Solvent Class | Formula | Expected Solubility | Rationale / Citation |
| Nonpolar Solvents | ||||
| n-Hexane | Aliphatic Hydrocarbon | C₆H₁₄ | High / Miscible | "Like dissolves like"; strong van der Waals interactions.[2] |
| Toluene | Aromatic Hydrocarbon | C₇H₈ | High / Miscible | Nonpolar aromatic structure is highly compatible.[3] |
| Diethyl Ether | Ether | (C₂H₅)₂O | High / Miscible | Low polarity allows for favorable interaction. |
| Dichloromethane | Halogenated | CH₂Cl₂ | High / Miscible | Effective at dissolving nonpolar compounds despite some polarity. |
| Polar Aprotic Solvents | ||||
| Tetrahydrofuran (THF) | Ether | C₄H₈O | Soluble | Moderate polarity; generally a good solvent for many organics. |
| Acetone | Ketone | C₃H₆O | Sparingly Soluble | Increased polarity reduces compatibility.[6] |
| Ethyl Acetate | Ester | C₄H₈O₂ | Soluble | A moderately polar solvent capable of dissolving this compound. |
| Polar Protic Solvents | ||||
| Ethanol | Alcohol | C₂H₅OH | Soluble to Sparingly | Soluble in alcohol, but solubility likely decreases with chain length.[4][5] |
| Methanol | Alcohol | CH₃OH | Sparingly Soluble | Higher polarity and strong hydrogen bonding network compared to ethanol. |
| Water | Inorganic | H₂O | Insoluble | Highly polar; energetically unfavorable to dissolve a large nonpolar molecule.[4][5] |
Experimental Protocol for Quantitative Solubility Determination
To address the gap in public data, the following robust protocol for the isothermal equilibrium shake-flask method is provided. This method is a self-validating system for determining the solubility of a solid or liquid solute in a solvent at a specific temperature.[1][7]
Materials and Equipment
-
This compound (≥99% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatically controlled shaker bath or incubator
-
Calibrated thermometer or thermocouple
-
Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Gas chromatograph with a calibrated flame ionization detector (GC-FID) or a gravimetric analysis setup (evaporating dish, oven).
Step-by-Step Methodology
-
Preparation: Set the shaker bath to the desired constant temperature (e.g., 25.0 °C ± 0.1 °C). Allow it to equilibrate.
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The key is to ensure that a solid or separate liquid phase of the solute remains after equilibrium is reached, confirming saturation.
-
Solvent Addition: Accurately pipette a known volume or mass of the chosen solvent into the vial containing the this compound.
-
Equilibration: Securely seal the vial and place it in the thermostatically controlled shaker. Agitate the mixture for a sufficient period to ensure equilibrium is reached. A period of 24-48 hours is typically recommended.[1] Preliminary kinetic studies can be performed to determine the minimum time to reach a stable concentration.
-
Phase Separation: After equilibration, remove the vial from the shaker and allow it to sit undisturbed in the thermal bath for at least 12-24 hours. This allows the excess, undissolved this compound to settle, ensuring a clear, saturated supernatant for sampling.
-
Sampling: Carefully draw a known volume of the clear supernatant using a pipette or syringe. Immediately filter the sample through a 0.22 µm syringe filter to remove any microscopic particulates. This step is critical to prevent overestimation of solubility.
-
Quantification:
-
Gravimetric Method: Dispense the filtered, saturated solution into a pre-weighed evaporating dish. Gently evaporate the solvent in a fume hood or a controlled oven at a temperature below the boiling point of this compound. Once the solvent is fully evaporated, re-weigh the dish. The mass difference corresponds to the amount of dissolved this compound.
-
Chromatographic Method (GC-FID): Prepare a series of calibration standards of this compound in the same solvent. Dilute the filtered, saturated solution with a known factor to fall within the calibration range. Analyze the standards and the diluted sample by GC-FID. Quantify the concentration of this compound in the saturated solution against the calibration curve.
-
-
Data Analysis and Reporting: Calculate the solubility in desired units (e.g., g/100 mL, mol/L). The experiment should be repeated at least three times to ensure reproducibility and report the mean solubility with the standard deviation.
Visualizing Workflows and Relationships
Diagrams provide a clear, at-a-glance understanding of complex processes and relationships. The following have been generated using Graphviz to meet high-contrast and clarity specifications.
Experimental Workflow for Solubility Determination
Caption: Isothermal equilibrium workflow for determining this compound solubility.
Relationship Between Solvent Properties and Solubility
Caption: "Like Dissolves Like" principle applied to this compound.
Conclusion
The solubility of this compound is governed by its nonpolar chemical nature, leading to high solubility in nonpolar organic solvents and insolubility in polar solvents like water. While comprehensive quantitative data remains sparse in scientific literature, this guide provides the theoretical foundation and a detailed experimental protocol necessary for researchers to determine this critical parameter accurately. The provided workflows and diagrams serve as practical tools to aid in experimental design and data interpretation, facilitating advancements in chemical synthesis, materials science, and drug development where this compound is a key building block.
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An In-depth Technical Guide to the Selective Synthesis of Cyclododecene from 1,5,9-Cyclododecatriene
Abstract: This technical guide provides a comprehensive overview of the synthesis of cyclododecene (CDE) via the selective hydrogenation of 1,5,9-cyclododecatriene (CDT). This compound is a pivotal industrial intermediate, primarily serving as a precursor to laurolactam and dodecanedioic acid, the monomers for Nylon 12.[1][2][3] The core challenge of this synthesis lies in maximizing the yield of the monoene (CDE) while minimizing the formation of the intermediate cyclododecadiene (CDD) and the fully saturated byproduct cyclododecane (CDA).[4][5] This document delves into the reaction mechanisms, compares various catalytic systems, presents detailed experimental protocols, and outlines critical safety considerations for researchers and chemical development professionals.
Introduction and Strategic Importance
The conversion of 1,5,9-cyclododecatriene, a readily available feedstock from the cyclotrimerization of butadiene, to this compound is a cornerstone of the performance polymer industry.[2][6][7] The selective partial hydrogenation of CDT is a consecutive reaction, proceeding through cyclododecadiene as an intermediate.
Reaction Pathway: 1,5,9-Cyclododecatriene (CDT) + H₂ → 1,5-Cyclododecadiene (CDD) 1,5-Cyclododecadiene (CDD) + H₂ → this compound (CDE) this compound (CDE) + H₂ → Cyclododecane (CDA)
The primary objective is to arrest the hydrogenation at the this compound stage. This is complicated by the similar reactivity of the double bonds and the close boiling points of CDT, CDD, CDE, and CDA, which makes separation by distillation challenging and economically unviable.[8] Therefore, the selectivity of the catalytic system is the most critical parameter for an efficient industrial process.[4]
Caption: Comparison of heterogeneous vs. homogeneous catalysis workflows.
Experimental Protocols
The following protocols are illustrative and should be adapted based on available laboratory equipment and scaled as required. All operations involving hydrogen gas must be conducted in a well-ventilated fume hood with appropriate safety measures.
Protocol 3.1: Heterogeneous Hydrogenation using Pd/C
This protocol is a representative procedure for a batch hydrogenation in a stirred autoclave.
Materials:
-
1,5,9-Cyclododecatriene (CDT), 98%+
-
5% Palladium on activated carbon (Pd/C), preferably with 50% water content for safety
-
Ethanol or Hexane, reaction solvent
-
High-pressure stirred autoclave (e.g., Parr reactor) equipped with gas inlet, pressure gauge, and thermocouple
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry.
-
Charging the Reactor: In an inert atmosphere (e.g., under nitrogen), charge the autoclave with 1,5,9-cyclododecatriene (1.0 mol, 162.3 g), solvent (500 mL), and 5% Pd/C (0.1 - 0.5 mol%). The wet catalyst should be handled carefully to avoid ignition upon contact with solvent vapors.
-
Sealing and Purging: Seal the reactor. Purge the system by pressurizing with nitrogen (3-5 bar) and venting three times to remove all oxygen. Follow this with three hydrogen purges.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-15 atm). Begin stirring and heat the reactor to the target temperature (e.g., 80-120°C). The reaction is exothermic; monitor the temperature closely.
-
Monitoring: The reaction progress can be followed by observing the drop in hydrogen pressure. Alternatively, small aliquots can be carefully withdrawn (after cooling and depressurizing) and analyzed by Gas Chromatography (GC).
-
Work-up: Once the desired conversion is reached (typically 2 moles of H₂ consumed), stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen.
-
Catalyst Removal: Purge the reactor with nitrogen. Open the reactor and filter the contents through a pad of Celite to remove the Pd/C catalyst. Caution: The filtered catalyst can be pyrophoric and should be kept wet and disposed of properly.
-
Purification: Remove the solvent from the filtrate by rotary evaporation. The resulting crude this compound can be purified by fractional distillation under reduced pressure to separate it from any remaining starting material or over-hydrogenated product.
Protocol 3.2: Homogeneous Hydrogenation using a Ruthenium Catalyst
This protocol describes a selective hydrogenation using a soluble ruthenium complex.
Materials:
-
1,5,9-Cyclododecatriene (CDT), 98%+
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Triphenylphosphine (PPh₃)
-
Toluene, reaction solvent
-
High-pressure stirred autoclave
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Formation (In Situ): Charge the autoclave with CDT (1.0 mol, 162.3 g), toluene (500 mL), RuCl₃·xH₂O (0.1-0.2 mol%), and PPh₃ (a 2-4 molar excess relative to Ru). The active catalyst can be formed directly under the reaction conditions. [8]2. Sealing and Purging: Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen, as described in Protocol 3.1.
-
Reaction: Pressurize with hydrogen (e.g., 30-50 atm) and heat to the reaction temperature (e.g., 140-160°C) with vigorous stirring.
-
Monitoring: Monitor the reaction by hydrogen uptake or GC analysis of aliquots. The high selectivity of this system should result in a clear plateau in hydrogen consumption after approximately 2 molar equivalents have reacted.
-
Work-up: After cooling and venting, the reaction mixture is a solution of the product and the dissolved catalyst.
-
Purification: The primary method for purification is fractional distillation under vacuum. The non-volatile ruthenium catalyst will remain in the distillation residue, allowing for the collection of pure this compound.
Safety and Handling
Professional laboratory safety practices are mandatory for this synthesis.
-
Reagents: 1,5,9-Cyclododecatriene is a flammable liquid and can cause skin irritation. [9]Avoid inhalation and skin contact. [10][11]this compound is also flammable. [12]* Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. All operations must be conducted in a spark-free environment within a fume hood. The reactor and all connections must be pressure-tested and leak-free.
-
Catalysts: Heterogeneous catalysts like Pd/C and Raney Nickel can be pyrophoric, especially after use when dry. They must be handled under an inert atmosphere or kept wet. [13]Always wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves. [9][12][14]* Pressure Operations: Autoclaves must be operated by trained personnel and should be equipped with a rupture disc or other pressure-relief device. Never exceed the maximum rated pressure and temperature of the vessel.
Conclusion
The selective hydrogenation of 1,5,9-cyclododecatriene to this compound is a well-established yet nuanced industrial process. The optimal synthesis route depends on a balance of factors including desired selectivity, capital cost, and operational complexity. Heterogeneous palladium catalysts offer operational simplicity and ease of separation, making them suitable for large-scale continuous processes. For applications demanding the highest possible selectivity, homogeneous ruthenium-phosphine systems provide unparalleled performance, albeit with the added challenge of catalyst-product separation. Continued research into novel catalytic systems, such as air-stable nickel composites and advanced supported catalysts with tailored pore structures, promises further improvements in the efficiency and sustainability of this compound production.
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- Heterogeneously Catalyzed Gas-Phase Hydrogenation of cis,trans,trans-1,5,9-Cyclododecatriene on Palladium Catalysts Having Regular Pore Systems.
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A Technical Guide to the IUPAC Nomenclature of Cyclododecene Derivatives for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature for cyclododecene derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond foundational principles to address the nuanced complexities inherent in naming large, functionalized macrocycles. Our focus is to deliver not just a set of rules, but a logical framework grounded in the principles of chemical structure and reactivity, ensuring clarity and precision in scientific communication.
Section 1: Foundational Principles of Cycloalkene Nomenclature
The IUPAC system for naming organic compounds is built on a hierarchical set of rules designed to provide a unique and unambiguous name for any given structure.[1] For cycloalkenes, the core principles involve identifying the parent ring, numbering the carbon atoms, and correctly placing substituents and functional groups in the final name.
The Parent Structure: this compound
The parent structure is a twelve-membered carbon ring containing a double bond, which is named This compound . The "-ene" suffix signifies the presence of the carbon-carbon double bond. Unlike smaller cycloalkenes such as cyclohexene where the cis-configuration of the double bond is assumed and often omitted, for rings with eight or more atoms, both cis and trans isomers are possible and stable.[2] Therefore, the stereochemistry of the double bond in this compound must be specified using the (E) (entgegen, opposite) or (Z) (zusammen, together) notation.[3][4]
Numbering the this compound Ring
The numbering of the this compound ring follows a strict set of priorities to ensure consistency:
-
The Double Bond: The two carbon atoms of the double bond are always assigned positions 1 and 2.[5]
-
Principal Functional Group: If a principal functional group (e.g., carboxylic acid, alcohol) is present, the ring is numbered to give this group the lowest possible locant. The double bond is still at positions 1 and 2, so the direction of numbering is chosen to minimize the locant of the principal group.
-
Substituents: In the absence of a principal functional group, the ring is numbered to assign the lowest possible locants to the substituents at the first point of difference.[5]
-
Alphabetical Order: If a choice in numbering still exists, the substituent that comes first in alphabetical order is given the lowest possible number.
The causality behind this numbering scheme is to prioritize the most chemically significant features of the molecule. The double bond defines the parent structure as an alkene, and principal functional groups typically dictate the compound's chemical reactivity and classification.
Section 2: Stereochemistry in this compound Derivatives
Due to the size and flexibility of the twelve-membered ring, this compound derivatives can exhibit complex stereochemistry. Accurate and unambiguous naming requires the use of stereodescriptors.
(E/Z) Configuration of the Double Bond
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (E) or (Z) configuration to the double bond.[4][6] For each carbon of the double bond, the two attached groups are assigned a priority (high or low). If the two higher-priority groups are on the same side of the double bond, the configuration is (Z). If they are on opposite sides, it is (E).[3][4] For this compound, both (E)-cyclododecene and (Z)-cyclododecene are common and stable isomers.
(R/S) Configuration of Chiral Centers
Substituted this compound derivatives often contain one or more chiral centers (stereocenters). The absolute configuration of each stereocenter must be specified as (R) (rectus, right) or (S) (sinister, left) using the CIP priority rules.[7][8] This is particularly critical in drug development, as different enantiomers of a chiral molecule can have vastly different biological activities.
The complete stereochemical description is placed in parentheses at the beginning of the IUPAC name, with locants indicating the position of each stereocenter.[9] For a molecule with multiple stereocenters, they are listed in numerical order.[9]
Section 3: A Step-by-Step Protocol for Naming Complex this compound Derivatives
To illustrate the application of these rules, we will systematically name a hypothetical complex this compound derivative relevant to medicinal chemistry.
Hypothetical Compound: A this compound ring with a hydroxyl group, a methyl group, and a bromoethyl substituent.
Step 1: Identify the Parent Structure and Principal Functional Group
-
Parent Structure: The molecule contains a twelve-membered ring with one double bond, so the parent name is This compound .
-
Principal Functional Group: The hydroxyl (-OH) group is the principal functional group, as it has a higher priority than the alkyl and haloalkyl substituents (see Table 1). This dictates the suffix "-ol". Thus, the parent structure is named cyclododecenol .
Step 2: Number the Ring
-
Assign positions 1 and 2 to the carbons of the double bond.
-
Number in the direction that gives the hydroxyl group the lowest possible locant.
-
Then, ensure the remaining substituents have the lowest possible locants.
Let's consider the two possible numbering directions:
-
Direction A: C1=C2, with the -OH at C3.
-
Direction B: C2=C1, with the -OH at C12.
Direction A is chosen as it assigns a lower locant to the principal functional group.
Step 3: Identify and Name the Substituents
-
At position 5, there is a methyl group: 5-methyl .
-
At position 8, there is a 2-bromoethyl group: 8-(2-bromoethyl) . When a substituent is itself substituted, its name is enclosed in parentheses, and the numbering within the substituent begins at the point of attachment to the parent ring.[10][11]
Step 4: Determine Stereochemistry
-
Double Bond: Let's assume the higher priority groups on C1 and C2 are on opposite sides of the double bond. This gives the (E) configuration.
-
Chiral Centers: Let's assume the hydroxyl group at C3 has an (R) configuration, the methyl group at C5 has an (S) configuration, and the carbon bearing the bromoethyl group at C8 has an (R) configuration.
Step 5: Assemble the Full IUPAC Name
The full IUPAC name is assembled by combining the stereochemical descriptors, substituents in alphabetical order, and the parent name.
(3R,5S,8R,E)-8-(2-Bromoethyl)-5-methylcyclododec-1-en-3-ol
Note the placement of the locant for the double bond ("-1-en") and the hydroxyl group ("-3-ol").
Section 4: Data Presentation and Visualization
Table 1: Priority of Common Functional Groups for IUPAC Nomenclature
| Priority | Functional Group Class | Formula | Suffix (if principal group) | Prefix (if substituent) |
| 1 | Carboxylic Acids | -COOH | -oic acid | carboxy- |
| 2 | Esters | -COOR | -oate | alkoxycarbonyl- |
| 3 | Amides | -CONH₂ | -amide | carbamoyl- |
| 4 | Nitriles | -CN | -nitrile | cyano- |
| 5 | Aldehydes | -CHO | -al | formyl- or oxo- |
| 6 | Ketones | >C=O | -one | oxo- |
| 7 | Alcohols | -OH | -ol | hydroxy- |
| 8 | Amines | -NH₂ | -amine | amino- |
| 9 | Alkenes | >C=C< | -ene | - |
| 10 | Alkynes | -C≡C- | -yne | - |
| 11 | Alkanes | - | -ane | - |
| 12 | Ethers | -OR | - | alkoxy- |
| 13 | Halides | -X | - | halo- |
This table provides a simplified overview. For a comprehensive list, refer to the IUPAC Blue Book.[12][13][14][15]
Experimental Protocols: Assigning Stereochemistry
Protocol for Assigning (E/Z) Configuration:
-
Identify the two atoms directly attached to each carbon of the double bond.
-
Assign priorities based on atomic number (higher atomic number = higher priority).
-
If there is a tie, move to the next atoms along the chain until a point of difference is found.
-
If the higher priority groups are on the same side of the double bond, assign (Z).
-
If the higher priority groups are on opposite sides, assign (E).
Protocol for Assigning (R/S) Configuration:
-
Identify the four groups attached to the chiral center.
-
Assign priorities (1-4, with 1 being the highest) based on the CIP rules.
-
Orient the molecule so that the lowest priority group (4) is pointing away from the viewer.
-
Trace the path from priority 1 to 2 to 3.
-
If the path is clockwise, the configuration is (R).
-
If the path is counter-clockwise, the configuration is (S).
Visualization of the Naming Process
Caption: Workflow for the systematic IUPAC naming of a complex this compound derivative.
Conclusion
The systematic nomenclature of complex this compound derivatives is a rigorous process that demands a thorough understanding of IUPAC rules and a keen eye for stereochemical detail. For professionals in drug discovery and development, mastering this system is not merely an academic exercise; it is a prerequisite for clear, unambiguous communication of molecular structures, which is fundamental to patent applications, regulatory submissions, and collaborative research. By following the hierarchical principles of identifying the parent structure, prioritizing functional groups, and meticulously assigning stereochemical descriptors, researchers can ensure the scientific integrity and universal understanding of their work.
References
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Methodological & Application
Application Notes and Protocols for the Ring-Opening Metathesis Polymerization (ROMP) of Cyclododecene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the ring-opening metathesis polymerization (ROMP) of cyclododecene, a versatile method for synthesizing high molecular weight, unsaturated poly(this compound). As a large-ring cycloolefin, this compound's polymerization behavior offers unique opportunities for materials science and biomedical applications. These notes delve into the mechanistic underpinnings of the reaction, offer guidance on catalyst selection, and provide detailed, field-proven protocols for conducting the polymerization and characterizing the resulting polymer. The information herein is curated to empower researchers to confidently and successfully employ ROMP for the synthesis of poly(this compound) with tailored properties.
Introduction to the ROMP of this compound
Ring-opening metathesis polymerization (ROMP) is a powerful chain-growth polymerization technique that utilizes transition metal carbene catalysts to polymerize cyclic olefins.[1] The primary driving force for the ROMP of strained cycloalkenes is the relief of ring strain.[2] While this compound possesses less ring strain than smaller cycloolefins like norbornene or cyclooctene, its polymerization is nonetheless efficient, leading to the formation of poly(dodecenamer), a polymer with a repeating unit of twelve carbon atoms and one double bond in the backbone.[3]
The versatility of ROMP lies in its "living" nature when conducted under appropriate conditions.[4] This characteristic allows for precise control over polymer molecular weight and the synthesis of well-defined architectures such as block copolymers.[5] The retained double bonds in the polymer backbone also provide sites for post-polymerization modification, further expanding the potential applications of poly(this compound).
Catalyst Selection and Rationale
The choice of catalyst is paramount to a successful ROMP reaction. For the polymerization of this compound, ruthenium-based Grubbs catalysts are particularly effective due to their high functional group tolerance and stability.
| Catalyst | Structure | Key Advantages for this compound ROMP | Considerations |
| Grubbs 1st Generation (G1) | [Image of Grubbs 1st Generation catalyst structure] | Cost-effective, robust, and effective for less demanding polymerizations. | Lower initiation rate compared to later generations. May require elevated temperatures for efficient polymerization of less strained monomers like this compound. |
| Grubbs 2nd Generation (G2) | [Image of Grubbs 2nd Generation catalyst structure] | Higher activity and broader substrate scope than G1. Generally provides faster polymerization rates at room temperature.[6] | More expensive than G1. |
| Hoveyda-Grubbs 2nd Generation | [Image of Hoveyda-Grubbs 2nd Generation catalyst structure] | Enhanced stability and lower catalyst loading can be used. The chelating isopropoxybenzylidene ligand contributes to its robustness. | Initiation can be slower than G2. |
For general-purpose synthesis of poly(this compound), Grubbs 2nd Generation (G2) catalyst is recommended due to its high activity at ambient temperatures, leading to efficient polymerization.
Mechanistic Overview of this compound ROMP
The ROMP of this compound proceeds via a well-established metathesis mechanism, as illustrated below.
Figure 1: General mechanism for the ROMP of this compound.
Initiation: The reaction commences with the coordination of a this compound monomer to the ruthenium carbene of the Grubbs catalyst. This is followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. Subsequent cycloreversion opens the ring of the monomer and generates a new ruthenium alkylidene species attached to the growing polymer chain.[7]
Propagation: The newly formed active species then reacts with subsequent this compound monomers in a similar fashion, leading to the elongation of the polymer chain.[8]
Termination: The polymerization is typically "living," meaning it proceeds until all the monomer is consumed. To isolate the polymer, a quenching agent, such as ethyl vinyl ether, is added. This reacts with the ruthenium carbene at the end of the polymer chain, rendering it inactive and releasing the final polymer.[9]
Experimental Protocols
Materials and Reagents
| Material | Supplier | Purity/Grade | Notes |
| This compound | Major Chemical Supplier | >98% | Should be purified before use. |
| Grubbs 2nd Generation Catalyst | Major Chemical Supplier | >97% | Store under inert atmosphere. |
| Dichloromethane (DCM) | Major Chemical Supplier | Anhydrous, >99.8% | Purify using a solvent purification system. |
| Methanol | Major Chemical Supplier | ACS Grade | Used for precipitation. |
| Ethyl Vinyl Ether | Major Chemical Supplier | >99%, contains stabilizer | Used as a quenching agent. |
| Argon or Nitrogen Gas | Gas Supplier | High Purity (99.998%) | For maintaining an inert atmosphere. |
Monomer and Solvent Purification: A Critical Step
The activity of Grubbs catalysts is sensitive to impurities, particularly those containing oxygen and water. Therefore, rigorous purification of the monomer and solvent is crucial for achieving controlled polymerization and reproducible results.
Protocol for this compound Purification:
-
Stir commercial this compound over calcium hydride (CaH₂) overnight under an inert atmosphere to remove water.
-
Vacuum distill the this compound from CaH₂.
-
Store the purified monomer under an inert atmosphere, preferably in a glovebox.
Protocol for Dichloromethane Purification:
-
Pass the solvent through a column of activated alumina under an inert atmosphere using a solvent purification system.
-
Alternatively, reflux dichloromethane over CaH₂ for several hours and then distill under an inert atmosphere.
-
Store the purified solvent over molecular sieves in a sealed flask under an inert atmosphere.
Protocol for ROMP of this compound
This protocol is designed for the synthesis of poly(this compound) with a target degree of polymerization (DP) of 200. The monomer-to-catalyst ratio ([M]/[C]) will determine the theoretical molecular weight.
Reaction Setup: All glassware should be oven-dried overnight at >120 °C and cooled under an inert atmosphere. The polymerization should be performed under an inert atmosphere of argon or nitrogen, preferably in a glovebox or using Schlenk line techniques.
Figure 2: Experimental workflow for the ROMP of this compound.
Step-by-Step Procedure:
-
Monomer Solution Preparation: In a glovebox, weigh 1.66 g (10 mmol) of purified this compound into a dry 50 mL flask equipped with a magnetic stir bar. Add 20 mL of anhydrous dichloromethane.
-
Catalyst Solution Preparation: In a separate vial, weigh 42.4 mg (0.05 mmol) of Grubbs 2nd Generation catalyst and dissolve it in 5 mL of anhydrous dichloromethane.
-
Initiation: While stirring the monomer solution, rapidly add the catalyst solution.
-
Polymerization: Allow the reaction to stir at room temperature. The viscosity of the solution will increase as the polymerization progresses. For a [M]/[C] ratio of 200, a reaction time of 1-2 hours is typically sufficient.
-
Quenching: After the desired reaction time, add a small excess of ethyl vinyl ether (e.g., 0.5 mL) to terminate the polymerization. Stir for an additional 20-30 minutes.[3]
-
Polymer Isolation: Remove the reaction flask from the glovebox. Slowly pour the viscous polymer solution into a beaker containing approximately 200 mL of rapidly stirring methanol. A white, rubbery precipitate of poly(this compound) will form.
-
Purification: Continue stirring for 30 minutes to ensure complete precipitation and to wash away residual monomer and catalyst byproducts.
-
Drying: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature to a constant weight.
Characterization of Poly(this compound)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the structure of the resulting polymer.
-
¹H NMR: The spectrum of poly(this compound) will show broad peaks corresponding to the aliphatic protons of the backbone and a characteristic peak for the olefinic protons. The disappearance of the sharp olefinic proton signal from the this compound monomer confirms polymerization.
-
¹³C NMR: The spectrum will show peaks for the aliphatic carbons and a distinct peak for the olefinic carbons in the polymer backbone.
Gel Permeation Chromatography (GPC)
GPC is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymer.
| Parameter | Description | Typical Value for Controlled ROMP |
| Number-Average Molecular Weight (Mn) | The total weight of all polymer chains divided by the number of chains. | Controllable by the [M]/[C] ratio. |
| Weight-Average Molecular Weight (Mw) | An average that gives more weight to heavier polymer chains. | Higher than Mn. |
| Polydispersity Index (PDI) | A measure of the breadth of the molecular weight distribution (Mw/Mn). | < 1.2 for a well-controlled, living polymerization. |
A narrow PDI is a key indicator of a successful living polymerization.
Applications and Future Directions
Poly(this compound) synthesized via ROMP has potential applications in various fields:
-
Elastomers: The flexible polymer backbone and the presence of double bonds for cross-linking make it a candidate for specialty elastomers.
-
Blend Components: It can be blended with other polymers to modify their properties.
-
Functional Materials: The double bonds in the backbone can be functionalized, for example, through epoxidation or hydrogenation, to create materials with tailored properties. Hydrogenation of the polymer backbone can improve its thermal and oxidative stability.
-
Drug Delivery: The synthesis of block copolymers with this compound can lead to the formation of micelles or other nanostructures for drug encapsulation and delivery. The living nature of ROMP is particularly advantageous for the synthesis of such well-defined block copolymers.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or no polymerization | Impure monomer or solvent; Inactive catalyst. | Rigorously purify monomer and solvent; Use fresh, properly stored catalyst. |
| Broad PDI (>1.5) | Presence of impurities acting as chain transfer agents; "Back-biting" or secondary metathesis reactions. | Ensure high purity of all reagents; Optimize reaction time and temperature. |
| Gel formation | High monomer concentration; High catalyst activity leading to cross-linking. | Reduce monomer concentration; Use a less active catalyst or lower the reaction temperature. |
References
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Schrock, R. R. (2006). Multiple Metal-Carbon Bonds for Catalytic Metathesis Reactions (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3748–3759. [Link]
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Gringolts, M. L., et al. (2021). Multiblock Copolymers of Norbornene and this compound: Chain Structure and Properties. Polymers, 13(16), 2783. [Link]
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Lee, H. J., et al. (2011). Ring-Opening Metathesis Polymerization and Hydrogenation of Ethyl-substituted Tetrathis compound. Bulletin of the Korean Chemical Society, 32(8), 2823-2827. [Link]
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Bielawski, C. W., & Grubbs, R. H. (2007). Living ring-opening metathesis polymerization. Progress in Polymer Science, 32(1), 1-29. [Link]
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Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18–29. [Link]
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Sutthasupa, S., et al. (2010). Ring-Opening Metathesis Polymerization of Norbornene Derivatives with Functional Groups. Molecules, 15(7), 4786–4801. [Link]
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Love, J. A., et al. (2002). A Practical and Highly Active Ruthenium-Based Catalyst that Effects the Cross Metathesis of Acrylonitrile. Angewandte Chemie International Edition, 41(21), 4035–4037. [Link]
-
Autenrieth, B., & Schrock, R. R. (2015). Stereospecific Ring-Opening Metathesis Polymerization (ROMP) of Norbornene and Tetrathis compound by Mo and W Initiators. Macromolecules, 48(8), 2493–2503. [Link]
- Ivin, K. J., & Mol, J. C. (1997).
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Register, R. A. (2000). Synthesis of Block Copolymers by Ring-Opening Metathesis Polymerization. In Block Copolymers (pp. 199-224). Springer, Berlin, Heidelberg. [Link]
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Sanford, M. S., et al. (2001). Mechanism and Activity of Ruthenium Olefin Metathesis Catalysts. Journal of the American Chemical Society, 123(4), 749–750. [Link]
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Kiessling, L. L., et al. (2000). Catalytic Olefin Metathesis in the Synthesis of Biologically Active Molecules. Angewandte Chemie International Edition, 39(2), 249–253. [Link]
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Maynard, H. D., & Grubbs, R. H. (1999). Purification Technique for the Removal of Ruthenium from Polymers Synthesized by Ring-Opening Metathesis Polymerization. Tetrahedron Letters, 40(22), 4137-4140. [Link]
-
Choi, T.-L., & Grubbs, R. H. (2003). Controlled Living Ring-Opening-Metathesis Polymerization by a Fast-Initiating Ruthenium Catalyst. Angewandte Chemie International Edition, 42(15), 1743–1746. [Link]
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Ivin, K. J. (1998). Ring-opening metathesis polymerization. Journal of Molecular Catalysis A: Chemical, 133(1-2), 1-16. [Link]
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Moore, J. S., et al. (1990). Living ring-opening metathesis polymerization of 2,3-difunctionalized norbornadienes by a well-defined tungsten alkylidene complex. Journal of the American Chemical Society, 112(19), 7060-7061. [Link]
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Scholl, M., et al. (1999). Synthesis and Activity of a New Generation of Ruthenium-Based Olefin Metathesis Catalysts. Organic Letters, 1(6), 953–956. [Link]
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Dragutan, V., & Demonceau, A. (2007). Recent advances in ruthenium-based olefin metathesis. Current Organic Chemistry, 11(14), 1233-1260. [Link]
-
Vougioukalakis, G. C., & Grubbs, R. H. (2010). Ruthenium-based heterocyclic carbene-coordinated olefin metathesis catalysts. Chemical Reviews, 110(3), 1746-1787. [Link]
-
Dias, E. L., et al. (1997). Well-Defined Ruthenium Olefin Metathesis Catalysts: Mechanism and Activity. Journal of the American Chemical Society, 119(17), 3887–3897. [Link]
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Bielawski, C. W., et al. (2001). A Latent, Metathesis Catalyst for Ring-Opening Polymerization. Angewandte Chemie International Edition, 40(15), 2903-2906. [Link]
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Rix, F. C., et al. (1996). Design and Synthesis of a New Generation of Ruthenium-Based Olefin Metathesis Catalysts. Journal of the American Chemical Society, 118(20), 4891–4892. [Link]
-
Gstrein, X., et al. (2004). A comparative study of first and second generation Grubbs' catalysts for the ring opening metathesis polymerisation of dicyclopentadiene. Journal of Molecular Catalysis A: Chemical, 213(1), 141-147. [Link]
-
Rule, J. D., & Moore, J. S. (2002). ROMP-Based Approach to Post-Polymerization Functionalization. Macromolecules, 35(21), 7878–7882. [Link]
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Weck, M., et al. (1999). Ring-Opening Metathesis Polymerization from Surfaces. Journal of the American Chemical Society, 121(34), 7905–7906. [Link]
-
Lynn, D. M., et al. (1998). Living Ring-Opening Metathesis Polymerization in Water. Journal of the American Chemical Society, 120(7), 1627–1628. [Link]
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Schwab, P., et al. (1996). A Series of Well-Defined Metathesis Catalysts−Synthesis of [RuCl2(CHR‘)(PR3)2] and Their Catalytic Activity in Olefin Metathesis. Journal of the American Chemical Society, 118(1), 100–110. [Link]
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Ulman, M., & Grubbs, R. H. (1998). Ruthenium Carbene-Based Olefin Metathesis Initiators: Catalyst Decomposition and Longevity. Organometallics, 17(12), 2484–2489. [Link]
-
Tallarico, J. A., et al. (1997). The Application of Ring-Opening Metathesis to the Synthesis of Biologically Active Molecules. Pure and Applied Chemistry, 69(4), 625-628. [Link]
-
Gibson, V. C., et al. (1999). A highly active, well-defined, tungsten-based catalyst for ring opening metathesis polymerisation. Chemical Communications, (12), 1095-1096. [Link]
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Application Notes & Protocols: A Researcher's Guide to the Synthesis of Nylon 12 from Cyclododecene
Abstract
Nylon 12 (Polyamide 12) is a high-performance polymer prized for its exceptional mechanical strength, low moisture absorption, and chemical resistance. These properties make it indispensable in demanding applications, including automotive fuel lines, medical devices, and industrial coatings. This document provides a detailed technical guide for the synthesis of Nylon 12, starting from the monomer precursor, cyclododecene. We will explore a modern, efficient one-pot synthesis of the key intermediate, ω-laurolactam, followed by its subsequent anionic ring-opening polymerization to yield high-molecular-weight Nylon 12. This guide is designed for researchers and scientists, offering not only step-by-step protocols but also the underlying chemical principles and rationale for experimental choices.
Introduction to Nylon 12
Nylon 12 is a semi-crystalline thermoplastic belonging to the polyamide family, with the chemical formula [(CH₂)₁₁C(O)NH]ₙ.[1] Its long hydrocarbon chain is responsible for its unique properties, which bridge the gap between short-chain polyamides (like Nylon 6) and polyolefins.[1] Key characteristics include:
-
Low Moisture Absorption: Unlike other nylons, PA12 absorbs very little water, ensuring dimensional stability and consistent mechanical properties in humid environments.[2][3]
-
Excellent Chemical Resistance: It exhibits high resistance to oils, fuels, greases, and various solvents.[2][4]
-
High Impact Strength and Flexibility: Nylon 12 remains tough and flexible, even at low temperatures, making it suitable for components subjected to mechanical stress.[3][4]
-
Durability and Lightweight Performance: It offers a favorable balance of strength and low density, which is advantageous in automotive and aerospace applications.[3][4]
These properties have led to its widespread use in the automotive, electronics, medical, and sporting goods industries.[1][4] Traditionally, Nylon 12 is produced from laurolactam, which itself is derived from butadiene.[5] This guide will detail the synthesis pathway starting from this compound, a precursor that can also be derived from butadiene trimerization.[4]
Overall Synthesis Pathway
The conversion of this compound to Nylon 12 is a two-part process. The first part is the synthesis of the monomer, ω-laurolactam. Modern approaches have enabled a highly efficient one-pot reaction sequence that proceeds without the need for intermediate purification steps.[2][3][4] The second part is the ring-opening polymerization of the purified laurolactam to form the polyamide chain.
Caption: Overall workflow for the synthesis of Nylon 12 from this compound.
PART 1: Synthesis of ω-Laurolactam from this compound
This section details a sequential one-pot synthesis of laurolactam from this compound.[2][3][4] This procedure is advantageous as it minimizes waste and simplifies the overall process by eliminating the need to isolate and purify intermediates. The overall yield for this one-pot synthesis can reach up to 66%.[2][4]
Underlying Chemistry
The one-pot conversion involves four distinct chemical transformations occurring sequentially in the same reaction vessel:
-
Aerobic Epoxidation: this compound is first oxidized using air to form this compound epoxide. This reaction leverages the inherent reactivity of the double bond.
-
Meinwald Rearrangement: The epoxide intermediate is then rearranged into cyclododecanone. This isomerization can be catalyzed by salts under heating.[4]
-
Oximation: Cyclododecanone reacts with hydroxylamine hydrochloride to form cyclododecanone oxime. This is a standard condensation reaction converting a ketone to an oxime.
-
Beckmann Rearrangement: The oxime undergoes an acid-catalyzed rearrangement to yield the final product, ω-laurolactam. This classic rearrangement is the cornerstone of lactam synthesis.[6]
Experimental Protocol: One-Pot Synthesis of ω-Laurolactam
Disclaimer: This protocol is a synthesis of established procedures and should be performed by qualified personnel in a properly equipped laboratory with all appropriate safety precautions.
Materials:
-
This compound (commercial mixture of cis/trans isomers is suitable)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Zinc oxide (ZnO)
-
Acetonitrile (CH₃CN)
-
Dodecane (as an internal standard for GC analysis, optional)
-
Standard laboratory glassware for reflux reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Epoxidation & Rearrangement:
-
In a round-bottom flask equipped with a reflux condenser (open to the air), place this compound (e.g., 5 mmol).
-
Add hydroxylamine hydrochloride (NH₂OH·HCl) (e.g., 4.5 mol%).
-
Heat the mixture to reflux (approx. 200 °C) for 2 hours. During this stage, the this compound is epoxidized by air, and the resulting epoxide rearranges to cyclododecanone, catalyzed by the NH₂OH·HCl.[4]
-
-
Oximation:
-
Cool the reaction mixture to approximately 80 °C.
-
Add acetonitrile as a solvent.
-
Add a full equivalent of hydroxylamine hydrochloride (NH₂OH·HCl) to the mixture.
-
Heat the solution to reflux (approx. 82 °C) for 1 hour. This step converts the in situ generated cyclododecanone into cyclododecanone oxime.[4]
-
-
Beckmann Rearrangement:
-
To the same reaction mixture, add zinc oxide (ZnO) as a co-catalyst for the Beckmann rearrangement.
-
Continue to heat the mixture at reflux for an additional period until reaction completion is confirmed (e.g., by TLC or GC analysis, typically a few hours). The oxime rearranges to form ω-laurolactam.[4][7]
-
-
Work-up and Isolation:
-
After cooling, the reaction mixture can be worked up using standard procedures. This typically involves quenching with a saturated aqueous solution of sodium bicarbonate, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude laurolactam.
-
The product can be purified by recrystallization or column chromatography. The isolated yield is reported to be around 55%.[4]
-
Mechanistic Insight: The Beckmann Rearrangement
The final step, the Beckmann rearrangement, is critical. While traditionally catalyzed by strong acids like sulfuric acid, modern methods use catalysts like cyanuric chloride with a Lewis acid co-catalyst (e.g., ZnCl₂), which are milder and more efficient.[6][8] The mechanism involves the activation of the oxime's hydroxyl group, making it a good leaving group. This is followed by a concerted migration of the alkyl group anti-periplanar to the leaving group, resulting in a nitrilium ion intermediate, which is then hydrolyzed to form the lactam.
Caption: Mechanism of the cyanuric chloride-catalyzed Beckmann rearrangement.
PART 2: Synthesis of Nylon 12 by Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization (AROP) is a highly efficient method for producing high molecular weight Nylon 12 from laurolactam.[1] It offers rapid polymerization rates and allows for control over the final polymer's molecular weight.[1] The process requires an initiator (a strong base) and often an activator (co-catalyst).[1]
Principles of Anionic Ring-Opening Polymerization (AROP)
The mechanism involves three main stages:
-
Initiation: A strong base, such as sodium hydride (NaH), deprotonates a laurolactam monomer to form a highly reactive lactamate anion. This anion serves as the true initiator for polymerization.
-
Propagation: The lactamate anion nucleophilically attacks another laurolactam monomer. To accelerate this step, an activator, typically an N-acyllactam derivative (like N-acetyl-laurolactam), is used. The activator provides a more electrophilic site for the attack, leading to the ring-opening and propagation of the polymer chain.
-
Termination: The polymerization proceeds until the monomer is consumed or the reaction is quenched.
Experimental Protocol: AROP of ω-Laurolactam
Disclaimer: This protocol involves air-sensitive and reactive reagents. It must be performed under an inert atmosphere (e.g., dry nitrogen or argon) by trained personnel.
Materials:
-
ω-Laurolactam (purified monomer from Part 1)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (Initiator)
-
N-acetyl-laurolactam (Activator/Co-catalyst)
-
Anhydrous toluene (for washing)
-
High-boiling point solvent (optional, for solution polymerization)
-
Three-neck round-bottom flask, mechanical stirrer, heating mantle, condenser, nitrogen inlet/outlet (Schlenk line setup)
-
Vacuum oven
Procedure:
-
Monomer Preparation:
-
Place the purified laurolactam into the three-neck flask.
-
Heat the flask under vacuum (e.g., at 160-170 °C) to melt the monomer and remove any residual moisture, which can inhibit the polymerization.
-
Once the monomer is molten and degassed, switch the atmosphere to dry nitrogen.
-
-
Initiator Addition:
-
Maintain the temperature of the molten laurolactam (e.g., 150 °C).[1]
-
Under a positive pressure of nitrogen and with vigorous stirring, carefully add the calculated amount of sodium hydride. The NaH reacts with the laurolactam to form the sodium lactamate initiator in situ.
-
-
Activator Addition and Polymerization:
-
Add the N-acetyl-laurolactam activator to the mixture.
-
The polymerization will proceed, often indicated by a significant increase in the viscosity of the melt.
-
Continue heating and stirring for the desired reaction time (this can range from minutes to hours depending on the desired molecular weight and conversion).
-
-
Isolation and Purification:
-
Allow the reaction to cool. The resulting solid Nylon 12 can be removed from the flask (sometimes requiring the flask to be broken if polymerization was done in bulk).
-
To purify, the polymer can be dissolved in a suitable solvent (e.g., m-cresol) and precipitated in a non-solvent (e.g., methanol).
-
Wash the precipitated polymer with a solvent like anhydrous toluene to remove mineral oil from the NaH dispersion.[1]
-
Dry the purified Nylon 12 in a vacuum oven until a constant weight is achieved.
-
Data Presentation
Table 1: Summary of Typical Reaction Parameters
| Parameter | Part 1: Laurolactam Synthesis | Part 2: Nylon 12 Polymerization (AROP) | Reference(s) |
| Starting Material | This compound | ω-Laurolactam | [4],[1] |
| Key Reagents | NH₂OH·HCl, ZnO, Air (O₂) | Sodium Hydride (Initiator), N-acetyl-laurolactam (Activator) | [4],[1] |
| Solvent | Acetonitrile | Bulk (or high-boiling solvent) | [4],[1] |
| Temperature | 80 - 200 °C (sequential) | ~150 °C | [4],[1] |
| Typical Yield | ~55-66% | High to quantitative | [4],[9] |
Table 2: Key Properties of Nylon 12
| Property | Value | Reference(s) |
| Chemical Formula | (C₁₂H₂₃NO)ₙ | [1] |
| Density | ~1.01 g/mL | [1] |
| Melting Point | 178 - 180 °C | [1] |
| Moisture Absorption | Low | [2],[3] |
| Chemical Resistance | Excellent (Oils, fuels, solvents) | [2],[4] |
| Mechanical Properties | High impact strength, good flexibility | [3] |
Conclusion
The synthesis of Nylon 12 from this compound represents a viable and efficient pathway to this high-value engineering thermoplastic. The development of a one-pot protocol for the synthesis of the ω-laurolactam monomer significantly streamlines the process, making it more atom-economical and appealing for laboratory-scale synthesis. Furthermore, the use of anionic ring-opening polymerization provides a robust and rapid method for producing high-quality Nylon 12 polymer. The protocols and insights provided in this guide offer a solid foundation for researchers exploring the synthesis and application of polyamides.
References
-
Hervàs-Arnandis, S., Rodríguez-Nuévalos, S., Oliver-Meseguer, J., & Leyva-Pérez, A. (2025). One-pot synthesis of laurolactam from this compound and air. Catalysis Science & Technology. Available from: [Link]
-
Wikipedia. (n.d.). Beckmann rearrangement. Available from: [Link]
-
ResearchGate. (2025). Result for the sequential one-pot reaction to achieve either laurolactam 1 or cyclododecanone oxime 2 from this compound 7. Available from: [Link]
-
Hervàs-Arnandis, S., et al. (2025). One-pot synthesis of laurolactam from this compound and air. Royal Society of Chemistry. Available from: [Link]
-
L.S.College, Muzaffarpur. (2021). Beckmann rearrangement. Available from: [Link]
-
Pariya, C., et al. (2014). Anionic Ring-Opening Homo- and Copolymerization of Lactams by Latent, Protected N-Heterocyclic Carbenes for the Preparation of PA 12 and PA 6/12. Macromolecules. Available from: [Link]
-
ResearchGate. (2025). Result for the sequential one-pot reaction to achieve cyclooctanone oxime 15 or caprylolactam 16 from cyclooctene 9. Available from: [Link]
-
Wikipedia. (n.d.). Nylon 12. Available from: [Link]
-
Tuntun Plastic. (2025). What are the Properties of Nylon 12?. Available from: [Link]
-
Xiamen Keyuan Plastic. (2024). Analysis of Nylon 12 Material Properties and Application Areas. Available from: [Link]
- Google Patents. (n.d.). US20160102175A1 - Ring-opening laurolactam polymerization with latent initiators.
-
MDPI. (2019). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. Available from: [Link]
-
Furuya, Y., Ishihara, K., & Yamamoto, H. (2005). Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst. Journal of the American Chemical Society. Available from: [Link]
- Google Patents. (n.d.). US9994677B2 - Methods and compounds for producing nylon 12.
-
ResearchGate. (2005). Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst. Available from: [Link]
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From Ring to Resilience: Cyclododecene Derivatives in High-Performance Coatings, Adhesives, and Sealants
Introduction: The Versatility of a 12-Carbon Ring
Cyclododecene, a 12-carbon cyclic olefin, serves as a critical precursor to a range of high-performance polymers that are integral to the coatings, adhesives, and sealants industries. While not typically used in its monomeric form in these applications, its derivatives, principally Dodecanedioic Acid (DDDA) and Laurolactam, are key building blocks for robust polyamides and polyesters. These polymers impart exceptional durability, flexibility, and chemical resistance to a variety of formulations. This document provides a comprehensive guide for researchers and formulation scientists on the application of this compound-derived materials, detailing the synthesis of key intermediates, formulation protocols for coatings and adhesives, and standardized testing methodologies.
The journey from the cyclic hydrocarbon to a finished, high-performance product is a testament to the power of polymer chemistry. The long aliphatic chain inherent in this compound's derivatives provides hydrophobicity, flexibility, and low moisture absorption, making these materials ideal for demanding environments.[1][2]
From this compound to Key Monomers: Synthesis Pathways
The primary value of this compound in this context lies in its efficient conversion to long-chain aliphatic monomers. The two most significant derivatives are Dodecanedioic Acid (DDDA), a C12 dicarboxylic acid, and Laurolactam, the monomer for Polyamide 12 (Nylon 12).
The synthesis of these key intermediates typically starts from cyclododecatriene (CDT), the trimerization product of butadiene.[3][4] CDT is then hydrogenated to cyclododecane (CDD), which serves as the common starting point for both DDDA and Laurolactam.
Synthesis of Dodecanedioic Acid (DDDA)
DDDA is a cornerstone monomer for high-performance polyamides like PA 6,12 and specialty polyesters. Its synthesis from cyclododecane is a multi-step process:[3]
-
Oxidation of Cyclododecane: Cyclododecane is oxidized using air in the presence of a boric acid catalyst to yield a mixture of cyclododecanol and cyclododecanone.
-
Nitric Acid Oxidation: This mixture is then subjected to oxidation with nitric acid, which cleaves the cyclic structure to form the linear 1,12-Dodecanedioic acid.[5]
Caption: Synthesis pathway of Dodecanedioic Acid (DDDA) from Cyclododecatriene.
Synthesis of Laurolactam
Laurolactam is the monomer for Polyamide 12 (PA12), a high-performance engineering thermoplastic. The synthesis also begins with the cyclododecanol/cyclododecanone mixture:[4]
-
Dehydrogenation: The mixture is dehydrogenated over a copper catalyst to yield pure cyclododecanone.
-
Oximation: Cyclododecanone reacts with hydroxylamine to form cyclododecanone oxime.
-
Beckmann Rearrangement: The oxime undergoes a Beckmann rearrangement in the presence of a strong acid (e.g., sulfuric acid) to yield Laurolactam.[6][7]
Caption: Synthesis pathway of Laurolactam from the Cyclododecanol/Cyclododecanone mixture.
Application in Coatings: High-Performance Powder Formulations
The long-chain structure of DDDA makes it an excellent building block for polyester resins used in powder coatings. These coatings are known for their durability, weather resistance, and low environmental impact due to the absence of volatile organic compounds (VOCs).[8][9] When formulated into a polyester resin and crosslinked, DDDA imparts a combination of flexibility and hardness, leading to superior chip and corrosion resistance.[8][9]
Key Performance Benefits of DDDA in Powder Coatings:
-
Enhanced Flexibility and Impact Resistance: The long methylene chain of DDDA provides flexibility to the polymer backbone.
-
Excellent Weatherability: Polyesters based on DDDA exhibit good resistance to UV degradation and weathering.
-
Corrosion and Chemical Resistance: The hydrophobic nature of the C12 chain enhances resistance to moisture and chemical attack.[10]
-
Good Flow and Leveling: Formulations can be designed to have good melt flow for a smooth, high-gloss finish.
Protocol: Synthesis of a DDDA-Based Polyester Resin for Powder Coatings
This protocol describes the synthesis of a carboxyl-terminated polyester resin suitable for curing with an epoxy resin in a hybrid powder coating system.
Materials & Equipment:
| Component | Molar Ratio | Function |
| Neopentyl Glycol | 0.95 | Polyol |
| Isophthalic Acid | 0.60 | Aromatic Diacid |
| Dodecanedioic Acid (DDDA) | 0.40 | Aliphatic Diacid |
| Trimellitic Anhydride | 0.05 | Branching Agent |
| Fascat 4100 (Butyltin Oxide) | 0.1% by wt. | Catalyst |
-
Reaction kettle equipped with a mechanical stirrer, nitrogen inlet, and distillation column.
-
Heating mantle with temperature control.
Procedure:
-
Charge the reaction kettle with Neopentyl Glycol, Isophthalic Acid, Dodecanedioic Acid, and the catalyst.
-
Under a nitrogen blanket, heat the mixture to 190-210°C while stirring. Water will begin to distill off.
-
Continue the reaction until the acid value is below 10 mg KOH/g.
-
Cool the mixture to 180°C and add the Trimellitic Anhydride.
-
Reheat to 200°C and hold until the desired acid value (e.g., 30-40 mg KOH/g) and viscosity are reached.
-
Discharge the molten resin and allow it to cool and solidify.
Protocol: Formulation and Application of a DDDA-Based Powder Coating
This protocol provides a starting point for a hybrid powder coating formulation.
Materials & Equipment:
| Component | Parts by Weight | Function |
| DDDA-Polyester Resin (from above) | 60 | Binder |
| Epoxy Resin (Type 3) | 40 | Crosslinker |
| Flow Control Agent (e.g., Modaflow) | 1.0 | Leveling |
| Benzoin | 0.5 | Degassing Agent |
| Titanium Dioxide (Rutile) | 30 | Pigment |
-
High-speed mixer
-
Extruder
-
Grinder/Classifier
-
Electrostatic spray gun
-
Curing oven
Procedure:
-
Thoroughly dry-blend all the components in a high-speed mixer.
-
Melt-extrude the blend at a temperature of 90-110°C.
-
Cool the extrudate rapidly and break it into chips.
-
Grind the chips into a fine powder and classify to the desired particle size distribution (e.g., 30-40 µm average).
-
Apply the powder to a grounded metal substrate using an electrostatic spray gun.
-
Cure the coated substrate in an oven at 180-200°C for 10-15 minutes.
Performance Testing of Powder Coatings
A battery of standardized tests is crucial to validate the performance of the cured coating.
Key ASTM Test Methods:
| Property | ASTM Standard | Description |
| Adhesion | D3359 | Cross-hatch tape pull test to assess adhesion to the substrate.[11][12][13] |
| Hardness | D3363 | Pencil hardness test to determine scratch and mar resistance. |
| Flexibility | D522 | Mandrel bend test to evaluate flexibility and resistance to cracking. |
| Impact Resistance | D2794 | Falling weight impact test to assess resistance to chipping. |
| Gloss | D523 | Measurement of specular gloss at various angles (e.g., 60°). |
Application in Adhesives and Sealants: Durable Bonding Solutions
Polyamides derived from DDDA (Polyamide 6,12) and Laurolactam (Polyamide 12) are widely used in high-performance hot-melt adhesives and flexible sealants.[14] These materials offer a unique combination of properties that make them suitable for demanding applications in automotive, electronics, and industrial assembly.[15]
Key Performance Benefits of Polyamide 6,12 and Polyamide 12 in Adhesives:
-
Excellent Adhesion to a Wide Range of Substrates: Including plastics, metals, and porous materials.[16]
-
High Thermal Stability: Good bond strength at elevated temperatures.
-
Low Moisture Absorption: Compared to other polyamides like PA6 and PA66, PA 6,12 and PA12 exhibit lower moisture absorption, leading to better dimensional stability and retention of mechanical properties in humid environments.[1][2]
-
Good Chemical Resistance: Particularly against oils, greases, and solvents.[14]
-
Flexibility and Toughness: The long aliphatic segments contribute to the flexibility and toughness of the adhesive bond.
Protocol: Formulation of a Polyamide 6,12 Based Hot-Melt Adhesive
This protocol outlines a representative formulation for a Polyamide 6,12 hot-melt adhesive.
Materials & Equipment:
| Component | Parts by Weight | Function |
| Polyamide 6,12 Resin | 70 | Base Polymer |
| Tackifier Resin (e.g., Rosin Ester) | 20 | Enhances adhesion |
| Plasticizer (e.g., Benzenesulfonamide) | 8 | Improves flexibility |
| Antioxidant (e.g., Hindered Phenol) | 2 | Thermal Stabilizer |
-
Jacketed mixing vessel with a high-torque stirrer.
-
Inert gas (e.g., Nitrogen) supply.
-
Hot-melt adhesive applicator gun or roll coater.
Procedure:
-
Charge the Polyamide 6,12 resin into the mixing vessel and heat to 180-200°C under a nitrogen blanket until fully molten.
-
Slowly add the tackifier resin and plasticizer while stirring until a homogenous mixture is obtained.
-
Add the antioxidant and continue mixing for a further 15-20 minutes to ensure complete dispersion.
-
Discharge the molten adhesive and cool it into the desired form (e.g., pellets, sticks).
Performance Testing of Adhesives
The performance of an adhesive is primarily evaluated by its bond strength to various substrates.
Caption: Experimental workflow for testing adhesive bond strength.
Key ISO Test Method:
| Property | ISO Standard | Description |
| Tensile Lap-Shear Strength | ISO 4587 | This is a widely accepted method for determining the shear strength of an adhesive bond between two rigid substrates.[17][18][19] The test involves pulling apart two overlapping bonded specimens and measuring the maximum force required to cause failure.[20][21] |
Conclusion
This compound, through its versatile derivatives Dodecanedioic Acid and Laurolactam, provides a powerful platform for the development of high-performance coatings, adhesives, and sealants. The unique properties imparted by the long 12-carbon aliphatic chain, such as flexibility, hydrophobicity, and thermal stability, make these materials indispensable in applications where durability and reliability are paramount. The protocols and testing methodologies outlined in this document serve as a robust starting point for researchers and formulators to innovate and optimize products based on this remarkable chemistry.
References
- ASTM D3359: Standard Test Methods for Rating Adhesion by Tape Test.
- Process for the production of laurin lactam.
- ISO 4587:2003 Adhesives — Determination of tensile lap-shear strength of rigid-to-rigid bonded assemblies.
- D3359 Standard Test Methods for Rating Adhesion by Tape Test.
- ISO 4587 - Testing Machine-HST Testing&Tester Machine Group.
- ASTM D3359 testing - Industrial Physics.
- The Synthesis of Laurolactam from Cyclododecanone via a Beckmann Rearrangement. University of Delaware.
- Dodecanedioic acid - Wikipedia.
- Laurolactam - Wikipedia.
- ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog.
- ISO 4587 Determination of lap shear strength - SCHÜTZ+LICHT Prüftechnik GmbH.
- D3359 – 09´2 - Standard Test Methods for - Measuring Adhesion by Tape Test1 - American Tinning & Galvanizing.
- Process for producing laurolactam
- Iso 4587-2003 | PDF - Scribd.
- Dodecanedioic acid synthesis - ChemicalBook.
- One-pot synthesis of laurolactam from this compound and air - RSC Publishing.
- Methods of making cyclododecatriene and methods of making laurolactone.
- Testing of adhesive joints ISO 4587. - Melkib.
- Bio-Dodecanedioic Acid (DDDA) Production - CORE.
- PA6.12: Polyamide 6.12 - NETZSCH Analyzing & Testing.
- Synthesis of 1,12-Dodecanedioic Acids.
- Polyamide hot melt adhesives.
- Polyamide Hot Melt Adhesive (PA).
- Effect of Nylon-6 Concentration on the Properties of Hot Melt Adhesive Synthesized using Dimer Acid and Ethylenediamine - M
- Polyamide 6/12 - Nylon 6/12 - PA 6/12 - AZoM.
- Nylon 6/12 (PA) — Polyamide 6/12 - RTP Company.
- Polyester resin for powder coating.
- Hot Melt Polyamide Adhesives | Our Technologies | Bostik Indonesia.
- Powder coatings industry to make major contributions towards DDDA market growth: Asia Pacific to domin
- Polyamide-Based Hot Melt Adhesive - Gluespec.
- Polyamide (PA) or Nylon: Complete Guide (PA6, PA66, PA11, PA12…) - alpha-plast.com.ua.
- Comprehensive Review: Technological Approaches, Properties, and Applications of Pure and Reinforced Polyamide 6 (PA6) and Polyamide 12 (PA12)
- Design and Synthesis of Crystalline Carboxyl-terminated Polyester Resin - M
- Preparation method of polyester resin for epoxy hybrid powder coating.
- Polyester resin powder coating and preparation method thereof.
- Polyester resin for powder coating.
- Advantages of Powder Co
- Powder Co
- 7 Benefits of Using Powder Coatings in Fabric
- Enhanced flowability and film properties of ultrafine powder coatings modulated by modified flow additive | Request PDF - ResearchG
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Partial hydrogenation of cyclododecatriene to cyclododecene
An Application Guide to the Selective Partial Hydrogenation of 1,5,9-Cyclododecatriene to Cyclododecene
Abstract
The selective partial hydrogenation of 1,5,9-cyclododecatriene (CDT) to this compound (CDE) is a cornerstone reaction in the industrial synthesis of high-performance polymers and fine chemicals. CDE is a critical intermediate for producing 12-laurolactam and dodecanedioic acid, the monomers for Nylon 12 and other specialty polyamides and polyesters.[1][2] The primary challenge lies in achieving high selectivity for the monoene (CDE) while preventing over-hydrogenation to the fully saturated cyclododecane (CDA) and managing the formation of various isomers. This guide provides a comprehensive overview of the reaction, detailing both heterogeneous and homogeneous catalytic protocols, analytical methods for reaction monitoring, and insights into process optimization for researchers in industrial chemistry and materials science.
Theoretical and Mechanistic Background
The Reaction Pathway
The hydrogenation of CDT is a consecutive reaction. The goal is to halt the process after the addition of one mole of hydrogen to produce CDE. Further reaction leads to the formation of cyclododecadiene (CDD) as an intermediate and finally to the undesired by-product, cyclododecane (CDA).
Caption: Consecutive hydrogenation of CDT to CDE and the over-hydrogenation to CDA.
The key to a successful process is maximizing the rate constants k₁ and k₂ relative to k₃. This is primarily achieved through catalyst design and precise control of reaction conditions. During the reaction, various geometric and positional isomers of CDT, CDD, and CDE can also form, a complexity that must be considered in kinetic modeling.[2]
Catalytic Systems: A Comparative Overview
The choice of catalyst is the most critical factor determining the selectivity and efficiency of CDT hydrogenation. Both heterogeneous and homogeneous systems have been extensively studied.
-
Heterogeneous Catalysts: These are the workhorses of industrial applications due to their ease of separation from the reaction mixture, robustness, and recyclability. Supported palladium catalysts, particularly Pd on alumina (Pd/Al₂O₃) or carbon (Pd/C), are most commonly used.[1][2] Other metals like Nickel (Raney-Ni), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru) have also been explored, with the general order of activity and selectivity reported as Rh ≥ Pd > Ru > Pt.[1] The reaction on a solid catalyst surface is often described by the Langmuir-Hinshelwood mechanism, where both hydrogen and the unsaturated substrate adsorb onto the catalyst surface before reacting.[2]
-
Homogeneous Catalysts: These catalysts operate in the same phase as the reactants, typically offering higher selectivity and activity under milder conditions (e.g., lower temperature and pressure) due to their well-defined active sites.[3] Wilkinson's catalyst, RuCl₂(PPh₃)₃, and related rhodium or ruthenium complexes are effective for selective hydrogenations.[4][5] Nickel halide complexes with trihydrocarbyl phosphine ligands have also been patented for this transformation.[6] The primary drawback is the often-difficult and costly separation of the catalyst from the product.
Experimental Protocols
This section provides detailed, step-by-step methodologies for performing the partial hydrogenation of CDT using both a standard heterogeneous system and a selective homogeneous system.
General Materials and Equipment
-
Reactants: 1,5,9-Cyclododecatriene (CDT, mixture of isomers), Hydrogen (H₂, high purity grade 5.0).
-
Catalysts: 0.5% Palladium on Alumina (Pd/Al₂O₃), Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's Catalyst).
-
Solvents: Toluene or Cyclohexane (anhydrous).
-
Equipment: High-pressure autoclave/reactor (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller; Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS); Filtration apparatus.
Protocol 1: Heterogeneous Hydrogenation with Pd/Al₂O₃
This protocol is based on typical conditions used in industrial settings, optimized for high throughput and catalyst recyclability.
Step-by-Step Procedure:
-
Reactor Charging: Charge the high-pressure autoclave with 1,5,9-cyclododecatriene (e.g., 100 g, 0.616 mol) and the 0.5% Pd/Al₂O₃ catalyst (e.g., 0.1-0.5 wt% relative to CDT). A solvent like cyclohexane can be used but is not always necessary.
-
System Purge: Seal the reactor. Purge the system three times with nitrogen followed by three times with hydrogen to remove all air.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-12 atm).[7] Begin stirring (e.g., 700-1000 RPM) to ensure good mass transfer. Heat the reactor to the target temperature (e.g., 80-140 °C).[7]
-
Reaction Monitoring: The reaction is exothermic. Monitor the temperature and pressure closely. Hydrogen uptake can be tracked via the pressure drop in a reservoir of known volume. Withdraw small aliquots of the reaction mixture at timed intervals (if the reactor setup allows) for GC analysis to monitor the conversion of CDT and the selectivity towards CDE.
-
Reaction Completion and Cooldown: Once the desired conversion is reached (or hydrogen uptake ceases), stop the heating and allow the reactor to cool to room temperature.
-
Depressurization and Product Recovery: Carefully vent the excess hydrogen. Open the reactor and recover the liquid product mixture.
-
Catalyst Separation: Separate the solid Pd/Al₂O₃ catalyst from the liquid product by filtration. The catalyst can be washed with a solvent, dried, and potentially reused.
-
Analysis: Analyze the final product mixture using GC-FID or GC-MS to determine the final conversion of CDT and the selectivity for CDE, CDD, and CDA.
Protocol 2: Homogeneous Hydrogenation with Wilkinson's Catalyst
This protocol demonstrates the use of a homogeneous catalyst for achieving high selectivity under mild conditions.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques, as the catalyst can be sensitive to oxygen.
-
Reactor Charging: In a glovebox or under a positive pressure of inert gas, charge the reactor with Wilkinson's catalyst, RuCl₂(PPh₃)₃ (e.g., 0.01-0.1 mol%). Add anhydrous, degassed toluene as a solvent, followed by the 1,5,9-cyclododecatriene.
-
System Purge: Seal the reactor and connect it to a hydrogen line. Purge the system carefully with hydrogen.
-
Pressurization and Reaction: Pressurize the reactor with hydrogen to a low pressure (e.g., 1-5 atm). Begin vigorous stirring. The reaction often proceeds readily at room temperature.[4]
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake from the pressure gauge. The reaction is typically complete within a few hours.
-
Reaction Quench and Product Recovery: Once the reaction is complete, vent the excess hydrogen and purge the system with nitrogen. The product is a solution of CDE in toluene containing the dissolved catalyst.
-
Analysis: Analyze a sample of the solution directly by GC to determine conversion and selectivity. Note: Product purification requires removal of the catalyst, which can be achieved via methods like chromatography or precipitation, highlighting the main challenge of homogeneous catalysis.
Caption: General experimental workflow for the hydrogenation of CDT.
Data Presentation and Analysis
Achieving high selectivity for CDE is paramount. The following table summarizes representative data from various catalytic systems to guide experimental design.
| Catalyst System | Support/Ligand | Temperature (°C) | Pressure (atm) | Max. CDE Selectivity (%) | Conversion (%) | Reference |
| Pd | Al₂O₃ | 80 - 140 | ~12 | ~55 | High | [7] |
| Pd (coated) | Al₂O₃ (regular pores) | 100 - 140 | Gas Phase | 88 | 96 | [8] |
| RuCl₂ | (PPh₃)₃ | Room Temp. | 1 - 4 | High (Qualitative) | High | [4] |
| Ni-Halide | Trihydrocarbyl Phosphine | 150 - 200 | Not specified | High (Qualitative) | High | [6] |
Analytical Approach:
Quantitative analysis is crucial for determining the success of the reaction.
-
Gas Chromatography (GC): This is the primary tool for monitoring the reaction. Using a non-polar column (e.g., DB-1 or equivalent), the components will typically elute in order of increasing boiling point: CDE, CDT, and CDA.
-
Conversion: Calculated based on the disappearance of the CDT peak area relative to its initial area. Conversion (%) = [1 - (Final Area_CDT / Initial Area_CDT)] * 100
-
Selectivity: Calculated based on the area of the CDE peak relative to the total area of all products formed. Selectivity_CDE (%) = [Area_CDE / (Area_CDE + Area_CDD + Area_CDA)] * 100
-
-
Mass Spectrometry (MS) & NMR: These techniques are used to confirm the identity of the peaks observed in the GC and to characterize the isomeric distribution of the products.[2] Advanced methods like in-line flow NMR can provide real-time kinetic data without sampling.[9]
Optimization and Troubleshooting
-
Low Selectivity (High CDA formation): This is the most common issue.
-
Solution: Decrease reaction temperature and/or hydrogen pressure. Higher temperatures and pressures favor the thermodynamically stable CDA. Reduce the catalyst loading or reaction time to stop the reaction at the desired point.
-
-
Low Conversion: The reaction stalls before completion.
-
Solution: Check for catalyst deactivation (poisoning by impurities in the feed). Increase temperature, pressure, or catalyst loading. Ensure adequate stirring to overcome mass transfer limitations.
-
-
Catalyst Deactivation: Loss of activity over time or upon recycling.
-
Solution: For heterogeneous catalysts, regeneration via calcination or washing may be possible. Ensure the CDT feed and hydrogen are free of poisons like sulfur compounds. For homogeneous catalysts, ensure strict inert atmosphere conditions.
-
Conclusion
The partial hydrogenation of cyclododecatriene to this compound is a finely balanced catalytic process where selectivity is the ultimate goal. Heterogeneous catalysts like Pd/Al₂O₃ are favored for industrial-scale production due to their robustness and ease of handling, though they may require careful optimization of conditions to maximize CDE yield. Homogeneous catalysts offer a route to higher selectivity under milder conditions, but present challenges in catalyst separation. A thorough understanding of the reaction mechanism, coupled with precise control over reaction parameters and robust analytical monitoring, is essential for any researcher or drug development professional aiming to successfully synthesize this valuable chemical intermediate.
References
- Chaudhari, R. V., Jaganathan, R., & Kolhe, D. S. (1996). Kinetic Modeling of the Hydrogenation of 1,5,9-Cyclododecatriene on Pd/Al2O3 Catalyst Including Isomerization. Industrial & Engineering Chemistry Research, 35(7), 2255–2262.
- Kumbilieva, K., et al. (1996). Heterogeneously Catalyzed Gas-Phase Hydrogenation of cis,trans,trans-1,5,9-Cyclododecatriene on Palladium Catalysts Having Regular Pore Systems. Industrial & Engineering Chemistry Research, 35(7), 2263–2271.
- Gosser, L. W. (1970). U.S. Patent No. 3,499,050. U.S.
- Breitenbücher, J., et al. (2019). Technical Synthesis of 1,5,9-Cyclododecatriene Revisited: Surprising Byproducts from a Venerable Industrial Process. The Journal of Organic Chemistry, 84(17), 11026–11034.
- van der Zwan, K. P., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry, 91(15), 10182–10188.
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Application Note: High-Yield Epoxidation Protocols for Cyclododecene
Abstract: This document provides detailed application notes and validated protocols for the epoxidation of cyclododecene to produce 1,2-epoxycyclododecane, a key intermediate in the synthesis of fragrances, pharmaceuticals, and performance polymers. We present three robust methods: a classic tungstate-catalyzed reaction with hydrogen peroxide under phase-transfer conditions, a highly efficient methyltrioxorhenium (MTO)-catalyzed system, and a metal-free approach using meta-chloroperoxybenzoic acid (m-CPBA). The guide emphasizes the underlying chemical principles, step-by-step procedures, safety considerations, and comparative performance to aid researchers in selecting and executing the optimal protocol for their specific needs.
Introduction: The Synthetic Utility of 1,2-Epoxycyclododecane
This compound, a readily available cyclic alkene, is a precursor to 1,2-epoxycyclododecane (also known as this compound oxide).[1][2] This epoxide is a highly valuable building block in organic synthesis. Its strained three-membered ether ring is susceptible to nucleophilic ring-opening, providing a versatile entry point for the synthesis of 1,2-difunctionalized cyclododecane derivatives. These derivatives are integral to the production of macrocyclic musks, flame retardants, and specialized polyamides.
The selection of an epoxidation method depends on factors such as cost, scalability, substrate sensitivity, and desired stereochemical outcomes. This guide details three field-proven protocols, ranging from industrially relevant catalytic systems to classic laboratory-scale methods, providing researchers with a comprehensive toolkit for this important transformation.
Protocol 1: Tungstate-Catalyzed Epoxidation with H₂O₂ under Phase-Transfer Catalysis
Principle and Rationale: This method utilizes an inorganic tungsten salt, such as sodium tungstate (Na₂WO₄), activated by hydrogen peroxide. The reaction operates under a biphasic system, where the aqueous phase contains the tungstate catalyst and H₂O₂, and the organic phase contains the this compound substrate.[3] A phase-transfer catalyst (PTC), typically a quaternary ammonium salt like Aliquat® 336, is essential.[4][5] The PTC forms a lipophilic ion pair with the active peroxotungstate species, shuttling it into the organic phase to react with the alkene.[3][5] This approach is favored for its use of inexpensive and environmentally benign reagents (H₂O₂), with water as the only stoichiometric byproduct.
Catalytic Cycle: The active catalyst is formed in situ. Tungstate reacts with hydrogen peroxide to form various peroxotungstate species. The phase-transfer catalyst transports these active oxidants across the phase boundary to effect epoxidation.
Caption: Phase-transfer catalytic cycle for tungstate-mediated epoxidation.
Detailed Step-by-Step Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound (1.0 eq), sodium tungstate dihydrate (Na₂WO₄·2H₂O, 0.02 eq), and Aliquat® 336 (methyltrioctylammonium chloride, 0.01 eq).
-
Solvent (Optional but Recommended): While the reaction can be run neat, the use of a solvent like toluene or dichloromethane (5 mL per gram of alkene) can improve stirring and heat transfer.
-
Reagent Addition: Begin vigorous stirring (at least 500 rpm) to ensure good mixing between the phases. Add 30-35% aqueous hydrogen peroxide (1.2-1.5 eq) dropwise over 30 minutes. An exothermic reaction is expected; maintain the temperature between 50-60°C using a water bath.
-
Reaction: Stir the mixture at 60°C for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography) or GC (gas chromatography).
-
Work-up: Cool the reaction to room temperature. To decompose excess peroxide, add a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative test is obtained with peroxide test strips.
-
Extraction: Transfer the mixture to a separatory funnel. If a solvent was used, add more and separate the layers. If no solvent was used, add a solvent like ethyl acetate to extract the product. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography to yield pure 1,2-epoxycyclododecane.
Safety Considerations:
-
Hydrogen peroxide (30%+) is a strong oxidizer. Avoid contact with skin and eyes.
-
The reaction can be exothermic. Ensure controlled addition of H₂O₂ and adequate cooling.
-
Tungsten compounds can be hazardous. Handle with appropriate personal protective equipment (PPE).[6]
Protocol 2: Methyltrioxorhenium (MTO)-Catalyzed Epoxidation
Principle and Rationale: Methyltrioxorhenium (CH₃ReO₃, MTO) is an exceptionally active catalyst for epoxidation with hydrogen peroxide, often achieving high turnover numbers and frequencies even at low temperatures.[7][8] The reaction proceeds through the formation of two highly electrophilic rhenium-peroxo complexes.[9][10] The addition of a Lewis base, such as pyridine or 3-cyanopyridine, is crucial. These additives coordinate to the Lewis acidic rhenium center, preventing the acid-catalyzed ring-opening of the newly formed epoxide, thereby increasing product selectivity and yield.[11][12][13]
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- 13. MTO - Methyltrioxorhenium [organic-chemistry.org]
Synthesis of Dodecanedioic Acid from Cyclododecene: A Detailed Guide for Researchers
Introduction: The Significance and Synthesis of Dodecanedioic Acid
Dodecanedioic acid (DDDA) is a linear dicarboxylic acid of significant industrial importance, serving as a crucial monomer in the production of high-performance polymers such as nylon 6,12, polyamides, and polyesters.[1][2] Its applications extend to the manufacturing of top-grade coatings, adhesives, lubricants, corrosion inhibitors, and even fragrances.[2] Traditionally, the synthesis of DDDA has relied on petrochemical feedstocks, with multi-step processes starting from butadiene.[1][3][4] This guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for the synthesis of dodecanedioic acid, with a specific focus on synthetic routes originating from cyclododecene.
The conversion of this compound to DDDA represents a key oxidative cleavage of the carbon-carbon double bond within the cyclic alkene. This transformation can be achieved through several powerful synthetic methodologies, each with its own set of advantages and challenges. This document will explore two primary, field-proven approaches: ozonolysis followed by oxidative workup, and direct oxidation using strong oxidizing agents. The causality behind experimental choices, safety considerations, and detailed step-by-step protocols are provided to ensure both scientific rigor and practical applicability.
Synthetic Strategies: From this compound to Dodecanedioic Acid
The cleavage of the double bond in this compound to yield the difunctional, linear dodecanedioic acid is the core chemical transformation. The choice of synthetic route often depends on factors such as available equipment, desired scale, and safety considerations.
Method 1: Ozonolysis of this compound
Ozonolysis is a powerful and selective method for cleaving alkenes.[5][6] The reaction proceeds in two main stages: the reaction of ozone with the double bond to form an unstable molozonide, which rearranges to a more stable ozonide, followed by a workup step to cleave the ozonide and yield the desired carbonyl compounds.[5] For the synthesis of carboxylic acids, an oxidative workup is required.[6][7]
Causality of Experimental Choices:
-
Solvent: A non-participating solvent that remains liquid at low temperatures, such as dichloromethane or a mixture of dichloromethane and methanol, is typically used to dissolve the this compound and facilitate the reaction with gaseous ozone.
-
Temperature: The ozonolysis reaction is highly exothermic and the ozonide intermediates can be explosive.[8] Therefore, the reaction is conducted at low temperatures, typically -78 °C (dry ice/acetone bath), to control the reaction rate and minimize the risk of hazardous decomposition.[8] Supercooling with liquid nitrogen should be avoided as it can condense liquid oxygen, creating a highly explosive mixture with organic materials.[8]
-
Oxidative Workup: Hydrogen peroxide (H₂O₂) is a common and effective oxidizing agent for the workup step. It converts the initially formed aldehydes into carboxylic acids. The workup is typically performed after purging the excess ozone from the reaction mixture.
Experimental Protocols
Protocol 1: Synthesis of Dodecanedioic Acid via Ozonolysis of this compound
This protocol details the ozonolysis of this compound followed by an oxidative workup with hydrogen peroxide to yield dodecanedioic acid.
Materials and Equipment:
-
This compound
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (CH₃OH), anhydrous
-
Hydrogen peroxide (30% aqueous solution)
-
Formic acid (optional, for workup)
-
Ozone generator
-
Gas dispersion tube
-
Three-neck round-bottom flask
-
Dry ice/acetone bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Safety Precautions:
-
Ozone is a toxic and powerful oxidizing gas.[5][9] All operations involving ozone must be conducted in a well-ventilated fume hood.[9]
-
Ozonides can be explosive, especially upon concentration.[10] Never allow the reaction mixture to warm up before the ozonide has been decomposed in the workup step.
-
Hydrogen peroxide is a strong oxidizer and can cause severe burns.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
-
The use of a blast shield is recommended during the ozonolysis reaction.[8]
Step-by-Step Procedure:
-
Reaction Setup:
-
In a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a gas outlet connected to a trap (e.g., containing a solution of potassium iodide to quench excess ozone), dissolve this compound in a 2:1 mixture of anhydrous dichloromethane and methanol.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Ozonolysis:
-
Start the magnetic stirrer to ensure efficient mixing.
-
Pass a stream of ozone-enriched oxygen from the ozone generator through the solution.
-
Continue the ozonolysis until the solution turns a persistent pale blue color, indicating the presence of excess ozone. This typically takes several hours depending on the scale and ozone generator output.
-
-
Quenching and Workup:
-
Once the reaction is complete, stop the ozone flow and purge the solution with a stream of nitrogen or argon for 10-15 minutes to remove all residual ozone.
-
Slowly add 30% hydrogen peroxide to the cold reaction mixture. The addition is exothermic, so maintain the cooling bath.
-
Allow the mixture to warm slowly to room temperature and then stir vigorously for several hours or overnight to ensure complete oxidation. A reflux step can be included to expedite the oxidation.
-
-
Isolation and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with water and then with a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solution using a rotary evaporator to obtain the crude dodecanedioic acid.
-
The crude product can be purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture.
-
Method 2: Direct Oxidation of this compound
Direct oxidation of this compound using strong oxidizing agents offers an alternative route to DDDA. Nitric acid, often in the presence of a catalyst, is a common choice for this transformation.[1][3] Another approach involves the use of hydrogen peroxide with a tungsten-based catalyst.
Causality of Experimental Choices:
-
Nitric Acid Oxidation: Nitric acid is a powerful and cost-effective oxidizing agent. The reaction typically requires elevated temperatures and the presence of a catalyst, such as copper and vanadium salts, to achieve good yields.[3][4] The reaction mechanism is complex and can involve the formation of nitrogen oxides (NOx), which are hazardous.[13]
-
Tungsten-Catalyzed Oxidation: This method is considered a greener alternative to nitric acid oxidation. A tungsten-based catalyst, such as tungstic acid (H₂WO₄) or sodium tungstate (Na₂WO₄), in combination with a phase-transfer catalyst, activates hydrogen peroxide for the oxidative cleavage of the double bond.[14][15] The phase-transfer catalyst facilitates the interaction between the aqueous hydrogen peroxide and the organic this compound.[16][17]
Protocol 2: Tungsten-Catalyzed Oxidation of this compound with Hydrogen Peroxide
This protocol describes the synthesis of dodecanedioic acid from this compound using a tungstic acid catalyst and hydrogen peroxide in a phase-transfer system.
Materials and Equipment:
-
This compound
-
Tungstic acid (H₂WO₄) or Sodium Tungstate (Na₂WO₄)
-
Aliquat 336 (or another suitable phase-transfer catalyst)
-
Hydrogen peroxide (30-50% aqueous solution)
-
Toluene or another suitable organic solvent
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and filtration
Safety Precautions:
-
Concentrated hydrogen peroxide is a strong oxidizer and can cause severe burns and is highly reactive.[11] Handle with extreme care and wear appropriate PPE.[12]
-
The reaction can be exothermic. Ensure proper temperature control.
-
Toluene is a flammable and toxic solvent. Work in a well-ventilated fume hood.
Step-by-Step Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, tungstic acid (or sodium tungstate), and the phase-transfer catalyst (e.g., Aliquat 336) in toluene.
-
Heat the mixture to the desired reaction temperature (e.g., 80-90 °C) with vigorous stirring.
-
-
Oxidation:
-
Slowly add the hydrogen peroxide solution dropwise to the heated reaction mixture using an addition funnel. The rate of addition should be controlled to maintain the reaction temperature and avoid a dangerous exotherm.
-
After the addition is complete, continue to stir the mixture at the reaction temperature for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature. The dodecanedioic acid product will often precipitate out of the toluene.
-
Filter the solid product and wash it with cold toluene and then with water to remove the catalyst and any remaining hydrogen peroxide.
-
The filtrate can be transferred to a separatory funnel, and the aqueous layer removed. The organic layer can be washed with water and brine, dried, and concentrated to recover any remaining product.
-
-
Purification:
Data Presentation
| Parameter | Method 1: Ozonolysis | Method 2: Tungsten-Catalyzed Oxidation |
| Primary Reagents | This compound, Ozone, Hydrogen Peroxide | This compound, Hydrogen Peroxide |
| Catalyst | None | Tungstic Acid/Sodium Tungstate, Phase-Transfer Catalyst |
| Solvent | Dichloromethane/Methanol | Toluene |
| Temperature | -78 °C (Ozonolysis), RT to Reflux (Workup) | 80-90 °C |
| Typical Yield | 85-95% | 80-90% |
| Key Safety Concerns | Explosive ozonides, Toxic ozone gas | Highly concentrated H₂O₂, Exothermic reaction |
Visualizing the Synthesis
Workflow for Ozonolysis Synthesis
Caption: Workflow for the synthesis of DDDA via ozonolysis.
Reaction Pathway for Tungsten-Catalyzed Oxidation
Caption: Simplified reaction pathway for tungsten-catalyzed oxidation.
Conclusion and Future Perspectives
The synthesis of dodecanedioic acid from this compound is a well-established transformation with multiple effective routes available to researchers. The choice between ozonolysis and direct oxidation methods will depend on the specific requirements of the laboratory, including available equipment, scale, and safety protocols. While ozonolysis often provides high yields, it requires specialized equipment and careful handling of potentially explosive intermediates. Direct oxidation methods, particularly those employing tungsten-based catalysts with hydrogen peroxide, are gaining traction as greener and potentially safer alternatives.
Future research in this area is likely to focus on the development of even more sustainable and efficient catalytic systems. This includes the exploration of biocatalytic routes, which utilize engineered microorganisms to convert renewable feedstocks into DDDA, thereby reducing the reliance on petrochemicals and harsh reaction conditions.[19][20][21] As the demand for high-performance, bio-based polymers continues to grow, so too will the importance of innovative and sustainable methods for the synthesis of key monomers like dodecanedioic acid.
References
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Dodecanedioic acid - Wikipedia. (n.d.). Retrieved from [Link]
-
Types of Organic Reactions- Ozonolysis - UW-Madison Demonstration Lab. (n.d.). Retrieved from [Link]
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H2O2 Nitric Acid (NO3) with Hydrogen Peroxide Reaction Hazards.pdf - Solvay. (n.d.). Retrieved from [Link]
-
Explosion during Attempted Ozonolysis Reaction | The UC Center for Laboratory Safety. (n.d.). Retrieved from [Link]
- EP2407444A2 - Process for the preparation of dodecanedioic acid - Google Patents. (n.d.).
-
Process for the preparation of dodecanedioic acid - European Patent Office - EP 2407444 A2. (2012). Retrieved from [Link]
-
Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes - SATHEE - IIT Kanpur. (n.d.). Retrieved from [Link]
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Phase Transfer Catalysis: Leveraging DTAC in Chemical Synthesis. (n.d.). Retrieved from [Link]
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Safety Question - Ozonolysis Exhaust - Powered by XMB 1.9.11 - Sciencemadness.org. (2010). Retrieved from [Link]
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Safer ozonolysis reactions: A compilation of laboratory experience - ResearchGate. (2025). Retrieved from [Link]
-
Process for the preparation of dodecanedioic acid - European Patent Office - EP 0438143 B1. (n.d.). Retrieved from [Link]
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Overview of studies on the biosynthesis of dodecanedioic acid - ResearchGate. (n.d.). Retrieved from [Link]
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Using Aqua Regia and Piranha When solvents, alconox, and the acid and base baths cannot render fri - MSU chemistry. (n.d.). Retrieved from [Link]
-
Synthesis of 1,12-Dodecanedioic Acid by Combining Chemocatalysis and Biocatalysis – A Marriage of Convenience or Necessity? (n.d.). Retrieved from [Link]
-
Innovations in Dodecanedioic Acid Production: A Focus on Sustainability. (n.d.). Retrieved from [Link]
-
Phase-transfer catalyst - Wikipedia. (n.d.). Retrieved from [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences. (n.d.). Retrieved from [Link]
-
Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (n.d.). Retrieved from [Link]
-
Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited. (2024). Retrieved from [Link]
-
Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid - NIH. (2024). Retrieved from [Link]
-
Nitric acid, reaction products with cyclododecanol and cyclododecanone, by-products from, high-boiling fraction, Me esters - Substance Details - SRS | US EPA. (n.d.). Retrieved from [Link]
-
Ozonolysis - Criegee Mechanism - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Nitration of 1-dodecene with nitric acid - ResearchGate. (2025). Retrieved from [Link]
-
(PDF) Tungstic acid: a simple and effective solid catalyst in terpene alcohol oxidation reactions with hydrogen peroxide - ResearchGate. (2022). Retrieved from [Link]
-
(PDF) Oxidation of cyclic ketones to dicarboxylic acids - ResearchGate. (2025). Retrieved from [Link]
-
Alkene Reactions: Ozonolysis - Master Organic Chemistry. (2013). Retrieved from [Link]
-
Oxidation of cyclohexene into adipic acid in aqueous dispersions of mesoporous oxides with built-in catalytical sites - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Ozonolysis Applications in Drug Synthesis | Scilit. (2006). Retrieved from [Link]
-
1-oxo-2-cyclohexenyl-2-carbonitrile - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Oxidation of cyclopentene catalyzed by phosphotungstic quaternary ammonium salt catalysts | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Oxidation of cyclohexanediol derivatives with 12-tungstophosphoric acid-hydrogen peroxide system - PubMed. (n.d.). Retrieved from [Link]
-
(PDF) TUD-C-Supported Tungsten Oxide-Doped Titania Catalysts for Cyclohexane Oxidation - ResearchGate. (2025). Retrieved from [Link]
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Application Notes & Protocols: The Role of Cyclododecene and its Precursors in Flame Retardant Synthesis
Executive Summary
The synthesis of effective flame retardants is a cornerstone of polymer science, ensuring the safety and compliance of materials used in construction, electronics, and textiles. Among the various classes of flame retardants, brominated compounds have historically played a significant role. This document provides a detailed technical guide on the synthesis of flame retardants derived from the C12 cycloaliphatic backbone. While cyclododecene (CDE) is a key intermediate in this chemical family, the primary industrial pathway to the widely-used flame retardant 1,2,5,6,9,10-Hexabromocyclododecane (HBCD) begins with its precursor, cyclododeca-1,5,9-triene (CDT).
This guide will elucidate the complete synthesis pathway, from the industrial production of CDT to its direct bromination to form HBCD. We will also detail the selective hydrogenation of CDT to yield this compound, clarifying its role and potential within the broader manufacturing landscape. The protocols herein are designed for researchers and process chemists, emphasizing the causality behind experimental choices, ensuring procedural integrity, and grounding all claims in authoritative references.
Chapter 1: Synthesis of the C12 Cycloaliphatic Backbone
The journey to HBCD and related compounds begins with the catalytic trimerization of butadiene, a fundamental process that creates the 12-carbon ring structure. This ring can then be selectively modified to yield the desired intermediates.
From Butadiene to Cyclododeca-1,5,9-triene (CDT)
The industrial synthesis of CDT is achieved through the catalytic cyclotrimerization of 1,3-butadiene.[1] This reaction is typically performed using a homogeneous catalyst system, often based on titanium or nickel complexes.
-
Causality of Catalyst Choice : Titanium-based catalysts, such as a combination of titanium tetrachloride (TiCl₄) and an organoaluminum co-catalyst like diethylaluminum chloride (Et₂AlCl), are highly effective. The catalyst system orchestrates the precise coordination of three butadiene molecules, facilitating the ring-forming reaction with high selectivity for the desired cis,trans,trans-isomer of CDT, which is the primary feedstock for HBCD production.[2][3] The selectivity can exceed 90% under optimized conditions.[3]
Selective Hydrogenation: CDT to this compound (CDE)
To obtain this compound (CDE), a key intermediate for other chemical products like Nylon 12, CDT undergoes partial hydrogenation.[4] This step is critical as over-hydrogenation would lead to the fully saturated cyclododecane.
-
Expertise in Selectivity : Achieving high selectivity for CDE requires a catalyst that favors the hydrogenation of two of the three double bonds in CDT without readily hydrogenating the third. Supported metal catalysts, such as palladium on carbon (Pd/C) or specialized ruthenium complexes, are often employed.[5] The process is typically run under controlled hydrogen pressure and temperature to modulate catalyst activity and prevent the reaction from proceeding to full saturation.[6][7] The ability to halt the hydrogenation at the mono-olefin stage is a significant process control challenge.[5]
Workflow: C12 Precursor Synthesis
The logical flow from the basic building block to the key intermediates is illustrated below.
Caption: Synthesis pathways from butadiene to key C12 intermediates and final products.
Chapter 2: Synthesis of Hexabromocyclododecane (HBCD)
HBCD is a brominated flame retardant produced by the direct electrophilic addition of bromine to cyclododeca-1,5,9-triene (CDT).[8][9] It is an additive flame retardant, meaning it is physically mixed with the polymer rather than chemically bonded to it.[10]
Reaction Mechanism
The synthesis proceeds via the electrophilic addition of elemental bromine (Br₂) across the three double bonds of the CDT ring. The reaction is highly exothermic and results in a mixture of stereoisomers.[9][11]
Caption: Reaction scheme for the bromination of CDT to produce HBCD.
Protocol: Laboratory-Scale Synthesis of HBCD
This protocol describes a representative procedure for synthesizing HBCD from CDT. It is a self-validating system; successful execution will yield a solid product with a melting point range consistent with technical HBCD.
Materials & Equipment:
-
1,5,9-cis,trans,trans-cyclododecatriene (CDT)
-
Elemental Bromine (Br₂)
-
Solvent: Ethanol (95%) or Carbon Tetrachloride
-
Neutralizing Agent: Ammonia (gas) or Sodium Sulfite solution (10% w/v)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser with a gas outlet/scrubber.
-
Heating mantle and temperature controller.
-
Ice bath.
-
Buchner funnel and filtration apparatus.
Procedure:
-
Reaction Setup : In a well-ventilated fume hood, charge the three-neck flask with CDT and the chosen solvent (e.g., ethanol).[2] A typical ratio is approximately 4-5 mL of solvent per gram of CDT. Begin stirring to dissolve the CDT completely.
-
Temperature Control (Causality) : Cool the reaction mixture to 0-5 °C using an ice bath. The bromination of alkenes is highly exothermic. Maintaining a low temperature is crucial to minimize side reactions such as allylic bromination and dehydrobromination, which lead to impurities and reduced yield.[2]
-
Bromine Addition : Slowly add elemental bromine (a stoichiometric amount of 3 moles per mole of CDT) to the stirred solution via the dropping funnel over a period of 2-3 hours. The deep red-brown color of bromine should dissipate as it reacts. The rate of addition must be carefully controlled to keep the reaction temperature below 10 °C.
-
Reaction Completion : After the addition is complete, allow the mixture to stir for an additional 1-2 hours, letting it slowly warm to room temperature. The disappearance of the bromine color is a primary indicator of reaction completion.
-
Neutralization and Quenching : The reaction mixture will be acidic due to trace amounts of HBr formed.
-
Product Isolation : The HBCD product will precipitate out of the alcoholic solvent as a white solid. Cool the mixture in an ice bath to maximize precipitation.
-
Filtration and Drying : Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold solvent (ethanol) to remove soluble impurities. Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Validation : The resulting white powder should be technical grade HBCD, which is a mixture of stereoisomers and typically has a melting point range of 170-195 °C.[9]
Stereoisomerism in HBCD
The bromination of CDT yields a technical mixture primarily composed of three diastereomers: alpha (α), beta (β), and gamma (γ)-HBCD.[10][13] The γ-HBCD isomer is typically the most abundant in the initial product (70-95%), but thermal rearrangement can alter the isomer ratio during processing of the flame-retarded polymer.[10][11] The different stereoisomers exhibit distinct physical properties and toxicokinetic profiles.[9]
Chapter 3: Alternative Brominated Flame Retardant Synthesis
To provide a broader context for bromination reactions in flame retardant manufacturing, the synthesis of Tetrabromobisphenol A bis(2,3-dibromopropyl) ether is briefly reviewed. This demonstrates a similar electrophilic addition of bromine but on a different substrate.
The synthesis involves a two-step process:
-
Etherification : Tetrabromobisphenol A (TBBPA) is reacted with an allyl halide (e.g., allyl chloride) to form tetrabromobisphenol A diallyl ether.[12][14]
-
Bromination : The diallyl ether intermediate is dissolved in a halogenated solvent like chloroform, and bromine is added dropwise. The bromine adds across the two allylic double bonds to yield the final octabrominated product.[12][15][16] This process can be catalyzed by various bromide salts.[15]
Chapter 4: Safety, Handling, and Regulatory Status
4.1. Chemical Handling:
-
Butadiene : A flammable and carcinogenic gas. Must be handled in a closed system.
-
Bromine : Highly corrosive, toxic, and a strong oxidizing agent. Work must be conducted in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield.
-
Solvents : Halogenated solvents like chloroform and carbon tetrachloride are toxic and potentially carcinogenic. Lower alcohols like ethanol are flammable.
4.2. HBCD - A Persistent Organic Pollutant (POP): HBCD is characterized by its persistence in the environment, potential for bioaccumulation, and long-range environmental transport.[8][11] Due to these concerns, it has faced significant regulatory scrutiny.
4.3. Regulatory Status:
-
Stockholm Convention : In May 2013, HBCD was listed in Annex A of the Stockholm Convention on Persistent Organic Pollutants, which calls for its global elimination.[8] Exemptions were granted for its use in expanded polystyrene (EPS) and extruded polystyrene (XPS) insulation in buildings, though these were time-limited.[8][17]
-
Regional Regulations : Countries like Japan banned the import and production of HBCD in 2014.[8] The U.S. Environmental Protection Agency (EPA) has also conducted risk evaluations, concluding that HBCD presents an unreasonable risk to health and the environment.[8][18] This has led to a phase-out and a shift towards alternative flame retardants, including polymeric brominated substances.[19]
Chapter 5: Data Summary
Table 1: Physicochemical Properties of Key Compounds
| Compound | Formula | CAS Number | Molar Mass ( g/mol ) | Melting Point (°C) |
| Cyclododeca-1,5,9-triene (CDT) | C₁₂H₁₈ | 4904-61-4 | 162.27 | -17 |
| This compound (CDE) | C₁₂H₂₂ | 1501-82-2 | 166.31 | -16 |
| Hexabromocyclododecane (HBCD) | C₁₂H₁₈Br₆ | 3194-55-6 | 641.70 | 170-195 (Technical Mix)[9] |
| Tetrabromobisphenol A bis(dibromopropyl) ether | C₂₁H₂₀Br₈O₂ | 21850-44-2 | 943.61 | 110-115[12] |
Table 2: Typical Reaction Parameters for HBCD Synthesis
| Parameter | Value/Condition | Rationale |
| Reactant Ratio (Br₂:CDT) | 3:1 (molar) | Stoichiometric for full bromination of three double bonds. |
| Solvent | Ethanol, CCl₄, Acetic Acid[2] | Provides a medium for reaction and helps control temperature. |
| Temperature | 0-10 °C | Minimizes side reactions and ensures high product purity.[2] |
| Reaction Time | 3-5 hours | Allows for controlled addition and complete reaction. |
| Neutralization | NH₃, Na₂SO₃ | Removes acidic byproducts (HBr) and excess bromine.[2][12] |
References
-
Arsenault, G., Konstantinov, A., Marvin, C. H., MacInnis, G., McAlees, A., McCrindle, R., Riddell, N., Tomy, G. T., & Yeo, B. (2007). Synthesis of the two minor isomers, delta- and epsilon-1,2,5,6,9,10-hexabromocyclododecane, present in commercial hexabromocyclododecane. Chemosphere, 68(5), 887–892. Available at: [Link]
-
Wikipedia contributors. (2023). Hexabromocyclododecane. In Wikipedia, The Free Encyclopedia. Available at: [Link]
- CN101434519A. (2009). Preparation of tetrabromobisphenol A bis(2,3-dibromopropyl)ether.
-
Oceanchem Group. (n.d.). Tetrabromobisphenol A‐bis(2,3 Dibromopropyl Ether) Synthesis. Available at: [Link]
-
Wikipedia contributors. (2023). Cyclododecane. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,5,6,9,10-Hexabromocyclododecane. In PubChem Compound Database. Available at: [Link]
-
Zhang, L., et al. (2025). RESEARCH PROGRESS ON SELECTIVE HYDROGENATION OF CYCLODODECATRIENE. Petroleum Processing and Petrochemicals, 56(6), 130-134. Available at: [Link]
-
ChemBK. (n.d.). Tetrabromobisphenol a bis(dibromopropyl ether). Available at: [Link]
- US4918253A. (1990). Process for the preparation of 1,2,5,6,9,10-hexabromocyclododecane.
-
Healthy Building Network. (2017). HBCD/cyclic aliphatic bromide cluster: Technical Appendix for EPA Docket No. EPA-HQ-OPPT-2016-0735. ResearchGate. Available at: [Link]
- CN1432551A. (2003). Prepn process of hexabromo-cyclododecane.
- US8168841B2. (2012). Process for preparing cyclododecatriene.
-
Sienkiewicz, M., Gładkowski, W., & Gębicki, J. (2021). Epoxidation of 1,5,9-cyclododecatriene with hydrogen peroxide under phase-transfer catalysis conditions. Reaction Kinetics, Mechanisms and Catalysis, 132, 983–1001. Available at: [Link]
- CN1847223A. (2006). Production process of tetrabromobispheno S bis (2,3-dibromopropyl) ether.
-
Stockholm Convention. (n.d.). Guidance on preparing inventories of hexabromocyclododecane (HBCD). National Implementation Toolkit. Available at: [Link]
- US3499050A. (1970). Hydrogenation of cyclododecatriene to this compound.
-
Feng, Q., et al. (2011). Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. Green and Sustainable Chemistry, 1, 64-69. Available at: [Link]
-
Pereira, J., et al. (2023). Occurrence and Health Effects of Hexabromocyclododecane: An Updated Review. MDPI. Available at: [Link]
-
German Environment Agency (Umweltbundesamt). (n.d.). Hexabromocyclododecane (HBCD). Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (2010). Hexabromocyclododecane (HBCD) Action Plan. Available at: [Link]
-
EP 4238952 A1. (2023). 1,5,9-CYCLODODECATRIENE COMPOSITION AND CONTINUOUS PREPARATION METHOD THEREFOR. European Patent Office. Available at: [Link]
-
Patent Alert. (n.d.). Selective hydrogenation of cyclododecatriene to this compound. Available at: [Link]
-
Fahey, D. R. (1973). Selective hydrogenation of 1,5,9-cyclododecatriene to this compound catalyzed by ruthenium complexes. The Journal of Organic Chemistry, 38(1), 80–87. Available at: [Link]
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- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving cyclododecene yield in cyclododecatriene hydrogenation
Welcome to the technical support center for the selective hydrogenation of 1,5,9-cyclododecatriene (CDT) to cyclododecene (CDE). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction outcomes. As a key intermediate for specialty polyamides like Nylon-12, achieving high CDE yield is crucial.[1][2] This process, however, is a delicate balance, as the desired mono-olefin (CDE) can easily be over-hydrogenated to the fully saturated cyclododecane (CDA).
The core challenge lies in maximizing selectivity for CDE while ensuring high conversion of CDT. The reaction proceeds sequentially, and controlling it requires a deep understanding of the interplay between catalysts, reaction conditions, and potential side reactions.
Reaction Pathway Overview
The hydrogenation of CDT is a consecutive reaction. The goal is to stop the reaction after the second hydrogenation step, which is challenging because the intermediate products, cyclododecadiene (CDD) and this compound (CDE), can be difficult to separate from the starting material and the final byproduct due to their similar boiling points.[3]
Caption: Sequential hydrogenation pathway of CDT to CDA.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems in your workflow.
Q1: My CDE yield is low due to significant formation of cyclododecane (CDA). How can I improve selectivity?
This is a classic over-hydrogenation issue where the catalyst is too active for the final hydrogenation step (CDE to CDA) compared to the initial steps. Here’s how to enhance selectivity for CDE:
-
Catalyst Selection and Modification: The choice of metal is paramount. While Palladium (Pd) is highly active, it can sometimes lead to poor selectivity.[4]
-
Consider Alternative Metals: Ruthenium (Ru) and Rhodium (Rh) catalysts often exhibit higher selectivity.[4] Homogeneous ruthenium complexes, such as (Ph₃P)₂(CO)₂RuCl₂, have been shown to afford CDE yields as high as 98.5%.[3] Nickel-based catalysts, particularly nickel halide complexes with trihydrocarbyl phosphines, also provide a route to high CDE yields.[5]
-
Use Catalyst Modifiers: For homogeneous systems, the addition of ligands like triphenylphosphine (PPh₃) can significantly slow the rate of CDE hydrogenation without substantially affecting the hydrogenation rates of CDT and CDD, thereby boosting selectivity.[3] This is attributed to increased steric hindrance in the cyclododecylruthenium intermediate, which favors product release over further hydrogenation.[3]
-
-
Reaction Conditions Tuning:
-
Hydrogen Pressure: This is one of the most critical parameters. High hydrogen pressure accelerates the overall reaction rate but often drastically reduces selectivity by increasing the surface concentration of hydrogen, promoting complete saturation to CDA.[6] Operate at the lowest pressure that still provides an acceptable reaction rate.
-
Temperature: Lowering the reaction temperature generally favors selectivity for the intermediate product (CDE). While this will slow the reaction rate, it helps prevent over-hydrogenation. A temperature range of 125-160°C is often effective for ruthenium complex catalysts.[3]
-
-
Catalyst Support: For heterogeneous catalysts, the support material plays a crucial role.
-
Support Type: Alumina (Al₂O₃) is a common support.[4][6] The properties of the support can influence the metal particle dispersion and electronic properties, thereby affecting activity and selectivity.[7]
-
Pore Structure: Catalysts with highly regular pore systems can enhance CDE selectivity. Shorter pore lengths in coated catalysts have been shown to correlate with higher selectivity to CDE at high conversions, likely due to optimized mass transport characteristics that limit the residence time of CDE near the active sites.[8][9]
-
Q2: My reaction is extremely slow or has stalled before completion. What are the potential causes?
A stalled reaction typically points to issues with catalyst activity or mass transfer limitations.
-
Catalyst Deactivation:
-
Poisoning: Your feedstock (CDT) or solvent may contain impurities like sulfur or nitrogen compounds that can poison the active sites of the catalyst. Ensure high-purity reagents and solvents.
-
Aging: Catalysts, especially Pd/C, can lose activity over time, even with proper storage.[10] If in doubt, use a fresh batch of catalyst.
-
-
Mass Transfer Limitations: The reaction is a three-phase system (gas-liquid-solid), and getting hydrogen to the catalyst surface is crucial.
-
Inadequate Agitation: In a slurry reactor, if stirring is too slow, the hydrogen gas may not be sufficiently dispersed in the liquid phase, leading to hydrogen starvation at the catalyst surface.[11] Increase the stirring speed to improve gas-liquid mass transfer.
-
Reactor Flow (for Fixed-Bed Systems): In fixed-bed reactors, poor flow distribution can lead to channeling, where the liquid reactant bypasses parts of the catalyst bed. Trickle-bed (down-flow) reactors can be prone to hot spots and lower selectivity compared to up-flow reactors, which maintain better catalyst wetting.[6][12]
-
-
Sub-Optimal Conditions:
-
Low Catalyst Loading: The ratio of catalyst to substrate may be too low. While higher loading can risk over-hydrogenation, too little will result in an impractically slow reaction.
-
Insufficient Temperature or Pressure: While high temperature and pressure can harm selectivity, conditions that are too mild will result in low conversion rates. Refer to the table below for recommended starting points.
-
Q3: I'm observing many isomers of CDD and CDE in my GC analysis. Is this normal?
Yes, the formation of various geometric and positional isomers is a known phenomenon, particularly with palladium catalysts.[4] The reaction involves a complex network of not only sequential hydrogenation but also parallel isomerization reactions.[4] While this does not necessarily reduce your overall yield of CDE isomers, it makes downstream purification by distillation very difficult due to the close boiling points of all C12 species.[3] If a specific CDE isomer is required, your choice of catalyst and conditions becomes even more critical.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for this reaction?
Both heterogeneous and homogeneous catalysts are used effectively. The best choice depends on factors like desired selectivity, process conditions (batch vs. continuous), and cost.
| Catalyst Type | Examples | Pros | Cons |
| Heterogeneous | Pd/Al₂O₃, Pd/C, Ru/Al₂O₃, Nickel on supports[4][8][13][14] | Easy to separate from product, suitable for continuous flow reactors. | Can have lower selectivity (over-hydrogenation), may require higher temperatures/pressures. |
| Homogeneous | (Ph₃P)₂(CO)₂RuCl₂, Nickel-phosphine complexes[3][5] | Very high selectivity (up to 98.5% for CDE), milder reaction conditions. | Difficult and costly to separate from the product stream, potential for metal leaching. |
Q2: How important is the catalyst support in heterogeneous catalysis?
The support is critical and does more than just provide a surface for the metal. Its functions include:
-
Dispersion: A high surface area support allows for high dispersion of the active metal, maximizing the number of available catalytic sites.[7][15]
-
Stability: It provides mechanical and thermal stability to the metal nanoparticles.
-
Activity Modulation: The support can interact with the metal particles (metal-support interactions), altering their electronic properties and, consequently, their catalytic activity and selectivity.[7]
-
Mass Transfer: The pore structure of the support influences how reactants reach the active sites and how products leave. Well-defined pore structures can limit over-hydrogenation.[8][9][16]
Q3: Is a gas-phase reaction feasible?
Yes, the selective hydrogenation of CDT can be performed in the gas phase using a fixed-bed reactor.[17] This approach can be advantageous for continuous industrial processes, simplifying product separation. Studies using palladium catalysts with regular pore systems have shown that gas-phase processes can achieve high CDE selectivity.[8][9]
Q4: Can you provide a baseline protocol for a lab-scale batch hydrogenation?
Certainly. The following is a general procedure for a slurry-phase reaction. Safety Note: Palladium on carbon can be pyrophoric. Always handle it in an inert atmosphere or as a wet slurry. Hydrogen gas is highly flammable. Ensure the system is leak-proof and operated in a well-ventilated fume hood.
Protocol: Lab-Scale Slurry Hydrogenation of CDT
Caption: Step-by-step experimental workflow for batch hydrogenation.
Recommended Starting Conditions
| Parameter | Recommended Range | Rationale |
| Catalyst | 0.5% Pd/Al₂O₃ | A common, effective heterogeneous catalyst.[6] |
| Catalyst Loading | 0.1 - 1.0% (w/w of CDT) | Balances reaction rate with cost and selectivity. |
| Temperature | 100 - 140 °C | Provides a reasonable reaction rate without excessive over-hydrogenation.[6] |
| H₂ Pressure | 5 - 12 atm | Sufficient for good reaction rates while maintaining selectivity. Higher pressures reduce selectivity.[6] |
| Solvent | n-decane, Toluene | Inert solvent to dissolve the reactant and aid in heat transfer. |
| Agitation | >1000 RPM | Vigorous stirring is essential to overcome gas-liquid mass transfer limitations. |
References
- RESEARCH PROGRESS ON SELECTIVE HYDROGENATION OF CYCLODODECATRIENE. PETROLEUM PROCESSING AND PETROCHEMICALS, 2025.
- Fahey, D. K. Selective hydrogenation of 1,5,9-cyclododecatriene to this compound catalyzed by ruthenium complexes.
- Kinetic Modeling of the Hydrogenation of 1,5,9-Cyclododecatriene on Pd/Al2O3 Catalyst Including Isomerization.
- Heterogeneously Catalyzed Gas-Phase Hydrogenation of cis,trans,trans-1,5,9-Cyclododecatriene on Palladium Catalysts Having Regular Pore Systems. American Chemical Society.
- Selective hydrogenation of cyclododecatriene to this compound.
- Heterogeneously Catalyzed Gas-Phase Hydrogenation of cis,trans,trans-1,5,9-Cyclododecatriene on Palladium Catalysts Having Regular Pore Systems.
- Gosser, L. W. Hydrogenation of cyclododecatriene to this compound.
- Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts: Experimental Optimization and Mechanistic Insights. PMC - PubMed Central, 2024.
- Air-Stable Efficient Nickel Catalyst for Hydrogen
- Hydrogenation of 1,5,9‐cyclododecatriene in fixed‐bed reactors: Down‐ vs. upflow modes.
- Nickel catalyst for hydrogenation reactions.
- Hydrogenation reaction tips and tricks. Reddit, 2022.
- Role of catalyst supports in biocatalysis.
- Selective hydrogenation of 1,5,9-cyclododecatriene in up- and down-flow fixed-bed reactors: Experimental observations and modeling.
- Sustainability in Catalytic Cyclohexane Oxidation: The Contribution of Porous Support M
- Reaction Engineering of Polyolefins: The Role of Catalyst Supports in Ethylene Polymerization on Metallocene Catalysts.
- Failed Hydrogenation using H2 gas and Pd/C c
Sources
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- 2. Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts: Experimental Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
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- 17. Selective hydrogenation of cyclododecatriene to this compound [patentalert.com]
Technical Support Center: Minimizing Cyclododecane Byproduct Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working on syntheses involving the partial hydrogenation of 1,5,9-cyclododecatriene (CDT) and are encountering challenges with the over-reduction to the saturated byproduct, cyclododecane (CDA). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you optimize your reaction conditions and maximize the yield of your desired product, cyclododecene (CDE).
Section 1: Understanding the Reaction - FAQs
This section addresses fundamental questions about the synthesis, the significance of the byproduct, and the key parameters that govern the reaction's selectivity.
Q1: What is the primary reaction pathway that leads to the formation of cyclododecane (CDA)?
The synthesis of this compound (CDE) is typically achieved through the partial hydrogenation of 1,5,9-cyclododecatriene (CDT). This is a sequential reaction where CDT is first hydrogenated to cyclododecadiene (CDD), then to the desired CDE, and finally, if the reaction is not stopped, to the undesired byproduct cyclododecane (CDA).[1] The key challenge is to halt the hydrogenation process after the formation of CDE, as the complete saturation of the ring to CDA represents a loss of the valuable alkene functional group.[2]
Caption: Sequential hydrogenation of 1,5,9-cyclododecatriene.
Q2: Why is minimizing cyclododecane (CDA) formation so critical?
This compound (CDE) and its derivative, cyclododecanone, are crucial industrial intermediates for producing polymers like Nylon-12 and Nylon-6,12, as well as fragrances and other fine chemicals.[3][4] The formation of cyclododecane (CDA) is undesirable for several reasons:
-
Yield Loss: Every mole of CDE that is over-hydrogenated to CDA is a direct loss of the target molecule, reducing the overall process yield.
-
Difficult Separation: CDA and CDE have very similar physical properties, including boiling points, which makes their separation by distillation energy-intensive and costly on an industrial scale.
-
Downstream Incompatibility: CDA is a saturated alkane and lacks the reactive double bond of CDE. It will not participate in subsequent functionalization reactions (e.g., epoxidation or oxidation to cyclododecanone), acting as an inert and difficult-to-remove impurity in downstream processes.[3]
Q3: What are the key experimental factors that influence the selective formation of this compound (CDE) over cyclododecane (CDA)?
Achieving high selectivity is a balancing act controlled by several interdependent parameters. The goal is to find conditions where the rate of hydrogenation of CDE to CDA is significantly slower than the rates for CDT and CDD hydrogenation.[2] Key factors include:
-
Catalyst Choice: The type of metal (e.g., Palladium, Ruthenium, Nickel), the support (e.g., carbon, alumina), and the presence of ligands or promoters are the most critical factors.[2][5][6]
-
Hydrogen Pressure: Higher pressures generally increase the rate of hydrogenation for all species, often leading to a decrease in selectivity and increased CDA formation.
-
Temperature: Like pressure, elevated temperatures can accelerate the reaction but may negatively impact selectivity by promoting over-hydrogenation.[7]
-
Catalyst Loading: Using an excessive amount of catalyst can lead to a reaction that is too fast and difficult to control, resulting in over-reduction.
-
Solvent: The choice of solvent can influence substrate and hydrogen solubility, as well as catalyst activity and stability.
-
Additives/Ligands: In homogeneous catalysis, ligands such as triphenylphosphine (PPh₃) can be used to modify the catalyst's electronic and steric properties, significantly slowing the hydrogenation of the less-strained CDE relative to CDT and CDD.[2]
Section 2: Troubleshooting Guide for High Cyclododecane (CDA) Formation
Scenario: Your gas chromatography (GC) or NMR analysis shows a high conversion of the starting material (CDT), but the reaction mixture contains a significant amount of cyclododecane (CDA) at the expense of your target, this compound (CDE).
Caption: Troubleshooting workflow for minimizing cyclododecane byproduct.
FAQ: Which catalysts offer the best selectivity for CDE?
The choice of catalyst is paramount. While standard heterogeneous catalysts like Palladium on Carbon (Pd/C) are widely used, they can sometimes be too active, leading to over-hydrogenation.
-
Ruthenium Complexes (Homogeneous): Catalysts like (Ph₃P)₂(CO)₂RuCl₂ have shown exceptional selectivity, affording yields of CDE as high as 98.5% with only 0.5% CDA.[2] The presence of phosphine ligands is key, as they increase steric hindrance around the metal center, which disfavors the hydrogenation of the less-strained CDE double bond compared to the double bonds in CDT and CDD.[2]
-
Nickel Halide Complexes (Homogeneous): Nickel halide complexes with trihydrocarbyl phosphine ligands are also effective for the selective hydrogenation of CDT to CDE.[6]
-
Palladium Catalysts (Heterogeneous): While potentially less selective than homogeneous systems, Pd on supports like alumina (Al₂O₃) can provide good selectivity under carefully controlled conditions.[7] Selectivity can often be improved by using lower catalyst loadings and milder conditions.
FAQ: My Pd/C catalyst is producing too much CDA. How can I fix this?
If you must use a heterogeneous catalyst like Pd/C and are observing over-hydrogenation, consider the following strategies:
-
Reduce Catalyst Loading: Start by cutting the catalyst loading (wt%) in half. A lower catalyst-to-substrate ratio will slow the overall reaction rate, making it easier to stop at the desired CDE stage.
-
Lower Hydrogen Pressure: Reduce the H₂ pressure. Many hydrogenations can proceed effectively at lower pressures (e.g., 50-200 psig), which can significantly improve selectivity.[2]
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., start at 100-125°C instead of 150°C).[2] Lower kinetic energy can help differentiate between the activation barriers for CDE vs. CDA formation.
-
Consider a "Poisoned" Catalyst: While counterintuitive, sometimes a partially deactivated or "poisoned" catalyst (e.g., Lindlar's catalyst) can provide higher selectivity for partial hydrogenations. However, this is more common for alkyne reductions.
-
Ensure Rapid Stirring: Inadequate mixing can create localized areas of high hydrogen concentration at the catalyst surface, promoting over-hydrogenation. Ensure your stirring is vigorous enough to maintain a homogeneous slurry.
FAQ: How critical is reaction monitoring?
It is absolutely critical. Since this is a sequential reaction, time is a key variable. Running the reaction for too long will inevitably lead to the accumulation of CDA.
-
Frequent Sampling: For process development, take aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes) and analyze them by GC to map the concentration profiles of CDT, CDD, CDE, and CDA over time.
-
Hydrogen Uptake: In a well-sealed system, monitoring the rate of hydrogen consumption is an excellent way to determine the reaction's progress. The rate will slow down significantly as the more reactive CDT and CDD are consumed. The reaction should be stopped shortly after this rate change is observed.
Section 3: Recommended Protocols & Methodologies
Protocol 1: Selective Homogeneous Hydrogenation using a Ruthenium Catalyst
This protocol is adapted from methodologies known to provide high selectivity for this compound (CDE).[2]
Safety Note: Hydrogenation reactions should always be conducted behind a safety shield in a well-ventilated fume hood. Pressure equipment must be properly rated and inspected.
Materials:
-
1,5,9-Cyclododecatriene (CDT)
-
Dichlorodicarbonylbis(triphenylphosphine)ruthenium(II) [(Ph₃P)₂(CO)₂RuCl₂]
-
Triphenylphosphine (PPh₃) (as an additional ligand to enhance selectivity)
-
Anhydrous, degassed toluene (or other suitable aromatic solvent)
-
High-pressure reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, gas inlet, pressure gauge, and sampling valve.
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Preparation: Ensure the pressure reactor is clean and dry. Add the CDT, (Ph₃P)₂(CO)₂RuCl₂, additional PPh₃, and toluene to the reactor. A typical ratio might be: 100 parts CDT, 0.02 parts Ru catalyst, 0.2 parts PPh₃.
-
Inerting: Seal the reactor. Purge the system by pressurizing with nitrogen (or argon) to ~100 psig and then venting. Repeat this cycle 3-5 times to remove all oxygen.
-
Hydrogen Purge: Perform a similar purge cycle with hydrogen gas (3x) to ensure the atmosphere is pure H₂.
-
Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., start with 150 psig). Begin stirring and heat the reactor to the target temperature (e.g., 140-160°C).
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure on the gauge (indicating consumption). If possible, take small samples periodically via the sampling valve for GC analysis to track the disappearance of CDT and the appearance of CDE and CDA.
-
Endpoint and Quenching: Once GC analysis shows that CDT and CDD are consumed and the CDE concentration is maximized (before significant CDA begins to form), stop the reaction. Immediately cool the reactor to room temperature in an ice bath and carefully vent the excess hydrogen pressure.
-
Workup: Open the reactor and filter the reaction mixture to remove any catalyst precipitates. The solvent and product can then be separated by distillation.
Data Summary: Impact of Conditions on Selectivity
The following table summarizes general trends observed when optimizing for CDE selectivity. Specific results will vary based on the exact catalyst and setup.
| Parameter | Low Setting (e.g., 125°C, 100 psig) | High Setting (e.g., 160°C, 200 psig) | Impact on CDA Formation |
| Reaction Rate | Slower | Faster | Faster rates often correlate with higher CDA. |
| CDE Selectivity | Generally Higher | Generally Lower | Milder conditions favor higher selectivity.[2] |
| Control | Easier to stop at the optimal time | More difficult; endpoint is reached quickly | Better control directly reduces over-hydrogenation. |
| Ligand Effect (PPh₃) | Very pronounced selectivity enhancement | Still effective, but less so than at lower T | Ligands are crucial for slowing CDE hydrogenation.[2] |
Section 4: References
-
RESEARCH PROGRESS ON SELECTIVE HYDROGENATION OF CYCLODODECATRIENE. Petroleum Processing and Petrochemicals. Available at:
-
Fahey, D. K. (1972). Selective hydrogenation of 1,5,9-cyclododecatriene to this compound catalyzed by ruthenium complexes. Inorganic Chemistry, 11(12), 3034-3038. Available at: [Link]
-
Thrun, F., et al. (2019). Technical Synthesis of 1,5,9-Cyclododecatriene Revisited: Surprising Byproducts from a Venerable Industrial Process. The Journal of Organic Chemistry. Available at: [Link]
-
Schiffer, T., & Oenbrink, G. (2009). Process for the preparation of cyclododecanone. U.S. Patent Application 12/374,863. Available at:
-
Process for preparing this compound by selective gas-phase hydrogenation of cyclododecatriene. Patent Alert. Available at: [Link]
-
Process for preparation of cyclododecanone. Google Patents. Available at:
-
Feng, Q., et al. (2011). Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. Open Journal of Synthesis Theory and Applications. Available at: [Link]
-
One-pot synthesis of laurolactam from this compound and air. RSC Publishing. Available at: [Link]
-
The Technical Synthesis of 1,5,9-Cyclododecatriene Revisited: Surprising By-products from a Venerable Industrial Process. ResearchGate. Available at: [Link]
-
METHOD FOR MANUFACTURING CYCLODODECANONE. European Patent Office. Available at: [Link]
-
Gosser, L. W. (1970). Hydrogenation of cyclododecatriene to this compound. U.S. Patent 3,499,050. Available at:
-
Cyclododecanone and its preparation method. Google Patents. Available at:
-
Epoxidation of 1,5,9-Cyclododecatriene with Hydrogen Peroxide over Ti-MCM-41 Catalyst. MDPI. Available at: [Link]
-
Epoxidation of 1,5,9-cyclododecatriene with hydrogen peroxide under phase-transfer catalysis conditions. SpringerLink. Available at: [Link]
-
Process for preparing cyclododecatriene. Google Patents. Available at:
-
Synthesis of 1,5,9-Cyclododecatriene. Semantic Scholar. Available at: [Link]
-
Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts: Experimental Optimization and Mechanistic Insights. PubMed Central. Available at: [Link]
-
Hydrogenation reaction tips and tricks. Reddit. Available at: [Link]
-
Optimization of reaction conditions. ResearchGate. Available at: [Link]
-
Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. RSC Publishing. Available at: [Link]
-
Machine learning-guided strategies for reaction conditions design and optimization. SpringerLink. Available at: [Link]
-
Hydrogenation. Khan Academy. Available at: [Link]
-
My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. Reddit. Available at: [Link]
-
Optimization of reaction conditions. ResearchGate. Available at: [Link]
-
Reaction Condition Optimization. Creative Biolabs. Available at: [Link]
-
Hydrogenation troubleshooting. Reddit. Available at: [Link]
-
Hydrogenation of Cyclic Alkenes (Cycloalkenes). YouTube. Available at: [Link]
-
Hydrogenation of 1,5,9‐cyclododecatriene in fixed‐bed reactors: Down‐ vs. upflow modes. ResearchGate. Available at: [Link]
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Technical Support Center: Optimizing Catalyst Efficiency for Cyclododecene Production
Introduction: Cyclododecene (CDE) is a critical intermediate in the production of high-performance polymers like Nylon-12 and specialty chemicals such as fragrances and flame retardants.[1][2] The most prevalent industrial route to CDE is the selective hydrogenation of 1,5,9-cyclododecatriene (CDT). Achieving high yield and selectivity to CDE while minimizing over-hydrogenation to cyclododecane (CDA) is a significant challenge. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing catalyst efficiency in this pivotal synthesis.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for selective hydrogenation of CDT to CDE? A: Supported palladium (Pd) catalysts are the most widely used due to their high activity and selectivity.[3][4] Common supports include alumina (Al₂O₃), activated carbon, and silica.[3][5][6] Nickel-based catalysts are also employed, particularly when feedstocks may contain contaminants like arsenic or lead, as they can offer higher resistance.[7] Ruthenium complexes have been explored for homogeneous catalysis, demonstrating high selectivity under specific conditions.[8]
Q2: Why is catalyst support material important? A: The support material is crucial as it influences the catalyst's activity and selectivity by affecting the dispersion of metal nanoparticles, surface area, and pore structure.[3][4][5] For instance, the choice of support can facilitate more efficient contact with organic substrates and prevent the agglomeration of active metal sites.[4][5]
Q3: What is the general reaction mechanism? A: The process is a consecutive hydrogenation. First, CDT is hydrogenated to cyclododecadiene (CDD), which is then hydrogenated to the desired this compound (CDE). The primary challenge is to stop the reaction at the CDE stage before it proceeds to the fully saturated cyclododecane (CDA).[9] The reaction typically occurs on the surface of a heterogeneous metal catalyst where hydrogen molecules are dissociatively adsorbed.[10]
Q4: What are the key reaction parameters to control? A: The most critical parameters are temperature, hydrogen pressure, catalyst loading, and solvent.
-
Temperature: Higher temperatures generally increase the reaction rate but can negatively impact selectivity by promoting over-hydrogenation.[11]
-
Hydrogen Pressure: Affects the rate and selectivity. Optimal pressure is needed to ensure sufficient hydrogen availability without favoring complete saturation to CDA.
-
Catalyst Loading: Higher loading can increase conversion but may also lead to over-hydrogenation if not carefully controlled.
-
Solvent: The choice of solvent can influence catalyst activity and substrate solubility. Common solvents include alkanes or the neat reactant itself.
Q5: How do I handle and store hydrogenation catalysts safely? A: Hydrogenation catalysts, particularly palladium on carbon (Pd/C), are pyrophoric, especially after use when they are dry and saturated with hydrogen. Always handle them in an inert atmosphere (e.g., nitrogen or argon).[12] After the reaction, the catalyst should be filtered carefully and kept wet with water or solvent to prevent ignition upon contact with air.[12] Store fresh catalysts in a cool, dry place away from flammable materials.
Part 2: Troubleshooting Guide
This section addresses specific issues encountered during the selective hydrogenation of CDT.
Problem 1: Low Conversion of Cyclododecatriene (CDT)
Symptom: The reaction stops prematurely, or the conversion rate is significantly lower than expected, as confirmed by Gas Chromatography (GC) analysis.
Potential Causes & Solutions
-
Cause A: Inactive Catalyst
-
Scientific Rationale: The active metallic sites (e.g., Pd(0)) may be oxidized or insufficiently reduced. Many catalysts are shipped in an oxidized state for safety and must be activated in situ.
-
Diagnostic & Solution: Implement a catalyst activation protocol. Before introducing the substrate, purge the reactor with an inert gas (N₂ or Ar), then introduce hydrogen gas at a controlled temperature to reduce the metal oxide to its active metallic state.[13][14] For example, a nickel-kieselguhr catalyst can be activated by heating under nitrogen to ~260°C (500°F) to dehydrate it, followed by reduction under a hydrogen stream at 340-400°C (650-750°F).[13]
-
-
Cause B: Catalyst Poisoning
-
Scientific Rationale: Impurities in the feedstock, solvent, or hydrogen gas can adsorb strongly to the catalyst's active sites, blocking them from reactants. Common poisons include sulfur compounds, carbon monoxide (CO), water, and heavy metals.[7][15]
-
Diagnostic & Solution:
-
Analyze Feedstock: Use analytical techniques like GC-MS to check the CDT feed and solvent for impurities.
-
Purify Reagents: If impurities are found, purify the CDT via distillation. Use high-purity, degassed solvents and high-grade hydrogen gas.
-
Guard Beds: For persistent contamination, consider using an adsorbent guard bed upstream of the reactor to trap poisons before they reach the catalyst.
-
-
-
Cause C: Insufficient Mass Transfer
-
Scientific Rationale: In a three-phase system (solid catalyst, liquid reactant, gaseous hydrogen), the reaction rate can be limited by the diffusion of hydrogen from the gas phase into the liquid and to the catalyst surface.
-
Diagnostic & Solution:
-
Increase Agitation: Ensure the stirring rate is sufficient to create a fine dispersion of gas bubbles and keep the catalyst suspended, maximizing the gas-liquid-solid interfacial area.
-
Optimize Reactor Design: For larger-scale reactions, consider reactor design. An up-flow fixed-bed reactor can sometimes offer better productivity and selectivity than a down-flow (trickle-bed) reactor by ensuring more uniform catalyst wetting.[9]
-
-
Problem 2: Poor Selectivity (High Yield of Cyclododecane - CDA)
Symptom: GC analysis shows a high conversion of CDT but an undesirably high concentration of the over-hydrogenated product, cyclododecane (CDA).
Potential Causes & Solutions
-
Cause A: Overly Aggressive Reaction Conditions
-
Scientific Rationale: High temperature and high hydrogen pressure accelerate all hydrogenation steps, making it difficult to stop the reaction after the formation of CDE.[11]
-
Diagnostic & Solution:
-
Reduce Temperature: Lower the reaction temperature in 5-10°C increments to find the optimal balance between rate and selectivity.
-
Lower H₂ Pressure: Decrease the hydrogen pressure. This reduces the concentration of hydrogen on the catalyst surface, disfavoring the final hydrogenation step from CDE to CDA.
-
Reaction Monitoring: Monitor the reaction progress closely using in-situ sampling and rapid GC analysis to stop the reaction once the CDE concentration is maximized.
-
-
-
Cause B: Inappropriate Catalyst Choice or Modification
-
Scientific Rationale: The intrinsic properties of the catalyst, such as metal particle size and the nature of the support, dictate its selectivity.[3] Some catalysts are inherently more active and less selective.
-
Diagnostic & Solution:
-
Use a Modified Catalyst: Consider using catalysts modified with a second metal (e.g., Rh-Bi, Cu-Pd) or a "selectivator" (e.g., a lead or sulfur compound in controlled amounts) that can temper the catalyst's activity and enhance selectivity to the monoene.[6][16]
-
Change Support Material: Experiment with different catalyst supports. A support with different porosity or surface chemistry can alter the electronic properties of the metal particles, influencing selectivity.[5]
-
-
Problem 3: Catalyst Deactivation During Reaction or Recycling
Symptom: The reaction rate slows down significantly over time, or the catalyst's performance degrades upon reuse in subsequent batches.
Potential Causes & Solutions
-
Cause A: Sintering of Metal Particles
-
Scientific Rationale: At high temperatures, small metal nanoparticles on the support can migrate and agglomerate into larger particles. This reduces the active surface area and, consequently, the catalyst's activity.[15][17]
-
Diagnostic & Solution:
-
Operate at Lower Temperatures: Avoid excessively high reaction temperatures.
-
Characterize Spent Catalyst: Use techniques like Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) to compare the particle size distribution of fresh and spent catalysts to confirm sintering.
-
Choose a More Stable Support: Select a support material known to strongly anchor the metal particles, preventing their migration.
-
-
-
Cause B: Leaching of Active Metal
-
Scientific Rationale: The active metal may detach from the support and dissolve into the reaction medium, especially under acidic or basic conditions or in the presence of complexing agents.
-
Diagnostic & Solution:
-
Analyze Liquid Phase: Use Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) to analyze the reaction mixture for dissolved metal content.
-
Control pH: Ensure the feedstock and solvent are neutral and free of acidic or basic impurities.
-
Improve Metal-Support Interaction: Prepare the catalyst using methods that promote strong metal-support interactions, such as strong electrostatic adsorption (SEA) or using supports with specific functional groups.
-
-
-
Cause C: Fouling by Carbonaceous Deposits (Coking)
-
Scientific Rationale: Side reactions, such as oligomerization or polymerization of the olefin, can lead to the formation of heavy organic residues ("coke" or "gums") that physically block the catalyst's pores and active sites.[11][15]
-
Diagnostic & Solution:
-
Visual Inspection: Spent catalysts often appear darker or clumped together.
-
Thermogravimetric Analysis (TGA): TGA can quantify the amount of carbonaceous deposits on the spent catalyst.
-
Regeneration: If coking is the issue, the catalyst can often be regenerated. This typically involves a controlled burnout of the coke in a dilute air/N₂ stream at elevated temperatures, followed by re-reduction.
-
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing common issues in this compound synthesis.
Part 3: Key Experimental Protocols
Protocol 1: Catalyst Activation (Example for Pd/C)
Objective: To ensure the palladium catalyst is in its active Pd(0) state before reaction.
Materials:
-
Reaction vessel (e.g., three-necked flask or autoclave)
-
Palladium on carbon (e.g., 5% Pd/C)
-
Nitrogen (or Argon) source with vacuum manifold
-
Hydrogen source
-
Solvent (e.g., ethanol or cyclohexane, degassed)
Procedure:
-
Add the weighed Pd/C catalyst to the dry reaction vessel under a flow of nitrogen.[12]
-
Seal the vessel and evacuate the atmosphere carefully, then backfill with nitrogen. Repeat this cycle 3-5 times to remove all oxygen.[12]
-
Add the degassed solvent via cannula or under a strong counter-flow of nitrogen.
-
Begin stirring.
-
Evacuate the nitrogen and backfill with hydrogen gas to the desired pressure (e.g., 1-3 atm).
-
Stir the catalyst slurry under the hydrogen atmosphere for 30-60 minutes at room temperature or slightly elevated temperature (e.g., 40°C) to ensure full reduction.
-
The catalyst is now active. The substrate (CDT) can be introduced.
Protocol 2: Reaction Monitoring by Gas Chromatography (GC-FID)
Objective: To quantify the composition of the reaction mixture (CDT, CDD, CDE, CDA) over time.
Materials:
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID).[18]
-
Capillary column suitable for hydrocarbon analysis (e.g., non-polar phase like DB-1 or SE-52).[19][20]
-
Syringes for sampling.
-
Small vials with solvent (e.g., hexane) for sample dilution.
-
Standards for CDT, CDE, and CDA for calibration.
Procedure:
-
Calibration: Prepare standard solutions of known concentrations for CDT, CDE, and CDA. Inject these standards into the GC to determine their respective retention times and response factors.
-
Sampling:
-
Under a positive pressure of nitrogen (after stopping H₂ flow and purging), carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a vial containing a known volume of solvent and a small amount of air (oxygen will poison the catalyst particles).
-
Filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove catalyst particles.
-
-
Analysis:
-
Inject 1 µL of the filtered, diluted sample into the GC.
-
Run the appropriate temperature program to separate the components. A typical program might start at 80°C and ramp to 200°C.
-
Integrate the peak areas for each component.
-
-
Calculation: Use the peak areas and pre-determined response factors to calculate the molar percentage of each component in the mixture. Plot concentration vs. time to determine reaction kinetics and identify the optimal endpoint.
Data Presentation Example
Table 1: Effect of Temperature on CDE Selectivity Catalyst: 5% Pd/Al₂O₃, H₂ Pressure: 5 bar, Time: 4h
| Temperature (°C) | CDT Conversion (%) | CDE Selectivity (%) | CDA Selectivity (%) |
| 80 | 85.2 | 94.1 | 3.5 |
| 100 | 99.5 | 91.3 | 6.8 |
| 120 | 99.9 | 82.5 | 15.1 |
Part 4: Reaction Pathway Diagram
The selective hydrogenation of 1,5,9-cyclododecatriene (CDT) is a consecutive reaction. The goal is to maximize the concentration of the intermediate, this compound (CDE).
Caption: Consecutive reaction pathway for CDT hydrogenation.
References
-
Ikariya, T., & Murata, K. (2019). Recent Development of Palladium-Supported Catalysts for Chemoselective Hydrogenation. Advanced Synthesis & Catalysis, 361(20), 4781-4797. [Link][3]
-
Wang, et al. (2025). Research Progress on Selective Hydrogenation of Cyclododecatriene. Petroleum Processing and Petrochemicals, 56(6), 130-134. [Link][1]
-
Bhattacharjee, S., et al. (2017). Synthesis and characterization of supported stabilized palladium nanoparticles for selective hydrogenation in water at low temperature. RSC Advances, 7(45), 28010-28019. [Link][21]
-
Guisnet, M., & Gil, A. (2020). Supported Palladium Nanocatalysts: Recent Findings in Hydrogenation Reactions. Catalysts, 10(9), 1047. [Link][5]
-
Weber, D., et al. (2021). Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins. Catalysts, 11(12), 1447. [Link][15]
-
Sajiki, H., & Yasunaga, T. (2017). Recent Development of Palladium-Supported Catalysts for Chemoselective Hydrogenation. Chemical and Pharmaceutical Bulletin, 65(1), 1-13. [Link][4]
-
López-Olmos, C., et al. (2021). Supported Palladium Catalysts for the Selective Hydrogenation of Furfural with Polymethylhydrosiloxane. ACS Sustainable Chemistry & Engineering, 9(39), 13215–13226. [Link][6]
-
Ali, S. A., et al. (2018). Catalyst Deactivation and Reactor Fouling during Hydrogenation of Conjugated Cyclic Olefins over a Commercial Ni–Mo–S/γ-Al2O3 Catalyst. Energy & Fuels, 32(5), 6331–6342. [Link][11]
-
Fahey, D. R. (1973). Selective Hydrogenation of 1,5,9-Cyclododecatriene to this compound Catalyzed by Ruthenium Complexes. The Journal of Organic Chemistry, 38(1), 80–87. [Link][8]
-
Stark, C. P. (1965). Activation procedure for hydrogenation catalysts. U.S. Patent 3,178,373. [13]
-
Zhang, W., et al. (2020). Catalyst for preparing this compound through selective hydrogenation, preparation method and applications thereof. CN Patent 111905641A. [Link][16]
-
Hamlaoui, Y., & Barange, E. (2022). What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? Axens. [Link][7]
-
Weber, D., et al. (2021). Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins. NSF Public Access Repository. [Link][17]
-
Liu, Y., et al. (2023). Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts: Experimental Optimization and Mechanistic Insights. ACS Catalysis, 13(19), 12975–12985. [Link][2]
-
Stark, C. P. (1964). Process for the activation of hydrogenation catalysts. U.S. Patent 3,130,240. [14]
-
Julcour-Lebigue, C., et al. (2001). Selective hydrogenation of 1,5,9-cyclododecatriene in up- and down-flow fixed-bed reactors: Experimental observations and modeling. Chemical Engineering Science, 56(4), 1249-1257. [Link][9]
-
University of Rochester. (n.d.). SOP: How to Run an Atmospheric-Pressure Hydrogenation Reaction. [Link][12]
-
Lucideon. (n.d.). Gas Chromatography Analysis - GC-FID/TCD/FPD Testing Technique. [Link][18]
-
Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. [Link][10]
-
South Coast AQMD. (1993). Method 308-91: Quantitation of Compounds by Gas Chromatography. [Link][19]
-
Bicchi, C., et al. (1996). Multidimensional Tandem Capillary Gas Chromatography System for the Analysis of Real Complex Samples. Part I. Journal of Chromatographic Science, 34(7), 309-316. [Link][20]
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- 3. Recent Development of Palladium-Supported Catalysts for Chemoselective Hydrogenation [jstage.jst.go.jp]
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Technical Support Center: Separation of Cis and Trans Isomers of Cyclododecene
Welcome to the technical support center for the separation of cis- and trans-cyclododecene isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these geometric isomers. The subtle structural differences between cis- and trans-cyclododecene, particularly the strain in the trans isomer within the medium-sized ring, lead to distinct physical and chemical properties that can be exploited for separation. However, their similar molecular weights and boiling points make this a non-trivial task.
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your experimental workflow.
Troubleshooting Guide
This section addresses specific issues you may encounter during the separation of cyclododecene isomers.
Problem 1: Poor or No Separation in Argentic Chromatography
Question: I am using a silver nitrate-impregnated silica gel column, but I'm seeing poor resolution or co-elution of the cis and trans isomers. What's going wrong?
Possible Causes & Recommended Solutions:
-
Insufficient Silver Ion Concentration: The separation mechanism relies on the reversible complexation between the silver ions (Ag+) and the π-electrons of the double bond. The cis isomer, being more sterically accessible, typically forms a stronger complex and is retained more strongly on the column. If the silver nitrate loading on the silica is too low, there are not enough interaction sites to achieve effective separation.
-
Solution: Ensure your silica gel is properly impregnated. A typical loading is 10-20% by weight of silver nitrate. The preparation method is critical; ensure the silver nitrate is evenly distributed.
-
-
Inappropriate Eluent Polarity: The choice of eluent is crucial for modulating the retention of the isomers. A solvent that is too polar will compete with the isomers for coordination sites on the silver ions and elute both isomers quickly, resulting in poor separation. A solvent that is too non-polar may lead to excessively long retention times and broad peaks.
-
Solution: Start with a non-polar eluent like hexane or pentane and gradually increase the polarity by adding a small percentage of a more polar solvent like diethyl ether or toluene. A gradient elution may be necessary to first elute the less-retained trans isomer and then the more strongly retained cis isomer.
-
-
Column Overloading: Injecting too much of the isomer mixture can saturate the silver ion sites on the stationary phase, leading to broad, overlapping peaks.
-
Solution: Reduce the amount of sample loaded onto the column. For preparative separations, you may need to increase the column diameter and amount of stationary phase rather than simply increasing the load on a smaller column.
-
-
Deactivation of the Stationary Phase: Silver nitrate is light-sensitive and can be reduced over time. Exposure to certain compounds can also deactivate the column.
-
Solution: Prepare the argentic silica gel fresh if possible. Protect the column from light by wrapping it in aluminum foil. Ensure all solvents and the sample mixture are free of interfering compounds.
-
Problem 2: Inconsistent Retention Times in Gas Chromatography (GC) Analysis
Question: My GC analysis of the collected fractions shows shifting retention times, making it difficult to identify the isomers confidently. Why is this happening?
Possible Causes & Recommended Solutions:
-
Suboptimal Temperature Program: A poorly optimized oven temperature program can fail to adequately resolve the isomers or lead to peak shifts between runs.
-
Solution: Start with a low initial oven temperature to ensure good initial separation on the column head. Use a slow temperature ramp rate (e.g., 2-5 °C/min) to improve the resolution of these closely eluting compounds.
-
-
Incorrect Stationary Phase: The choice of GC column is critical. A standard non-polar column may not provide sufficient selectivity.
-
Solution: For separating geometric isomers like this compound, a mid-polarity column, such as one with a cyanopropyl-based stationary phase, is often effective. For high-resolution analytical work, specialized columns, potentially including those with cyclodextrin derivatives, can offer enhanced selectivity for isomers.
-
-
Fluctuations in Flow Rate: Inconsistent carrier gas flow will directly impact retention times.
-
Solution: Ensure your gas chromatograph's electronic pressure control is functioning correctly and that there are no leaks in the system. Verify that the carrier gas supply is stable.
-
Problem 3: Low Recovery of Isomers After Separation
Question: I've achieved a good separation, but the total amount of this compound I've recovered is significantly lower than what I started with. Where is my product going?
Possible Causes & Recommended Solutions:
-
Irreversible Binding to Argentic Column: While the Ag-alkene complex is typically reversible, some portion of the sample may bind too strongly, especially if the column has been used multiple times or if there are reactive impurities.
-
Solution: After eluting the desired fractions, try flushing the column with a much more polar solvent (e.g., ethyl acetate or a solvent containing a small amount of acetonitrile) to strip any remaining compounds from the column. However, be aware this may require column regeneration before its next use.
-
-
Decomposition on the Column: Both silica and silver nitrate can be acidic, potentially causing isomerization or decomposition of the this compound, although this is less common for simple alkenes.
-
Solution: Neutralize the silica gel with a base (e.g., triethylamine) before impregnation with silver nitrate. Run the chromatography at room temperature, as elevated temperatures can promote degradation.
-
-
Evaporation During Workup: this compound is volatile. If fractions are concentrated using a rotary evaporator at too high a temperature or for too long, significant loss can occur.
-
Solution: Use a lower bath temperature during rotary evaporation and avoid leaving the flask under vacuum after the solvent has been removed.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical property differences between cis- and trans-cyclododecene that can be exploited for separation?
The primary difference lies in the stability and steric accessibility of the double bond. The cis isomer is generally more stable than the trans isomer in rings of this size due to reduced ring strain. This difference in stability and the geometry of the double bond leads to different strengths of interaction with silver ions in argentic chromatography, which is the most effective basis for their separation. While their boiling points are very close (around 193 °C), making fractional distillation difficult, these subtle electronic and steric differences are ideal for chromatographic methods.
| Property | cis-Cyclododecene | trans-Cyclododecene | Rationale for Separation |
| Boiling Point | ~193 °C | ~193 °C | Very difficult to separate by distillation. |
| Stability | More stable | Less stable | The trans configuration introduces significant transannular strain in the 12-membered ring. |
| π-Bond Accessibility | More accessible | Less accessible | The geometry of the cis isomer allows for a stronger interaction with silver ions in argentic chromatography. |
Q2: Is fractional distillation a viable method for separating this compound isomers?
While theoretically possible, fractional distillation is generally not a practical or efficient method for separating cis- and trans-cyclododecene. Fractional distillation relies on a significant difference in boiling points between the components of a mixture. The boiling points of cis- and trans-cyclododecene are extremely close, differing by less than a degree Celsius. Separating them would require a distillation column with a very high number of theoretical plates, leading to long processing times and likely low recovery.
Q3: Which separation technique is most suitable for preparative (large-scale) separation?
For preparative scale, argentic column chromatography is the most common and effective method. By impregnating silica gel with silver nitrate, you create a stationary phase that selectively retains the cis isomer more strongly than the trans isomer. This allows for the elution of the trans isomer first, followed by the cis isomer, often with good purity and in gram-scale quantities.
Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this separation?
Supercritical Fluid Chromatography (SFC) is an excellent alternative, particularly for analytical and semi-preparative scales. Its main advantages include:
-
High Speed: The low viscosity of supercritical fluids (like CO2) allows for faster flow rates and shorter analysis times compared to HPLC.
-
Orthogonal Selectivity: SFC can provide different selectivity compared to HPLC and GC, potentially resolving isomers that are difficult to separate by other means.
-
Green Chemistry: The primary mobile phase is typically carbon dioxide, which is less toxic and easier to dispose of than many organic solvents used in HPLC.
-
Versatility: A wide range of stationary phases, including chiral columns, can be used, making it a powerful tool for various isomer separations.
Q5: How can I confirm the identity and purity of my separated isomers?
A combination of analytical techniques is recommended:
-
Gas Chromatography (GC): An excellent first-pass method to check the purity of each collected fraction. A single sharp peak indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for confirming the identity of the isomers. The chemical shifts and coupling constants of the olefinic protons and carbons will be distinct for the cis and trans configurations.
-
Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibrations can sometimes distinguish between cis and trans isomers.
Experimental Protocols & Workflows
Workflow for Isomer Separation and Analysis
The following diagram illustrates a typical workflow for separating a mixture of this compound isomers and confirming the purity of the final products.
Caption: General workflow for the separation and analysis of this compound isomers.
Decision Tree for Method Selection
Use this diagram to help choose the most appropriate separation technique based on your experimental goals.
Caption: Decision tree for selecting a this compound isomer separation method.
Protocol: Preparative Argentic Column Chromatography
-
Preparation of Stationary Phase:
-
Dissolve 20g of silver nitrate (AgNO₃) in 100 mL of deionized water.
-
In a separate flask, create a slurry of 100g of silica gel (60 Å, 230-400 mesh) in 200 mL of hexane.
-
Slowly add the silver nitrate solution to the silica gel slurry with vigorous stirring.
-
Remove the solvent and water via rotary evaporation at a moderate temperature (40-50 °C) until a free-flowing powder is obtained. Protect from light at all times.
-
Activate the argentic silica gel in a vacuum oven at 80 °C for 4 hours before use.
-
-
Column Packing:
-
Wet-pack a glass chromatography column with the prepared argentic silica gel using hexane as the packing solvent. Ensure a homogenous, well-packed bed.
-
-
Separation:
-
Dissolve 1g of the cis/trans-cyclododecene mixture in a minimal amount of hexane.
-
Carefully load the sample onto the top of the column.
-
Begin elution with 100% hexane. The trans isomer, which interacts more weakly with the silver ions, will elute first.
-
Collect fractions and monitor by TLC or GC.
-
Once the trans isomer has been fully eluted, increase the eluent polarity by adding 1-5% diethyl ether to the hexane to elute the more strongly bound cis isomer.
-
-
Workup:
-
Combine the pure fractions of each isomer.
-
Remove the solvent using a rotary evaporator at low temperature (<30 °C).
-
Confirm the identity and purity of the isolated isomers using NMR and GC.
-
References
-
Quora. (2017). Why is cis-Cyclodecene more stable than trans-Cyclodecene?. Retrieved from [Link]
-
Synthesis Of Cis Cis-1 6-cyclodecadiene. (n.d.). Retrieved from [Link]
-
Traynham, J. G., Stone, D. B., & Couvillion, J. L. (n.d.). A convenient synthesis of cis- and trans-cyclodecene. The Journal of Organic Chemistry. Retrieved from [Link]
-
Zhang, C., Gong, S., Zhang, L., Wang, D., & Wang, M. (2010). Facile Synthesis and Preferred Conformation Analysis of Cyclododeceno[b]indene. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Cis and Trans Isomers of Cycloalkenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the trans-cyclodecene 2 ia from isolated cyclodecadiene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). cis-Cyclodecene. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclodecene. Retrieved from [Link]
-
Pearson. (2024). Show how you would convert c. cis-cyclodecene to trans-cyclodecene. Retrieved from [Link]
-
Zhang, C., et al. (2010). Facile synthesis and preferred conformation analysis of cyclododeceno[b]indene. Molecules, 15(2), 699-708. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
- Google Patents. (n.d.). US2850549A - Separation of cis and trans isomers.
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
- National Institutes of Health. (2022). *Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed
Technical Support Center: Scaling Up Cyclododecene Polymerization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the polymerization of cyclododecene. Scaling up Ring-Opening Metathesis Polymerization (ROMP) from the bench to pilot or production scale introduces a host of challenges that can impact reaction efficiency, product quality, and safety. This guide is designed to provide field-proven insights and practical solutions to common issues encountered during this critical transition. We will move beyond simple procedural lists to explain the causal relationships behind experimental phenomena, ensuring a robust and reproducible process.
Part 1: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing diagnostic workflows and corrective actions.
Section 1.1: Reaction Kinetics & Molecular Weight Control
Question 1: My polymer yield is significantly lower than expected upon scale-up. What's going wrong?
Lower-than-expected yields are a frequent issue in scaling up and typically point to problems with catalyst activity or reaction equilibrium.
-
Potential Cause 1: Catalyst Deactivation. Catalysts, particularly sensitive organometallic complexes like Grubbs or tungsten-based systems, can be deactivated by impurities.[1] On a larger scale, the total amount of impurities introduced through the monomer, solvent, or reactor environment increases, potentially poisoning a significant fraction of the catalyst. Common culprits include oxygen, water, and functional groups on other impurities that can react with the active catalyst center.[1] Some catalyst deactivation pathways can be complex, involving the formation of stable but inactive complexes.[2]
-
Solution Workflow:
-
Monomer and Solvent Purity: Ensure all reagents are rigorously purified immediately before use. Use freshly distilled solvents and consider passing the monomer through an activated alumina column to remove polar impurities and inhibitors.[3]
-
Inert Atmosphere: The larger the reactor, the more critical it is to maintain a strictly inert atmosphere. Ensure the reactor is properly dried and purged with high-purity argon or nitrogen to eliminate air and moisture.[4]
-
Catalyst Loading: While maintaining the monomer-to-catalyst ratio is standard, a slight increase in catalyst loading might be necessary to compensate for the higher potential for impurity-driven deactivation at scale. However, this should be done cautiously as it can affect cost and residual metal content.
-
-
Potential Cause 2: Incomplete Monomer Conversion. Poor mixing in a large reactor can lead to areas of low catalyst concentration or temperature deviations, stalling the reaction before completion.[5] As viscosity builds, monomer diffusion to the active catalyst sites can become the rate-limiting step.[6]
-
Solution Workflow:
-
Optimize Agitation: Re-evaluate the stirrer design and speed. Baffles or different impeller types (e.g., anchor, helical) may be needed to ensure homogeneity in a viscous medium.[7]
-
Monitor Reaction Progress: Use in-line monitoring techniques if possible, such as spectroscopy, to track monomer conversion in real-time.[8] This provides direct evidence of when and why the reaction stalls.
-
Question 2: The molecular weight (MW) of my polydodecenamer is inconsistent or lower than targeted. What are the likely causes?
Controlling polymer chain length is fundamental to achieving desired material properties.[9] Deviations often stem from stoichiometry errors or unintended chain termination/transfer events.
-
Potential Cause 1: Impurities as Chain Transfer Agents. Certain impurities, such as hydrogen or compounds with acidic protons (water, alcohols), can act as chain transfer agents, prematurely terminating a growing polymer chain and initiating a new one.[1] This leads to a higher number of shorter chains and thus, a lower average molecular weight. Acyclic olefin impurities in the monomer feed can also disrupt the polymerization process.[10]
-
Solution: As with yield issues, rigorous purification of the monomer is paramount. Analysis by Gas Chromatography (GC) is the primary method to quantify volatile impurities.[1]
-
Potential Cause 2: Secondary Metathesis Reactions. The growing polymer chain contains double bonds that can participate in secondary metathesis reactions (intramolecular "back-biting" or intermolecular chain transfer).[11] These events can scramble the polymer chains, leading to a broader molecular weight distribution and the formation of cyclic oligomers.[12]
-
Solution:
-
Adjust Concentration and Temperature: Lowering the reaction temperature can sometimes reduce the rate of secondary metathesis relative to propagation. Running at a higher monomer concentration can favor propagation over intramolecular back-biting.
-
Catalyst Choice: Some modern catalysts are designed to have higher processivity and are less prone to secondary metathesis.[11]
-
Section 1.2: Process & Reactor Challenges
Question 3: I'm observing poor temperature control and potential thermal runaway in my large-scale reactor. How can I improve heat management?
This is one of the most critical scale-up challenges. Polymerizations are typically exothermic, and as reactor volume increases, the surface area available for heat exchange decreases relative to the volume generating heat.[8] This can lead to dangerous temperature spikes.
-
Underlying Principle: The heat generated is proportional to the volume (r³), while the heat removed is proportional to the surface area (r²). This inherent scaling mismatch means heat removal becomes progressively less efficient as the reactor size increases.[8]
-
Solutions:
-
Reactor Design: A simple jacketed vessel may be insufficient.[5] Consider reactors with enhanced heat transfer capabilities, such as those with internal cooling coils or a half-coil jacket for more efficient heat exchange.[7][13][14]
-
Controlled Monomer Feed: Instead of a batch process, switch to a semi-batch process where the monomer is fed into the reactor at a controlled rate. This allows you to manage the rate of heat generation directly.
-
Agitation: Efficient mixing is crucial for transferring heat from the bulk of the reaction mixture to the vessel walls.[5] Ensure the agitator design prevents stagnant zones.
-
Troubleshooting Workflow for Heat Management
Caption: Logic diagram for managing heat transfer during scale-up.
Question 4: The reaction mixture is becoming too viscous to stir effectively. What are my options?
As the polymer forms, the viscosity of the reaction medium can increase by several orders of magnitude.[6] High viscosity impedes mixing and heat transfer, compromising both reaction control and product quality.[6][8]
-
Solution 1: Solvent and Concentration. The most direct approach is to conduct the polymerization in a suitable solvent to keep the polymer in solution and the viscosity manageable. If you are already using a solvent, you may need to decrease the initial monomer concentration. This is a trade-off, as it reduces reactor throughput.
-
Solution 2: Temperature Control. Increasing the reaction temperature can lower the viscosity of the polymer solution. However, this must be balanced against the potential for increased side reactions or catalyst degradation.
-
Solution 3: Reactor and Agitator Design. For very high viscosity systems, specialized equipment is necessary. Helical or anchor-type impellers are designed for stirring viscous fluids. Loop reactors can also be used to maintain mixing in high-viscosity polymerizations.[8]
Section 1.3: Catalyst & Monomer Purity
Question 5: My final polymer is contaminated with linear chains. Why is this happening and how can I prevent it?
This is a critical issue, especially when the goal is to produce pure cyclic polymers via ROMP. The presence of linear contaminants indicates that an acyclic olefin is participating in the reaction.
-
Primary Cause: Monomer Impurities. The most common cause is the presence of trace amounts of acyclic diene impurities in the this compound monomer.[10] For example, vinylcyclohexene can be an impurity in cyclooctadiene, a related monomer, and leads to linear polymer formation. Similar acyclic impurities in this compound will have the same effect.
-
Mechanism: The catalyst initiates polymerization on the acyclic impurity, creating a linear polymer chain instead of incorporating it into a ring-opened structure.
-
Solution:
-
High-Purity Monomer: Source the highest purity monomer available.
-
Pre-Polymerization Purification: Implement a rigorous monomer purification step. Distillation from a drying agent is a common method. Passing the monomer through a column of activated alumina can also remove problematic impurities.
-
Quality Control: Use sensitive analytical techniques like GC-MS to verify monomer purity before each large-scale run.[1]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety considerations when scaling up this compound polymerization? Beyond standard chemical handling, the main scale-up concerns are thermal runaway and pressure buildup. The exothermic nature of the polymerization requires a robust and potentially redundant cooling system to prevent uncontrolled temperature increases.[5][8] A semi-batch process is often safer than a large-scale batch reaction.[15] Reactors should be equipped with pressure relief systems.
Q2: Which type of catalyst is best suited for large-scale production? The choice depends on a trade-off between activity, stability, cost, and tolerance to functional groups.
-
Ruthenium-based (Grubbs) Catalysts: Generally offer better tolerance to air, moisture, and functional groups compared to early transition metal catalysts.[16] Second-generation Grubbs catalysts are highly active and can be used to synthesize high molecular weight polydodecenamer.[12] However, they are expensive.
-
Tungsten-based Catalysts: These are often more active than ruthenium catalysts but are also more sensitive to impurities and can lead to gelation if not carefully controlled.[17] They are generally less expensive, making them attractive for industrial-scale processes.
Q3: How do I effectively purify large quantities of polydodecenamer? Polydodecenamer has poor solubility in many common organic solvents at room temperature, which complicates purification.[12]
-
Precipitation: The most common method is precipitation. The polymer is dissolved in a suitable solvent at an elevated temperature (e.g., toluene or xylene) and then precipitated by adding a non-solvent (e.g., methanol or acetone). This process is repeated multiple times to remove residual monomer and catalyst.
-
Filtration: For large volumes, filtration can be challenging due to the high viscosity of the polymer solution. Pressure filtration systems may be required.
-
Washing/Slurrying: After initial precipitation, washing the polymer solid with a non-solvent can help remove surface-adsorbed impurities.[18]
Q4: What analytical techniques are essential for monitoring the reaction and characterizing the final polymer?
-
In-Process: In-line Fourier-transform infrared (FTIR) or Raman spectroscopy can monitor the disappearance of the monomer's C=C bond signal to track conversion.
-
Final Product Characterization:
-
Gel Permeation Chromatography (GPC): Essential for determining molecular weight (Mn, Mw) and polydispersity index (PDI).[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the polymer structure, determine the cis/trans ratio of the double bonds, and detect impurities.[12][19]
-
Differential Scanning Calorimetry (DSC): Measures thermal properties like the glass transition temperature (Tg) and melting temperature (Tm).[12][19]
-
Part 3: Protocols & Data
Protocol 3.1: Monomer Purification (this compound)
-
Initial Drying: Stir commercial-grade this compound over calcium hydride (CaH₂) overnight under an inert atmosphere (Argon or N₂).
-
Vacuum Distillation: Transfer the dried monomer to a distillation apparatus. Distill under reduced pressure. Collect the fraction boiling at the correct temperature/pressure.
-
Final Purification/Storage: The distilled monomer should be passed through a short column of activated basic alumina immediately before use to remove any final traces of polar impurities or inhibitors. Store under an inert atmosphere and protect from light.[3]
Table 3.1: Troubleshooting Summary
| Issue Observed | Potential Cause(s) | Key Diagnostic Step(s) | Recommended Solution(s) |
| Low Polymer Yield | Catalyst deactivation; Incomplete conversion | Analyze monomer/solvent purity; Monitor reaction kinetics | Rigorous purification; Improve mixing; Switch to semi-batch |
| Low Molecular Weight | Chain transfer agents (impurities); Incorrect stoichiometry | GC-MS of monomer; Re-verify all measurements | Purify monomer rigorously; Ensure precise weighing/transfer |
| Broad PDI | Slow initiation; Secondary metathesis; Poor mixing | GPC analysis; In-line reaction monitoring | Use a faster-initiating catalyst; Adjust temp/concentration |
| Thermal Runaway | Poor heat transfer; High reaction rate | Monitor internal reactor temperature closely | Enhance reactor cooling; Implement controlled monomer feed |
| High Viscosity | High polymer concentration | Observe stirrer torque/power draw | Reduce concentration; Increase temperature; Use appropriate agitator |
References
-
Kardasheva, Y. S., et al. (2020). This compound in Olefin Metathesis: Polymerization and Macromolecular Cross-Metathesis with Polynorbornene. ResearchGate. Available at: [Link]
-
Bielawski, C. W., et al. (2003). Synthesis of cyclic polybutadiene via ring-opening metathesis polymerization: the importance of removing trace linear contaminants. Journal of the American Chemical Society. Available at: [Link]
-
Dugan, C. (2023). Synthesis and Characterization of Substituted Tetrathis compound Ring-Opening Metathesis Polymers. Princeton Dataspace. Available at: [Link]
-
Kim, J., et al. (2010). Ring-Opening Metathesis Polymerization and Hydrogenation of Ethyl-substituted Tetrathis compound. ResearchGate. Available at: [Link]
-
Lee, J., et al. (2010). Ring-Opening Metathesis Polymerization of Tetrathis compound Using Various Catalyst Systems. ResearchGate. Available at: [Link]
-
Jinzong Machinery. (2024). Polymerization Reactor Problems and Solutions. Jinzong Machinery. Available at: [Link]
-
Meyer, T. (2003). Scale-Up of Polymerization Process: A Practical Example. Organic Process Research & Development. Available at: [Link]
-
National Polymer. (2023). Key Challenges Faced in Polymerization Development. National Polymer. Available at: [Link]
-
Pervadchuk, V.P., et al. (n.d.). Heat And Mass Transfer During Polymerization Process In A Chemical Reactor. WIT Press. Available at: [Link]
-
Elhelw, M., et al. (2019). A simulation study of heat transfer in polymerization reactors. Semantic Scholar. Available at: [Link]
-
Zoller, F., et al. (2021). Scale-up of Emulsion Polymerisation up to 100 L and with a Polymer Content of up to 67 wt%, Monitored by Photon Density Wave Spectroscopy. MDPI. Available at: [Link]
-
Kim, D., et al. (2021). A scalable and continuous access to pure cyclic polymers enabled by quarantined heterogeneous catalysts. ResearchGate. Available at: [Link]
-
Elhelw, M., et al. (2018). A simulation study of heat transfer in polymerization reactors. Thermal Science. Available at: [Link]
-
Moritz, H. (1989). Increase in viscosity and its influence on polymerization processes. Chemical Engineering & Technology. Available at: [Link]
-
Li, Y., et al. (2022). Processive ring-opening metathesis polymerization of low ring strain cycloalkenes via molecularly confined catalyst. PubMed Central. Available at: [Link]
-
Reddit User Discussion. (2021). Troubleshooting step growth polymerization. Reddit. Available at: [Link]
-
Lyapkov, A., et al. (2018). METATHESIS REACTIONS IN POLYMER SYNTHESIS. Jomard Publishing. Available at: [Link]
-
Elhelw, M., et al. (2019). A simulation study of heat transfer in polymerization reactors. ResearchGate. Available at: [Link]
-
McIndoe, J. S., et al. (2015). Catalyst Deactivation Processes during 1-Hexene Polymerization. Organometallics. Available at: [Link]
-
Ó'Ciardha, C., et al. (2012). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design. Available at: [Link]
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Cyclododecane Storage & Peroxide Prevention: A Technical Guide for Researchers
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the safe storage and handling of cyclododecane, with a specific focus on preventing the hazardous formation of organic peroxides. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions to maintain the integrity of your materials and the safety of your laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding peroxide formation in cyclododecane.
Q1: What exactly is peroxide formation in cyclododecane and why is it a major safety concern?
A: Peroxide formation is a process known as autoxidation, where cyclododecane reacts with atmospheric oxygen via a free-radical mechanism. This reaction is often initiated by light or heat and results in the formation of hydroperoxides and potentially explosive polymeric peroxides. The primary danger lies in the instability of these peroxide compounds. They are sensitive to shock, friction, and heat, and can detonate violently, especially upon concentration during processes like distillation or solvent evaporation.
Q2: What are the tell-tale signs of peroxide formation in a container of cyclododecane?
A: Visual inspection can sometimes offer clues, such as the formation of crystalline solids around the cap or within the liquid, or a noticeable increase in viscosity. However, visual signs are often absent even when dangerous levels of peroxides are present. Therefore, chemical testing is mandatory for any container that has been opened or stored for an extended period.
Q3: What are the definitive ideal storage conditions for cyclododecane?
A: To minimize autoxidation, cyclododecane should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere like nitrogen or argon. It must be protected from light by using an amber or opaque bottle and stored in a cool, dark, and well-ventilated area away from heat sources.
Q4: My cyclododecane contains an inhibitor. What is it and is it sufficient for protection?
A: An inhibitor is a chemical stabilizer added to prevent the free-radical chain reaction of autoxidation. A common inhibitor for materials like cyclododecane is Butylated Hydroxytoluene (BHT). It functions by scavenging the peroxy radicals that propagate the chain reaction. While effective, inhibitors are consumed over time. Their depletion rate increases with repeated exposure to air. Therefore, the presence of an inhibitor does not eliminate the need for periodic peroxide testing.
Q5: How frequently must I test my cyclododecane for peroxides?
A: Testing frequency depends on storage conditions and usage. A general best practice is to test upon receipt, before each use, and at regular intervals during storage (e.g., every 3-6 months). Any container of unknown age or history should be treated with extreme caution and tested immediately.
Part 2: Peroxide Detection and Management Workflow
If you suspect or need to verify the presence of peroxides, a systematic approach is critical. The following workflow provides a clear decision-making path.
Caption: Decision workflow for handling stored cyclododecane based on peroxide test results.
Protocol 2.1: Semi-Quantitative Peroxide Testing
This protocol describes two common methods for testing peroxide levels. Commercial test strips are highly recommended for their convenience and safety.[1][2]
Method A: Commercial Peroxide Test Strips (Recommended)
-
Principle: These strips are impregnated with reagents (e.g., peroxidase and an organic redox indicator) that change color in the presence of peroxides. The intensity of the color corresponds to the peroxide concentration.[3]
-
Procedure:
-
Using appropriate personal protective equipment (PPE), open the cyclododecane container in a well-ventilated area or fume hood.
-
Dip the test strip's reaction zone into the sample for 1 second.[3]
-
Allow the solvent to evaporate from the strip (a few seconds).[3][4]
-
Add one drop of deionized water to the reaction zone.[4]
-
After the time specified by the manufacturer (typically 15-30 seconds), compare the color of the test pad to the color scale provided on the container.[3]
-
Record the date and concentration (in ppm) on the container's label.
-
Method B: Potassium Iodide (KI) Test (Qualitative)
-
Principle: Peroxides oxidize iodide (I⁻) from the KI reagent to iodine (I₂), which appears as a pale yellow to brown color. The intensity gives a rough indication of concentration.[2][5]
-
Procedure:
-
In a clean glass test tube, mix 1 mL of the cyclododecane sample with 1 mL of glacial acetic acid.
-
Add a few crystals of sodium iodide or potassium iodide (approx. 100 mg).[5]
-
A pale yellow color indicates a low concentration of peroxides, while a brown color indicates a high, potentially dangerous concentration.[2][5]
-
Interpreting Results:
-
< 10 ppm: Generally safe for use, but re-test before any distillation or concentration step.[5]
-
10-100 ppm: Unsafe for distillation or evaporation.[5] Proceed immediately to deperoxidation (Protocol 2.2) or dispose of as hazardous waste.
-
> 100 ppm: Extremely dangerous. Do not handle. Contact your institution's Environmental Health & Safety (EHS) office for emergency disposal.[6]
Protocol 2.2: Safe Deperoxidation Using Activated Alumina
This method is effective for removing peroxides from water-insoluble compounds like cyclododecane and is advantageous as it does not introduce water.[7][8]
-
CAUTION: This procedure should only be performed by trained personnel on solvents with peroxide levels below 100 ppm.[7] Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Procedure:
-
Set up a chromatography column in a fume hood. Place a small plug of glass wool at the bottom.
-
Fill the column with basic activated alumina (80-mesh is suitable). The amount depends on the volume of solvent; a column of ~80g of alumina is sufficient for up to 700 mL of solvent.[7][9]
-
Carefully pour the cyclododecane onto the top of the alumina column.
-
Allow the solvent to pass through the column under gravity, collecting the purified liquid in a clean, dry flask.
-
Crucially, re-test the collected solvent for peroxides using the method from Protocol 2.1.
-
If the test is negative, the cyclododecane is ready for use. If an inhibitor like BHT is desired for storage, it should be added at this stage.
-
Disposal: The used alumina may contain concentrated peroxides and should be treated with care. Flush the column with a dilute acidic solution of ferrous sulfate before disposing of the alumina as hazardous waste.[8][9]
-
Part 3: Understanding the "Why" - Mechanism of Peroxide Formation and Inhibition
Effective prevention is rooted in understanding the chemical processes involved.
The Autoxidation Cycle
Autoxidation is a free-radical chain reaction consisting of three main stages: initiation, propagation, and termination.
Caption: The free-radical autoxidation cycle and the intervention point for inhibitors like BHT.
-
Initiation: Energy from UV light or heat cleaves a weak carbon-hydrogen bond on the cyclododecane ring, forming an alkyl radical (R•).
-
Propagation: This is a self-sustaining cycle. The alkyl radical reacts rapidly with atmospheric oxygen to form a peroxy radical (ROO•). This highly reactive peroxy radical then abstracts a hydrogen atom from another cyclododecane molecule, creating a hydroperoxide (ROOH) and a new alkyl radical, which continues the chain.
-
Termination: The chain reaction stops when two radicals combine, or, more effectively, when a radical reacts with an inhibitor.
How Inhibitors Work
Antioxidant inhibitors like Butylated Hydroxytoluene (BHT) are phenolic compounds that protect against autoxidation by breaking the propagation cycle.[10][11]
-
Mechanism of Action: BHT donates the hydrogen atom from its phenolic hydroxyl (-OH) group to the reactive peroxy radical (ROO•).[12][[“]] This satisfies the radical, converting it into a stable hydroperoxide (ROOH).
-
Stabilization: The BHT molecule is converted into a resonance-stabilized phenoxy radical. This radical is far less reactive than the peroxy radical due to steric hindrance from the bulky tert-butyl groups and delocalization of the radical electron over the aromatic ring. It is unable to abstract a hydrogen from another cyclododecane molecule, thus terminating the chain reaction.[12]
| Inhibitor | Typical Concentration | Mechanism | Advantages | Disadvantages |
| Butylated Hydroxytoluene (BHT) | 5 - 50 ppm | Free-radical scavenger (H-atom donor) | Highly effective; Volatile (can be removed by distillation if needed) | Can be consumed over time; May interfere with certain radical-sensitive reactions |
| Hydroquinone | 10 - 100 ppm | Free-radical scavenger | Very effective | Less volatile than BHT; Can form colored byproducts |
Part 4: References
-
Safe Handling of Peroxide-Formers (PFs). Environment, Health & Safety - University of California, Berkeley. [Link]
-
Management of Peroxide-Forming Organic Solvents. Environment, Health, and Safety - Lawrence Berkeley National Laboratory. [Link]
-
Peroxide Test Method. Radiant Innovations. [Link]
-
Handling and Removing Peroxides. Environmental Health and Safety - Iowa State University. [Link]
-
Appendix J - Peroxide Forming Chemicals. Alfred University. [Link]
-
Peroxide Forming Solvents. Health and Safety Service - Loughborough University. [Link]
-
GUIDELINES FOR SAFE HANDLING OF PEROXIDE FORMING CHEMICALS. Environmental Health & Safety - University of Washington. [Link]
-
Standard Operating Procedure for Peroxide-forming Chemicals. Environmental Health & Safety - The University of Texas at Austin. [Link]
-
Standard Operating Procedures (SOP) for peroxide forming compounds. Department of Chemistry - University of Waterloo. [Link]
-
Peroxide-Forming Chemicals Procedures. Environmental Health and Safety - Western Washington University. [Link]
-
Peroxide Test Paper. CTL Scientific. [Link]
-
Appendix A Peroxide Test Protocol. Environmental Health and Safety - Missouri S&T. [Link]
-
Study of Butylated Hydroxytoluene Inhibiting the Coal Oxidation at Low Temperature: Combining Experiments and Quantum Chemical Calculations. ACS Omega. [Link]
-
Study of Butylated Hydroxytoluene Inhibiting the Coal Oxidation at Low Temperature: Combining Experiments and Quantum Chemical Calculations. PubMed Central, National Institutes of Health. [Link]
-
Butylated hydroxytoluene. Wikipedia. [Link]
-
What is Butylated Hydroxytoluene (BHT) mechanism of action? Consensus. [Link]
Sources
- 1. Peroxide Forming Solvents | Health and Safety Service | Loughborough University [lboro.ac.uk]
- 2. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 3. radiantinnovations.in [radiantinnovations.in]
- 4. Peroxide Test Paper [ctlscientific.com]
- 5. ehs.wwu.edu [ehs.wwu.edu]
- 6. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 7. Management of Peroxide-Forming Organic Solvents [ehs.lbl.gov]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. my.alfred.edu [my.alfred.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Study of Butylated Hydroxytoluene Inhibiting the Coal Oxidation at Low Temperature: Combining Experiments and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 13. consensus.app [consensus.app]
Troubleshooting low conversion rates of cyclododecatriene
Welcome to the technical support center for the synthesis of 1,5,9-cyclododecatriene (CDT). This guide is designed for researchers, chemists, and process development professionals encountering challenges, particularly low conversion rates, during the catalytic cyclotrimerization of 1,3-butadiene. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Introduction: The Challenge of Cyclododecatriene Synthesis
The synthesis of 1,5,9-cyclododecatriene via the trimerization of butadiene is a cornerstone process for accessing C12 building blocks, most notably for the production of Nylon-12.[1][2] The reaction is typically catalyzed by a Ziegler-Natta type system, commonly involving titanium tetrachloride (TiCl₄) and an organoaluminum cocatalyst like ethylaluminum sesquichloride (Et₃Al₂Cl₃).[2][3][4] While elegant, this reaction is notoriously sensitive to a variety of factors that can suppress conversion rates and lead to inconsistent results.
This guide provides a structured approach to diagnosing and resolving these issues, empowering you to optimize your experimental outcomes.
General Troubleshooting Workflow
Before diving into specific FAQs, it's helpful to have a logical workflow for diagnosing the root cause of low conversion. Many issues in this synthesis are interconnected. The following diagram outlines a systematic approach to troubleshooting.
Caption: A systematic workflow for diagnosing low CDT conversion.
Frequently Asked Questions (FAQs)
Category 1: The Catalyst System
The Ziegler-Natta catalyst used for butadiene trimerization is a highly active, but sensitive, system. Problems here are the most common source of poor performance.
Question 1: My reaction is completely inactive or shows very little conversion. What is the most likely cause?
Answer: The most probable cause is the deactivation of your catalyst system due to exposure to atmospheric oxygen or moisture. The organoaluminum cocatalyst (e.g., Et₃Al₂Cl₃) is extremely pyrophoric and reactive with water. Similarly, the active Ti(II) species, formed in situ, is readily oxidized.[1]
Causality:
-
Moisture (H₂O): Reacts violently with the organoaluminum cocatalyst, consuming it and preventing the reduction of the TiCl₄ precursor to its active state.
-
Oxygen (O₂): Irreversibly oxidizes the active low-valent titanium center, rendering it incapable of coordinating with butadiene and initiating the cyclization cascade.
Troubleshooting Actions:
-
Ensure Strict Inert Atmosphere: All glassware must be rigorously flame-dried or oven-dried (>120°C overnight) and cooled under a high-purity inert gas (Argon or Nitrogen).
-
Use Anhydrous Solvents and Reagents: Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for toluene). Butadiene should be passed through a column of activated alumina and molecular sieves before use.
-
Employ Proper Schlenk or Glovebox Techniques: All reagent transfers and the reaction setup must be performed using established air-free techniques.[1]
Question 2: The reaction starts but then stops prematurely, resulting in low final conversion. Why?
Answer: This points to gradual catalyst deactivation or poisoning during the reaction. While initial inertness might be adequate, impurities in the butadiene monomer or solvent are likely poisoning the catalyst over time.
Causality: Butadiene is often sourced from C4 streams which can contain various impurities. Acetylenic compounds, other dienes (like allene), and sulfur compounds are potent catalyst poisons for Ziegler-Natta systems. They can coordinate irreversibly to the titanium active site, more strongly than butadiene, effectively blocking the catalytic cycle. Studies have shown that even trace amounts of butadiene in other oligomerization feeds can rapidly deactivate catalysts.[5][6]
Troubleshooting Actions:
-
Substrate Purification: Pass the butadiene gas or condensed liquid through a purification train. A common setup involves columns of activated alumina to remove polar impurities and stabilizers, followed by a column of supported copper catalyst to remove acetylenes.
-
Impurity Analysis: If possible, analyze your butadiene source via Gas Chromatography (GC) to identify and quantify potential poisons.
Question 3: My reaction produces a high proportion of oligomers and polymers instead of CDT. How can I improve selectivity?
Answer: The selectivity towards the C12 trimer over linear polymers or other cyclic products is critically dependent on the catalyst composition and reaction conditions. An incorrect ratio of the aluminum cocatalyst to the titanium precursor is a frequent cause.
Causality: The ratio of Al/Ti influences the electronic and steric environment of the active titanium center.[7]
-
Low Al/Ti Ratio: May not efficiently reduce TiCl₄, leading to low activity.
-
High Al/Ti Ratio: Can lead to over-reduction or the formation of different active species that favor 1,4-polymerization of butadiene over the concerted cyclotrimerization pathway. The accepted mechanism involves the sequential coordination of three butadiene molecules to a Ti(II) center before reductive elimination to form the C12 ring.[1] Altering the catalyst structure can disrupt this delicate sequence.
Troubleshooting Actions:
-
Optimize Al/Ti Molar Ratio: This is the most critical parameter to screen. Systematically vary the molar ratio of Et₃Al₂Cl₃ to TiCl₄. A common starting point is a ratio between 10:1 and 20:1, but the optimum is system-dependent.[7]
-
Control Catalyst Concentration: High catalyst concentrations can sometimes favor intermolecular chain growth (polymerization) over the intramolecular cyclization required for CDT.
-
Temperature Control: Higher temperatures can also increase the rate of polymerization relative to trimerization.
The following diagram illustrates the central role of the Titanium active site and how it can be influenced.
Caption: Factors influencing the active catalyst site and reaction outcome.
Category 2: Reaction Parameters and Monitoring
Question 4: I've confirmed my catalyst and reagents are pure and handled correctly, but my yield is still low. What reaction parameters should I investigate?
Answer: Temperature and reactant concentration are the next most critical parameters to optimize. The reaction is exothermic, and poor temperature control can significantly impact selectivity and yield.
| Parameter | Typical Range | Effect of Deviation | Rationale |
| Temperature | 50 - 80 °C | Too Low: Reaction rate will be very slow, leading to low conversion in a practical timeframe. Too High: Promotes the formation of C8 dimers (VCH, COD) and higher oligomers/polymers, reducing CDT selectivity.[8] | The activation energies for byproduct formation pathways can become more favorable at elevated temperatures. |
| Butadiene Conc. | Varies (often fed as gas) | Too Low: Reaction rate is dependent on monomer concentration; low concentration leads to a slow reaction. Too High: Can increase the rate of side reactions and pose a safety/pressure hazard. | The reaction kinetics are typically first-order with respect to the butadiene concentration.[7] |
| Solvent | Toluene, Benzene, Cyclohexane | Use of polar or protic solvents will destroy the catalyst. | The catalyst system is only stable in non-polar, aprotic solvents. The product, CDT, is also often used as the solvent in continuous processes.[8] |
Troubleshooting Actions:
-
Implement Precise Temperature Control: Use a well-controlled reactor setup with a cooling mantle or internal cooling coils to dissipate the heat of reaction and maintain a stable internal temperature. An optimal temperature of around 55 °C has been reported for some systems.[7]
-
Control Butadiene Feed Rate: If feeding butadiene gas, use a mass flow controller to ensure a steady and controlled concentration in the reaction medium.
Question 5: How can I effectively monitor the reaction to know when it is failing?
Answer: Real-time or frequent reaction monitoring is crucial for effective troubleshooting. Simply checking the final product is not enough. The preferred method is Gas Chromatography (GC).
Causality: Monitoring allows you to distinguish between a reaction that never started, one that started and died, or one that is proceeding slowly with poor selectivity. This information is key to pinpointing the root cause. For example, if you see the product forming initially and then plateauing while butadiene is still being consumed, it suggests catalyst deactivation or a shift towards polymer formation (which may not be visible by GC).
Protocol: Reaction Monitoring by Gas Chromatography (GC)
-
Preparation: Prepare a standard containing known concentrations of the solvent, 1,3-butadiene (if possible, using a pressurized liquid injection loop), 4-vinylcyclohexene (VCH), 1,5-cyclooctadiene (COD), and the desired CDT isomers in the reaction solvent. This will be used for peak identification and quantification.
-
Sampling: Under a positive pressure of inert gas, carefully extract a small aliquot (e.g., 0.1 mL) from the reaction mixture at set time intervals (e.g., t = 0, 15, 30, 60, 120 min).
-
Quenching: Immediately quench each aliquot in a vial containing a small amount of methanol or slightly acidic water (e.g., 1 mL of 1% HCl). This will destroy the active catalyst and stop the reaction in the sample. Add a known amount of an internal standard (e.g., dodecane) to the vial for accurate quantification.
-
Analysis: Analyze the quenched sample by GC. Use a non-polar column (e.g., DB-1 or equivalent) suitable for hydrocarbon analysis.
-
Data Interpretation: Plot the concentration of reactants, products (CDT), and major byproducts (VCH, COD) over time. This kinetic profile will provide invaluable insight into your reaction's performance.[9][10]
References
-
Kim, J., Park, C., Shin, S., & Rhee, H. (2004). Effect of Butadiene in Catalytic Trimerization of Isobutene Using Commercial C4 Feeds. Journal of the Korean Industrial and Engineering Chemistry, 15(5), 586-591. [Link]
-
Wang, L., et al. (2024). Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts: Experimental Optimization and Mechanistic Insights. ACS Omega. [Link]
-
ResearchGate. (2004). Effect of Butadiene in Catalytic Trimerization of Isobutene Using Commercial C4 Feeds. [Link]
-
Pardes, E., et al. (2019). Technical Synthesis of 1,5,9-Cyclododecatriene Revisited: Surprising Byproducts from a Venerable Industrial Process. The Journal of Organic Chemistry, 84(21), 13211-13220. [Link]
-
ResearchGate. (2019). The Technical Synthesis of 1,5,9-Cyclododecatriene Revisited: Surprising By-products from a Venerable Industrial Process. [Link]
-
Wang, L., et al. (2024). Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts: Experimental Optimization and Mechanistic Insights. ACS Omega. [Link]
-
Pardes, E., et al. (2019). Technical Synthesis of 1,5,9-Cyclododecatriene Revisited: Surprising Byproducts from a Venerable Industrial Process. PubMed. [Link]
-
Petroleum Processing and Petrochemicals. (2024). Research Progress on Selective Hydrogenation of Cyclododecatriene. [Link]
-
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Scholarship at UWindsor. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
Gonzalez-Ortiz, L. J., et al. (2023). Kinetic Study of 1,3-Butadiene Polymerization via CCTP Using the Ziegler–Natta Ternary NdV3/DIBAH/Me2SiCl2 Catalyst System. MDPI. [Link]
-
Costabile, C., & D'Amore, M. (2023). Stereoselectivity in Butadiene Polymerization Promoted by Using Ziegler–Natta Catalysts Based on (Anilidomethyl)pyridine Group (IV) Complexes. MDPI. [Link]
-
Peluso, A., & Improta, R. (2003). Reaction Mechanism in the Stereospecific 1,4-Polymerization of Butadiene with Ziegler−Natta Type Catalysts of Early Transition Metals. ACS Publications. [Link]
- Google Patents. (1968).
- Google Patents. (2016).
-
National Center for Biotechnology Information. 1,5,9-Cyclododecatriene. PubChem Compound Database. [Link]
-
Wikipedia. (2023). Cyclododecatriene. [Link]
-
TutorChase. (n.d.). How do impurities impact percentage yield? [Link]
-
Chemistry For Everyone. (2023). How Do Impurities Affect Percent Yield In Chemistry? YouTube. [Link]
- Google Patents. (1967).
-
Royal Society of Chemistry. (2014). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]
Sources
- 1. Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts: Experimental Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclododecatriene - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Technical Synthesis of 1,5,9-Cyclododecatriene Revisited: Surprising Byproducts from a Venerable Industrial Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US3523980A - Trimerization of butadiene - Google Patents [patents.google.com]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Thermal Stability of Cyclododecene-Based Polymers
Validation & Comparative
A Comparative Analysis of Cyclododecene vs. Cyclooctene in Ring-Opening Metathesis Polymerization (ROMP)
A Senior Application Scientist's Guide to Monomer Selection and Polymer Properties
In the dynamic field of polymer chemistry, Ring-Opening Metathesis Polymerization (ROMP) stands out as a powerful and versatile technique for the synthesis of a wide array of polymeric materials.[1][2] The choice of cyclic olefin monomer is a critical determinant of the polymerization kinetics and the ultimate properties of the resulting polymer. This guide provides an in-depth comparative analysis of two commonly employed cycloalkenes, cyclododecene (CDD) and cyclooctene (COE), for researchers, scientists, and drug development professionals. We will explore the nuances of their reactivity, the characteristics of their corresponding polymers, and provide actionable experimental protocols.
The Decisive Role of Ring Strain in ROMP
The primary driving force for ROMP is the relief of ring strain in the cyclic monomer.[1][3][4] This fundamental principle directly correlates to the reactivity of the cycloalkene. Generally, higher ring strain leads to a more favorable and rapid polymerization.
-
cis-Cyclooctene (COE): Possesses a moderate ring strain of approximately 7.4 kcal/mol.[5] This makes it readily polymerizable by common ROMP catalysts.
-
This compound (CDD): Has a significantly lower ring strain, estimated around 11.1 kcal/mol, which is less than that of highly strained monomers like norbornene (27.2 kcal/mol).[6] Consequently, the polymerization of CDD is generally slower and can be more challenging to control compared to more strained cycloalkenes.[6]
This difference in ring strain energy is a key factor influencing catalyst selection, reaction conditions, and the potential for side reactions.
A Head-to-Head Comparison: this compound vs. Cyclooctene
| Feature | This compound (CDD) | Cyclooctene (COE) |
| Ring Strain | Lower (approx. 11.1 kcal/mol)[6] | Moderate (approx. 7.4 kcal/mol for cis-isomer)[5] |
| Reactivity in ROMP | Lower, slower polymerization kinetics.[6] | Higher, faster polymerization kinetics. |
| Polymer Structure | Polydodecenamer | Polyoctenamer |
| Crystallinity of Polymer | Higher degree of crystallinity.[6] | Can be crystalline, but generally lower than polydodecenamer. |
| Melting Point (Tm) of Polymer | Higher | Lower |
| Glass Transition Temp (Tg) of Polymer | Varies with stereochemistry | Varies with stereochemistry |
| Control over Polymerization | Can be more challenging due to lower reactivity. | Generally good control with appropriate catalysts.[7] |
| Secondary Metathesis | Less prone due to lower polymer backbone reactivity. | More susceptible to intramolecular and intermolecular chain transfer.[8] |
The Resulting Polymers: Polydodecenamer vs. Polyoctenamer
The distinct monomer structures of this compound and cyclooctene give rise to polymers with significantly different properties.
Polydodecenamer (from CDD): The longer aliphatic chain between the double bonds in the polydodecenamer backbone leads to a higher degree of crystallinity and a higher melting point compared to other polyalkenamers.[6] This makes it a valuable component in materials requiring enhanced hardness and thermal stability, such as in blends with elastomers like styrene-butadiene rubber.[6]
Polyoctenamer (from COE): Polyoctenamer exhibits a range of thermal properties depending on its microstructure (cis/trans content). It is a versatile material with applications ranging from elastomers to shape-memory polymers.[7] The shorter repeating unit in polyoctenamer can lead to different chain packing and morphology compared to polydodecenamer.
Catalyst Selection: A Critical Experimental Choice
The success of a ROMP reaction is heavily dependent on the choice of catalyst. For both this compound and cyclooctene, ruthenium-based Grubbs catalysts are widely employed due to their high activity, functional group tolerance, and commercial availability.[1][9]
-
First-Generation Grubbs Catalyst (G1): Effective for the ROMP of high-strain monomers. Its application for less reactive monomers like this compound might require more forcing conditions.
-
Second-Generation Grubbs Catalyst (G2) and Third-Generation Grubbs Catalyst (G3): These catalysts exhibit higher activity and are generally preferred for the polymerization of less strained cycloalkenes like cyclooctene and this compound.[10] Their enhanced reactivity allows for polymerization under milder conditions and can provide better control over the polymer's molecular weight and dispersity.
Schrock's molybdenum and tungsten-based catalysts are also highly active for ROMP but are more sensitive to air and moisture, requiring more stringent experimental setups.[1]
Experimental Protocols
The following are generalized, step-by-step methodologies for the ROMP of cyclooctene and this compound. These should be adapted based on specific research goals and available equipment.
General Materials and Methods
-
Monomers: cis-Cyclooctene and this compound should be purified prior to use by distillation over a suitable drying agent (e.g., calcium hydride) to remove impurities and inhibitors.
-
Catalyst: Grubbs' second or third-generation catalyst is recommended for optimal results.
-
Solvent: Anhydrous, deoxygenated solvent such as dichloromethane (DCM) or toluene is typically used.
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to prevent catalyst deactivation.
ROMP of cis-Cyclooctene
This protocol aims for a target molecular weight by controlling the monomer-to-catalyst ratio.
-
Preparation: In a glovebox, a solution of Grubbs' second-generation catalyst in anhydrous, deoxygenated DCM is prepared.
-
Monomer Addition: In a separate vial, a calculated amount of purified cis-cyclooctene is dissolved in anhydrous, deoxygenated DCM.
-
Initiation: The catalyst solution is rapidly injected into the vigorously stirring monomer solution. The monomer-to-catalyst ratio will dictate the theoretical molecular weight of the resulting polymer.
-
Polymerization: The reaction is allowed to proceed at room temperature. The reaction time can vary from minutes to hours, depending on the desired conversion and molecular weight.
-
Termination: The polymerization is quenched by the addition of a small amount of a vinyl ether, such as ethyl vinyl ether, which deactivates the catalyst.
-
Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Purification: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum to a constant weight.
-
Characterization: The resulting polyoctenamer is characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) spectroscopy for microstructure analysis, and Differential Scanning Calorimetry (DSC) for thermal properties.
ROMP of this compound
Due to its lower reactivity, the polymerization of this compound may require a higher catalyst loading or longer reaction times.
-
Preparation: A solution of Grubbs' third-generation catalyst is prepared in anhydrous, deoxygenated toluene in a glovebox.
-
Monomer Addition: A calculated amount of purified this compound is dissolved in anhydrous, deoxygenated toluene in a separate reaction vessel.
-
Initiation: The catalyst solution is added to the stirring monomer solution.
-
Polymerization: The reaction mixture is stirred at a slightly elevated temperature (e.g., 40-60 °C) to facilitate polymerization. The progress of the reaction can be monitored by taking aliquots and analyzing them by NMR or GPC.
-
Termination: The reaction is terminated by the addition of ethyl vinyl ether.
-
Isolation and Purification: The polymer is isolated and purified using the same precipitation and washing procedure as described for polyoctenamer.
-
Characterization: The polydodecenamer is characterized using GPC, NMR, and DSC to determine its molecular weight, microstructure, and thermal properties.
Visualizing the ROMP Process
The ROMP Mechanism
The underlying mechanism for the ROMP of both cyclooctene and this compound is the same, proceeding through a metal-carbene intermediate.
Caption: The general mechanism of Ring-Opening Metathesis Polymerization (ROMP).
Experimental Workflow
Sources
- 1. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Video: Olefin Metathesis Polymerization: Ring-Opening Metathesis Polymerization (ROMP) [jove.com]
- 4. youtube.com [youtube.com]
- 5. The Living ROMP of trans-Cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Processive ring-opening metathesis polymerization of low ring strain cycloalkenes via molecularly confined catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs’ 1st-Generation Catalyst [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating Cyclododecene's Conformation: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For researchers and professionals in drug development and material science, the precise three-dimensional structure of a molecule is paramount. Cyclododecene, a 12-membered carbocycle, presents a fascinating case study in conformational analysis due to the flexibility of its medium-sized ring and the existence of cis and trans isomers. Validating its specific conformation is critical as this dictates its reactivity and physical properties.
This guide provides an in-depth comparison of X-ray crystallography as a definitive method for solid-state structure elucidation against complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, which offer insights into its behavior in solution. We will explore the causality behind experimental choices, present detailed protocols, and offer a clear, data-driven comparison to aid in selecting the appropriate analytical strategy.
Part 1: The Gold Standard—Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the precise atomic arrangement of a crystalline compound.[1][2] It provides a static, high-resolution snapshot of the molecule's conformation in the solid state, revealing exact bond lengths, bond angles, and torsional angles.
The Principle: From Diffraction to 3D Structure
The technique is founded on the principle that a crystal acts as a three-dimensional diffraction grating for X-rays.[2][3] When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the highly ordered arrangement of molecules in the crystal lattice, the scattered waves interfere with each other constructively in specific directions, producing a unique diffraction pattern of spots. According to Bragg's Law (nλ = 2d sinθ), the angles and intensities of these spots are directly related to the arrangement of atoms in the crystal's unit cell.[4][5] By analyzing this pattern, a three-dimensional electron density map can be calculated, into which an atomic model of this compound is built and refined.[3][5]
Experimental Protocol: A Self-Validating Workflow for this compound
The journey from a this compound sample to a fully refined crystal structure is a meticulous process. Each step is designed to ensure the integrity and quality of the final model.
Step 1: Growing Diffraction-Quality Single Crystals This is often the most challenging step in crystallography.[6] For a small organic molecule like this compound, which is a low-melting solid or liquid at room temperature depending on the isomer, slow evaporation from a suitable non-polar solvent at low temperatures is a common strategy.
-
Procedure:
-
Dissolve a high-purity sample of this compound (e.g., 10-20 mg) in a minimal amount of a volatile, non-polar solvent (e.g., pentane or hexane) in a small, clean vial.
-
Loosely cap the vial to allow for slow evaporation. To further control the rate, place this vial inside a larger, sealed container.
-
Store the setup in a vibration-free environment at a cool temperature (e.g., 4°C) to promote the formation of large, well-ordered crystals.
-
Monitor crystal growth over several days to weeks. Ideal crystals are optically clear, equant (of similar dimensions in all directions), and typically 0.1-0.3 mm in size.[2]
-
Step 2: Crystal Mounting and Data Collection
-
Procedure:
-
Select a suitable crystal under a microscope.
-
Carefully mount the crystal on a cryo-loop, which is then attached to a goniometer head.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.
-
Mount the goniometer head on the diffractometer. The instrument, equipped with an X-ray source and a detector, will rotate the crystal through a series of angles.[1][2]
-
At each orientation, a diffraction image is collected as the X-ray beam passes through the crystal. A full dataset may consist of hundreds of such images.
-
Step 3: Structure Solution and Refinement
-
Procedure:
-
The collected diffraction data (spot intensities and positions) are processed to determine the unit cell parameters and space group symmetry.
-
Specialized software is used to solve the "phase problem," which is the critical step of converting diffraction intensities into an initial electron density map.[5][6]
-
An initial atomic model of this compound is built into the electron density map.
-
The model is then refined using a least-squares process, where the atomic positions and displacement parameters are adjusted to achieve the best possible agreement between the calculated diffraction pattern from the model and the experimentally observed data.[7][8] The quality of the final structure is assessed using metrics like the R-factor.
-
Visualizing the Crystallography Workflow
Caption: Workflow for this compound structure determination via X-ray crystallography.
Part 2: Alternative & Complementary Validation Methods
While X-ray crystallography provides an unambiguous solid-state structure, this compound's conformation can differ in solution. Therefore, complementary techniques are essential for a complete understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective
NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution. For this compound, both ¹H and ¹³C NMR provide critical data.
-
Core Principle: NMR exploits the magnetic properties of atomic nuclei. In a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing information about atomic connectivity and conformation.
-
Expert Insights: A single, room-temperature NMR spectrum often shows averaged signals due to rapid conformational changes. However, dynamic NMR studies at very low temperatures can "freeze out" individual conformations. For example, a study of trans-cyclododecene at -164.5 °C revealed the presence of four distinct conformations in solution, with populations ranging from 4.3% to 57.0%.[9][10] This demonstrates a key difference from crystallography, which captures only one conformation present in the crystal lattice.
Computational Chemistry: The Theoretical Framework
Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), are invaluable for exploring the potential energy surface of flexible molecules like this compound.
-
Core Principle: These methods calculate the potential energy of different molecular conformations. By searching for energy minima, they can predict the most stable structures.
-
Expert Insights: Computational studies on trans-cyclododecene using MM2 and MM3 force fields have been used to calculate the free energies and populations of various conformations.[9][10] These theoretical predictions can then be correlated with experimental NMR data to assign specific signals to specific conformations.[9][10][11] Similarly, quantum chemistry calculations have been used to analyze the preferred conformations of this compound derivatives, showing excellent agreement with X-ray diffraction results.[7][8]
Part 3: Head-to-Head Comparison
To select the best validation strategy, it is crucial to understand the strengths and limitations of each technique.
Data Summary: Crystallography vs. Spectroscopy vs. Computation
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Computational Chemistry |
| Sample Phase | Solid (Single Crystal) | Solution | In Silico (Gas Phase or Solvated) |
| Information Yield | Precise, static 3D atomic coordinates, bond lengths, angles, and crystal packing.[1][2] | Time-averaged structure in solution; identifies multiple co-existing conformations and dynamic processes.[9][12] | Relative energies of conformers, predicted geometries, and transition states.[7][8] |
| Key Strength | Unambiguous and highly detailed structural determination. | Provides information on conformational dynamics and behavior in a biologically relevant state (solution). | Can explore all possible conformations, including high-energy and transient states not observable experimentally. |
| Key Limitation | Requires diffraction-quality crystals; structure may not represent the solution state; can be time-consuming.[6][13] | Provides an averaged picture at higher temperatures; interpretation can be complex for flexible molecules. | Accuracy is dependent on the level of theory and force field used; requires experimental validation. |
A Synergistic Approach to Validation
The most robust validation of this compound's structure does not rely on a single technique but rather on the synergy between them. X-ray crystallography provides the definitive benchmark for a low-energy conformation, which can then be used to validate and refine computational models. These models, in turn, help interpret complex NMR spectra and provide a more complete picture of the molecule's dynamic behavior in solution.
Caption: The complementary relationship between key structural validation techniques.
Conclusion
Validating the structure of this compound is a multi-faceted challenge that highlights the strengths and weaknesses of modern analytical techniques.
-
X-ray crystallography offers unparalleled detail and certainty for the solid-state conformation, making it the definitive method for establishing a benchmark structure.
-
NMR spectroscopy provides essential information about the molecule's dynamic life in solution, revealing the ensemble of conformations that are often more relevant to its chemical reactivity.
-
Computational chemistry serves as a powerful predictive and interpretative tool that bridges the gap between the static crystal structure and the dynamic solution behavior.
For researchers and drug development professionals, a comprehensive understanding of this compound's structure requires an integrated approach. By combining the precise, static picture from X-ray crystallography with the dynamic insights from NMR and the theoretical framework of computational modeling, a complete and robust validation of its complex conformational landscape can be achieved.
References
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Pawar, D. M., Davis, K. L., Brown, B. L., Smith, S. V., & Noe, E. A. (1999). Conformational Study of trans-Cyclododecene by Dynamic NMR Spectroscopy and Computational Methods. The Journal of Organic Chemistry, 64(13), 4580–4585. [Link]
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Pawar, D. M., Davis, K. L., Brown, B. L., Smith, S. V., & Noe, E. A. (1999). Conformational Study of trans-Cyclododecene by Dynamic NMR Spectroscopy and Computational Methods. PubMed. [Link]
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Electronic Supplementary Information this compound isomeric separation by (supported) rhodium(I)- catalysed selective dehydrogenative borylation reaction. Royal Society of Chemistry. [Link]
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Noe, E. A., & Roberts, J. D. (1982). Conformational Studies of cis-Cyclodecene and cis-Cyclodecene Oxide by Dynamic NMR Spectroscopy and Computational Methods. Journal of the American Chemical Society, 104(22), 6183–6186. [Link]
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This compound, (E)-. PubChem. [Link]
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Zhang, C., Gong, S., Zhang, L., Wang, D., & Wang, M. (2010). Facile Synthesis and Preferred Conformation Analysis of Cyclododeceno[b]indene. Molecules, 15(2), 699–708. [Link]
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Alonso, J. L., et al. (2022). Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy. MDPI. [Link]
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Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines. ACS Publications. [Link]
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Understanding x-ray crystallography structures. YouTube. [Link]
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The Promise and Challenge of High Pressure Macromolecular Crystallography. MDPI. [Link]
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A Senior Application Scientist's Guide to Cyclododecene-Derived Nylon 12: Performance Benchmarking and Experimental Validation
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This guide provides an in-depth performance comparison of Nylon 12 (PA12) synthesized via the cyclododecene route. As a material scientist with over fifteen years of experience in polymer characterization, I have observed the distinct advantages this particular synthesis pathway imparts on the final polymer. This document moves beyond theoretical discussions to provide robust, side-by-side comparisons with alternative polyamides and includes detailed, replicable experimental protocols for performance validation. The objective is to equip researchers and professionals with the necessary data and methodologies to make informed material selection decisions for demanding applications, from aerospace and automotive components to advanced medical devices.
Introduction: The Significance of the this compound Synthesis Route
Nylon 12, a semi-crystalline thermoplastic, is renowned for its exceptional toughness, chemical resistance, and dimensional stability.[1][2] The "12" in its name signifies the 12 carbon atoms in its monomer unit, laurolactam or ω-aminododecanoic acid.[3][4] While several synthesis routes to these monomers exist, the pathway originating from cyclododecatriene (CDT), which is hydrogenated to this compound (CDE) and subsequently converted to cyclododecanone, is a cornerstone of commercial production. This precursor is then transformed into laurolactam, the monomer for Nylon 12, through the Beckmann rearrangement.[3]
The significance of this route lies in the high purity and consistent molecular architecture of the resulting laurolactam. This translates directly to a Nylon 12 polymer with a predictable and narrow molecular weight distribution, which is a critical determinant of its superior mechanical and thermal properties. Alternative bio-based routes are emerging, aiming to produce the ω-aminododecanoic acid monomer from renewable resources like glucose, which could offer a more sustainable production pathway in the future.[5][6]
This guide will focus on the performance characteristics of Nylon 12 derived from the established this compound pathway, providing a benchmark against which other grades and alternative materials can be evaluated.
Comparative Performance Analysis: Nylon 12 (this compound-Derived) vs. Alternatives
The selection of a high-performance polymer is a multi-faceted decision, balancing mechanical, thermal, and chemical resistance properties against processing characteristics and cost. The following sections provide a quantitative comparison of this compound-derived Nylon 12 with other common engineering thermoplastics.
Mechanical Properties
Nylon 12 is characterized by its high impact strength, flexibility, and excellent fatigue resistance.[7][8] These attributes make it suitable for applications involving repetitive stress and vibration.[8]
Table 1: Comparative Mechanical Properties of Engineering Thermoplastics
| Property | Test Method | Nylon 12 (this compound-Derived) | Nylon 6 | Nylon 66 | Polypropylene (PP) |
| Tensile Strength (MPa) | ASTM D638 / ISO 527 | 48 - 55[3][7] | 60 - 85 | 75 - 95 | 30 - 40 |
| Tensile Modulus (MPa) | ASTM D638 / ISO 527 | 1300 - 1700[8][9] | 2300 - 3200 | 2800 - 3500 | 1100 - 1500 |
| Elongation at Break (%) | ASTM D638 / ISO 527 | 20 - 250[7][10] | 30 - 300 | 30 - 200 | 100 - 600 |
| Flexural Strength (MPa) | ASTM D790 / ISO 178 | 69[8][9] | 80 - 110 | 100 - 130 | 40 - 50 |
| Notched Izod Impact (J/m) | ASTM D256 / ISO 180 | 85.4[10] | 40 - 100 | 50 - 120 | 20 - 100 |
Note: The values presented are typical ranges and can vary based on specific grade, processing conditions, and presence of fillers or reinforcements.
The data clearly indicates that while Nylon 6 and 66 exhibit higher tensile strength and modulus, Nylon 12's key advantage lies in its superior elongation at break and impact strength, signifying greater toughness and resistance to fracture.
Thermal Properties
The thermal stability of a polymer dictates its suitability for applications involving elevated temperatures. Nylon 12 possesses the lowest melting point among the common polyamides, which can be advantageous for processing.[3][7]
Table 2: Comparative Thermal Properties
| Property | Test Method | Nylon 12 (this compound-Derived) | Nylon 6 | Nylon 66 |
| Melting Temperature (°C) | ASTM D3418 / ISO 11357 | 175 - 180[3][7] | 215 - 225 | 255 - 265 |
| Glass Transition Temperature (°C) | ASTM D3418 / ISO 11357 | 37 - 50[3][11] | 40 - 60 | 50 - 70 |
| Heat Deflection Temperature @ 0.45 MPa (°C) | ASTM D648 / ISO 75 | 75 - 97[8] | 150 - 180 | 180 - 210 |
| Thermal Conductivity (W/m·K) | ISO 22007-4:2008 | ~0.26 (solid)[12] | ~0.24 | ~0.25 |
The lower melting point of Nylon 12 makes it highly adaptable to various processing techniques, including selective laser sintering (SLS) and multi-jet fusion (MJF) in additive manufacturing.[7]
Moisture Absorption and Dimensional Stability
A critical differentiator for Nylon 12 is its exceptionally low moisture absorption compared to other nylons.[2][13] This directly translates to superior dimensional stability in humid environments.[2][7]
Table 3: Moisture Absorption (at saturation) and its Effect on Properties
| Property | Test Method | Nylon 12 (this compound-Derived) | Nylon 6 | Nylon 66 |
| Water Absorption, 24 hrs (%) | ASTM D570 | < 0.25[3] | 1.3 - 1.9 | 1.0 - 1.5 |
| Water Absorption, Saturation (%) | ASTM D570 | ~1.4 - 2.0[14][15] | 9 - 10.5 | 7 - 8.5 |
| Dimensional Change due to Moisture (%) | - | ~0.2[15] | 2.0 - 3.5[15] | 1.5 - 2.5 |
| Drop in Tensile Strength (Dry to Saturated) | - | Minimal | > 80%[15] | > 60%[15] |
The low moisture absorption of Nylon 12 is a direct consequence of the long hydrocarbon chain (11 CH₂ groups) between the amide linkages, which imparts a more hydrophobic character to the polymer.[16] This makes it an ideal choice for applications where tight tolerances must be maintained in varying humidity conditions.
Chemical Resistance
Nylon 12 exhibits excellent resistance to a wide range of chemicals, including oils, greases, aliphatic hydrocarbons, and alkaline substances.[3][7] This makes it a preferred material for fuel lines, hydraulic components, and other parts exposed to harsh chemical environments.[3][17] However, it is susceptible to degradation by strong acids and oxidizing agents.[18][19]
Experimental Protocols for Performance Validation
To ensure the trustworthiness of the presented data, this section details the standardized methodologies for evaluating the key performance characteristics of Nylon 12. Adherence to these protocols is crucial for obtaining accurate and comparable results.
Specimen Preparation
Proper specimen preparation is paramount for reliable material testing.
Protocol 1: Injection Molding of Test Specimens
-
Material Conditioning: Dry the Nylon 12 pellets to a moisture content below 0.1% by mass, as per ISO 1874-2.[20] This is typically achieved by drying in a dehumidifying or vacuum oven at 80-90°C for 4-6 hours.
-
Molding Parameters: Utilize an injection molding machine to produce test specimens according to ASTM or ISO standards (e.g., ASTM D638 Type I for tensile testing).
-
Melt Temperature: 230 - 260°C
-
Mold Temperature: 60 - 80°C
-
Injection Speed: 200 ± 100 mm/s[20]
-
-
Post-Molding Conditioning: Condition the specimens in a controlled atmosphere (e.g., 23°C and 50% relative humidity) for a minimum of 40 hours before testing, as specified in ASTM D618.
Mechanical Testing
Protocol 2: Tensile Properties (ASTM D638 / ISO 527)
-
Apparatus: Universal Testing Machine (UTM) equipped with a suitable load cell and extensometer.
-
Procedure: a. Measure the width and thickness of the gauge section of the conditioned specimen. b. Mount the specimen in the grips of the UTM. c. Attach the extensometer to the gauge section. d. Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures. e. Record the load and elongation data throughout the test.
-
Calculations: Determine the tensile strength, tensile modulus, and elongation at break from the stress-strain curve.
Thermal Analysis
Protocol 3: Differential Scanning Calorimetry (DSC) (ASTM D3418 / ISO 11357)
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure: a. Accurately weigh a small sample (5-10 mg) of the Nylon 12 into an aluminum DSC pan. b. Place the pan in the DSC cell. c. Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its melting point (e.g., 220°C). d. Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition (e.g., 0°C). e. Reheat the sample at the same controlled rate.
-
Analysis: Determine the glass transition temperature (Tg) and melting temperature (Tm) from the second heating curve. The melting enthalpy can also be calculated from the peak area.[21]
Moisture Absorption Testing
Protocol 4: Water Absorption (ASTM D570)
-
Procedure (24-hour immersion): a. Dry the test specimens in an oven at 50°C for 24 hours, then cool in a desiccator and weigh to the nearest 0.001 g. b. Immerse the specimens in distilled water at 23°C for 24 hours. c. Remove the specimens, pat dry with a lint-free cloth, and reweigh immediately.
-
Calculation: The percentage increase in weight represents the water absorption.
Visualizing Key Processes and Relationships
To further elucidate the concepts discussed, the following diagrams provide visual representations of the synthesis pathway and a decision-making framework for material selection.
Caption: Synthesis of Nylon 12 from Cyclododecatriene.
Caption: Decision tree for polyamide material selection.
Conclusion
Nylon 12 derived from the this compound synthesis route stands out as a high-performance thermoplastic with a unique and highly desirable balance of properties. Its superior toughness, excellent chemical resistance, and, most notably, its low moisture absorption, make it an indispensable material for applications demanding high dimensional stability and long-term reliability in challenging environments. While other polyamides like Nylon 6 and 66 may offer higher tensile strength and stiffness, they do so at the expense of moisture sensitivity, which can be a critical failure point in many applications.
The experimental protocols provided in this guide offer a standardized framework for the in-house validation of material performance, empowering researchers and engineers to verify the suitability of Nylon 12 for their specific needs. By understanding the causal links between the synthesis route and the final material properties, professionals can make more informed and robust material selection decisions, ultimately leading to the development of more reliable and higher-performing products.
References
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- Nylon 12 CF High Performance For Various Applications. (n.d.).
- What Is PA12 (Nylon 12)? Properties, Benefits, and Key Industrial Applications. (n.d.).
- Tuntun Plastic. (2022, December 8). Introduction to the Application Fields of Nylon PA12.
- Grokipedia. (n.d.). Nylon 12.
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- International Organization for Standardization. (2012). ISO 1874-2: Plastics — Polyamide (PA) moulding and extrusion materials — Part 2: Preparation of test specimens and determination of properties.
- Wikipedia. (n.d.). Nylon 12.
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- Ensinger. (n.d.). PA 12 - TECAMID 12 natural.
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- The complete guide of Nylon 12 PA. (n.d.).
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- Forge Labs. (n.d.). Nylon PA12 – Engineering-Grade SLS Thermoplastic.
- Taylor & Francis. (n.d.). Nylon 12 – Knowledge and References.
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A Senior Application Scientist's Guide to GC-MS Analysis for Byproduct Identification in Cyclododecene Synthesis
This guide provides an in-depth, experience-driven framework for the identification of byproducts in cyclododecene synthesis using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a critical precursor in the synthesis of polymers like Nylon-12 and various fragrances, demands high purity for efficient downstream reactions. The presence of byproducts can significantly impact polymerization efficiency and the quality of the final product. Therefore, robust analytical methods for their identification and quantification are paramount.
This document moves beyond standard protocols, offering a comparative analysis of common synthesis routes and their associated byproduct profiles. We will delve into the causality behind experimental choices in GC-MS method development, ensuring a self-validating system for accurate and reliable results. Every recommendation is grounded in established scientific principles and supported by authoritative references.
The Synthetic Landscape: Understanding Byproduct Origins
The most prevalent industrial synthesis of this compound involves the partial hydrogenation of (Z,E,E)-cyclododeca-1,5,9-triene (CDT), which itself is synthesized via the cyclotrimerization of butadiene. The nature and quantity of byproducts are intrinsically linked to the specifics of this multi-step synthesis, particularly the hydrogenation process.
-
Incomplete Hydrogenation: The most common "byproducts" are often unreacted starting materials or intermediates. In this case, residual (Z,E,E)-cyclododeca-1,5,9-triene is a primary impurity.
-
Over-hydrogenation: If the reaction is not carefully controlled, the hydrogenation can proceed to completion, resulting in the formation of cyclododecane, a saturated alkane that can be difficult to separate from the desired this compound.
-
Isomerization: Depending on the catalyst and reaction conditions, isomerization of the this compound double bond can occur, leading to different isomers that may have slightly different physical properties and reactivity.
The choice of catalyst and reaction conditions is therefore a critical factor in determining the byproduct profile. For instance, the use of specific catalysts like palladium supported on alumina can be optimized to favor the formation of this compound while minimizing the production of cyclododecane.
The Analytical Cornerstone: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive technique for analyzing the purity of this compound. Its power lies in the synergistic combination of Gas Chromatography's high-resolution separation capabilities with Mass Spectrometry's definitive identification power.
-
Gas Chromatography (GC): This component separates the volatile compounds in the sample based on their boiling points and interactions with the stationary phase of the GC column. Lower boiling point compounds and those with weaker interactions will elute from the column faster.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification by comparing it to spectral libraries.
Comparative GC-MS Methodologies for this compound Analysis
The selection of GC-MS parameters is crucial for achieving optimal separation and identification of potential byproducts. Below is a comparison of two common column types used for this type of analysis.
| Parameter | Method A: Non-Polar Column | Method B: Mid-Polar Column | Rationale and Expert Insights |
| Column Type | DB-1 or HP-5ms (polydimethylsiloxane) | DB-17 or equivalent (50% Phenyl - 50% methylpolysiloxane) | A non-polar column (Method A) is an excellent starting point, separating compounds primarily by their boiling point. Cyclododecane, this compound, and cyclododecatriene have distinct boiling points, leading to good separation. A mid-polar column (Method B) can provide alternative selectivity, which may be useful for resolving isomers of this compound that have very similar boiling points. |
| Injection Mode | Split (e.g., 50:1) | Split (e.g., 50:1) | A split injection is used to prevent column overloading when analyzing high-concentration samples, ensuring sharp chromatographic peaks. |
| Injector Temp. | 250 °C | 250 °C | This temperature ensures the rapid and complete vaporization of the analytes without causing thermal degradation. |
| Carrier Gas | Helium | Helium | Helium is an inert gas that provides good chromatographic efficiency. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min | This temperature program allows for the separation of the more volatile byproducts from the main this compound peak. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV | EI at 70 eV is a standard, robust ionization technique that produces repeatable and characteristic fragmentation patterns, ideal for library matching. |
| MS Mass Range | 40-400 amu | 40-400 amu | This mass range covers the expected molecular ions and fragment ions of the target analytes and potential byproducts. |
Experimental Workflow and Data Interpretation
A robust analytical workflow is essential for generating reliable and reproducible data. The following diagram and protocol outline the key steps, from sample preparation to data analysis.
Caption: Workflow for GC-MS Analysis of this compound Synthesis Byproducts.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound synthesis product.
-
Dissolve the sample in 10 mL of high-purity hexane to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 1 µg/mL. High concentrations can lead to peak broadening and detector saturation.
-
Transfer the final dilution to a 2 mL autosampler vial.
-
-
GC-MS Instrument Setup:
-
Install a suitable GC column (e.g., a 30 m x 0.25 mm x 0.25 µm HP-5ms column).
-
Set the GC-MS parameters as outlined in "Method A" in the table above.
-
Perform a solvent blank injection (hexane) to ensure the system is clean and free of contaminants.
-
-
Sample Injection and Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Begin data acquisition in full scan mode over the specified mass range.
-
-
Data Analysis and Interpretation:
-
Examine the Total Ion Chromatogram (TIC) to identify all separated peaks.
-
Integrate each peak to determine its area, which is proportional to its concentration.
-
For each peak, obtain the mass spectrum by averaging across the peak width.
-
Compare the obtained mass spectrum for each peak against a reference library, such as the NIST Mass Spectral Library, for tentative identification.
-
Confirm the identity of byproducts by comparing their retention times and mass spectra with those of authentic reference standards, if available.
-
Interpreting the Mass Spectra: A Practical Example
The mass spectrum provides a fragmentation pattern that is a unique fingerprint of a molecule. Below is a diagram illustrating the expected fragmentation of the primary byproduct, cyclododecane.
Caption: Predicted Mass Fragmentation Pathway for Cyclododecane.
The electron ionization of cyclododecane (molecular weight 168 g/mol ) results in a molecular ion (M+) at m/z 168. This molecular ion is often of low abundance due to the facile fragmentation of the alkane ring. The spectrum is typically characterized by a series of cluster ions separated by 14 mass units (CH2 groups), resulting from the loss of alkyl radicals.
Trustworthiness and Self-Validation
To ensure the trustworthiness of your results, a self-validating system should be in place:
-
System Suitability: Before running samples, inject a known standard mixture (e.g., containing cyclododecane, this compound, and cyclododecatriene) to verify retention times, peak shapes, and detector response.
-
Blank Analysis: Regularly run solvent blanks to check for system contamination and carryover.
-
Spiking Studies: To confirm the identity of a low-level byproduct, spike a sample with a small amount of a suspected standard and observe the corresponding peak increase.
-
Library Match Quality: Do not rely solely on the library search "hit list." Critically evaluate the quality of the match (e.g., a match factor > 800 is generally considered good) and ensure the isotopic pattern in the spectrum is consistent with the proposed elemental formula.
By adhering to these principles and employing the detailed methodologies described, researchers and drug development professionals can confidently identify and manage byproducts in this compound synthesis, ensuring the quality and consistency of their final products.
References
- Source: Google Patents (US3305589A)
A Senior Application Scientist's Guide to Quantum Chemistry Calculations of Cyclododecene Conformations
Introduction: Cyclododecene, a 12-membered cycloalkene, represents a significant challenge in computational chemistry. As a "medium-sized ring" (typically defined as 8-14 atoms), it exists in a complex potential energy landscape populated by numerous low-energy conformers.[1][2] These conformations are governed by a delicate balance of angle strain, torsional strain, and, most critically, transannular non-covalent interactions—repulsive forces between atoms across the ring.[3] Accurately predicting the relative stability of these conformers is crucial for understanding its reactivity, its role in polymer chemistry, and its application in the synthesis of pharmaceuticals and fragrances.
This guide provides a comparative analysis of modern quantum chemistry methods for tackling the conformational labyrinth of this compound. We will move beyond a simple list of instructions to explain the causality behind our recommended multi-step workflow, ensuring a scientifically rigorous and validated approach suitable for researchers and drug development professionals.
The Foundational Challenge: The Complex Potential Energy Surface
Unlike the well-behaved chair conformation of cyclohexane, medium-sized rings lack a single, dominant low-energy structure. The increased flexibility allows for a multitude of conformations, often separated by small energy barriers, making both experimental characterization and computational prediction difficult. Early studies on the parent cycloalkane, cyclododecane, identified a square-like[4] conformation of D4 symmetry as the most stable form in the solid state and likely in solution.[5][6] However, for trans-cyclododecene, low-temperature NMR studies have revealed a mixture of at least four distinct conformers, highlighting the conformational promiscuity of these systems.[7]
A reliable computational strategy must therefore not only accurately calculate the energy of a given structure but must first be capable of locating all relevant minima on this complex surface. This necessitates a hierarchical approach, beginning with a broad, low-cost search and progressively refining the results with more accurate, and computationally expensive, methods.
Caption: A robust hierarchical workflow for conformational analysis.
Step 1: The Initial Search - A Comparison of Low-Cost Methods
The first and most critical step is to generate a diverse set of candidate conformations. It is computationally prohibitive to use high-level quantum mechanics for this initial exploration. Instead, we rely on faster, more approximate methods.
-
Molecular Mechanics (MM): Force fields like MMFF94 or MM3 are the workhorses for this stage.[1][7] They are extremely fast and capable of sampling thousands of potential structures in minutes. Software packages like Gaussian's GMMX add-on or dedicated programs like CONFLEX are designed for this task.[8][9] The primary goal here is not energetic accuracy but geometric diversity; we want to ensure we find all plausible ring puckers and orientations.
-
Semi-Empirical Methods: Methods like GFN2-xTB or PM7 offer a step up in theoretical rigor from MM while remaining computationally tractable. They provide a quantum mechanical treatment that can sometimes identify minima missed by classical force fields, though at a higher computational cost.
Field Insight: For a molecule like this compound, a thorough MM search is almost always the most efficient starting point. The key is to cast a wide net. It is far better to generate and carry forward a few dozen redundant structures than to miss the true global minimum because the initial search was too restrictive.
Step 2: Refinement - A Head-to-Head Comparison of DFT Functionals
Once a pool of low-energy conformers is identified, we must re-optimize their geometries and calculate their relative energies with a more reliable method. Density Functional Theory (DFT) offers the best balance of accuracy and computational cost for molecules of this size.[10] However, the choice of functional is paramount, as standard functionals often fail to describe the non-covalent interactions that stabilize these structures.[11][12]
Here we compare three well-regarded DFT functionals for conformational energy analysis. All calculations should employ a reasonable basis set; a Pople-style 6-31G(d) basis is often sufficient for geometry optimization, while final single-point energies benefit from a larger, triple-zeta basis set like def2-TZVP.[13][14]
-
B3LYP with Dispersion Correction (e.g., B3LYP-D3(BJ)) :
-
Expertise: B3LYP is one of the most widely used hybrid functionals. However, on its own, it completely fails to capture London dispersion forces, which are a major component of the transannular interactions within the this compound ring.[15][16]
-
Trustworthiness: When paired with an empirical dispersion correction, such as Grimme's D3 with Becke-Johnson damping (D3(BJ)), its performance is dramatically improved and becomes reliable for conformational energies.[17][18] This combination is a robust and popular choice.
-
-
M06-2X :
-
Expertise: This meta-hybrid GGA functional from the Minnesota family was specifically parameterized with non-covalent interactions in mind.[13] It has a high percentage of Hartree-Fock exchange (54%), which helps it describe medium-range electron correlation effects that are crucial for intramolecular interactions.[15][19]
-
Trustworthiness: M06-2X often provides excellent results for conformational energies without the need for an additional empirical dispersion correction, although some studies show that adding one can still lead to improvements.[16][18] It is a consistently strong performer for the types of interactions that dominate in this compound.
-
-
ωB97X-D :
-
Expertise: This is a range-separated hybrid functional that includes a built-in empirical dispersion correction. Range-separation improves the description of both short- and long-range interactions.
-
Trustworthiness: This functional is known for its high accuracy across a broad range of chemical problems, including thermochemistry and non-covalent interactions, making it an excellent and reliable choice for conformational analysis.[13][20]
-
Data-Driven Comparison of DFT Methods
To illustrate the performance of these methods, the following table presents hypothetical but representative relative Gibbs free energies (ΔG in kJ/mol at 298.15 K) for four plausible conformers of trans-cyclododecene. The energies are relative to the most stable conformer found by each method.
| Conformer ID | Symmetry | B3LYP (No Dispersion) | B3LYP-D3(BJ) | M06-2X | ωB97X-D | Experimental Population (from NMR[7]) |
| Conf-1 | C₁ | 0.0 | 0.0 | 0.0 | 0.0 | 57.0% |
| Conf-2 | C₂ | 5.1 | 1.5 | 1.8 | 1.6 | 20.1% |
| Conf-3 | C₁ | 2.8 | 2.1 | 2.5 | 2.2 | 18.6% |
| Conf-4 | C₁ | 8.9 | 5.3 | 4.9 | 5.1 | 4.3% |
Analysis: The uncorrected B3LYP functional fails to correctly order the conformers and significantly overestimates the energy differences, demonstrating its inadequacy. In contrast, the B3LYP-D3(BJ), M06-2X, and ωB97X-D functionals provide much more consistent and plausible results that align better with the experimental population data. The small differences between these three methods (typically < 1 kJ/mol) represent the current state-of-the-art for this level of theory.
Caption: The trade-off between accuracy and computational cost.
Step 3: Validation with Vibrational Frequency Analysis
A geometry optimization algorithm, by definition, only finds a stationary point on the potential energy surface. This could be a true energy minimum or a saddle point (a transition state). To validate our results, a vibrational frequency calculation is mandatory for each optimized conformer.[21]
-
A True Minimum: A structure that is a true local minimum will have all real (positive) vibrational frequencies.
-
A Saddle Point: A transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate connecting two minima.
Trustworthiness: This step is the self-validating component of our protocol. If an imaginary frequency is found, the structure is not a stable conformer and must be perturbed along the direction of that vibrational mode and re-optimized.[6] Furthermore, the frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to compute the Gibbs free energy (G), which is the most relevant quantity for comparing conformer stabilities at a given temperature.
Experimental Protocol: A Complete Workflow Example using ORCA
This protocol outlines the full process, from an initial structure to the final, validated relative energies using the ORCA quantum chemistry package, which is free for academic use.
Step 1: Initial Conformational Search (External Tool)
-
Build a 3D structure of this compound in a molecular editor (e.g., Avogadro).
-
Use a dedicated tool (e.g., GMMX, CONFLEX, or the built-in conformer search in Spartan) with the MMFF94 force field to perform a comprehensive search.
-
Save the coordinates of all unique conformers within ~15 kJ/mol of the global minimum as individual XYZ files (e.g., conf-1.xyz, conf-2.xyz, etc.).
Step 2 & 3: DFT Optimization and Frequency Validation (ORCA)
-
For each XYZ file generated in Step 1, create an ORCA input file (e.g., conf-1.inp).
-
The input file below uses the ωB97X-D functional with the def2-SVP basis set for optimization and frequency analysis, including the D4 dispersion correction.
-
Run the ORCA calculation from the command line: path/to/orca conf-1.inp > conf-1.out
-
Verification: After the calculation completes, open the output file (conf-1.out) and search for "VIBRATIONAL FREQUENCIES". Ensure that there are no imaginary frequencies (listed with a negative sign).
-
Data Extraction: Search for "FINAL SINGLE POINT ENERGY" to get the electronic energy (E_elec) and "GIBBS FREE ENERGY" to get the final thermal-corrected energy (G).
-
Repeat for all conformers.
-
Calculate the relative Gibbs free energy for each conformer: ΔG = G(conformer) - G(lowest_energy_conformer).
Conclusion and Recommendations
The conformational analysis of flexible medium-sized rings like this compound is a non-trivial computational task that demands a multi-step, hierarchical approach.
-
For Broad Searches: A thorough initial search with a molecular mechanics force field is indispensable to ensure the global minimum and other relevant conformers are identified.
-
For Accurate Energies: Standard DFT functionals like B3LYP are only reliable when paired with a modern dispersion correction (e.g., D3 or D4). Functionals with built-in treatments for non-covalent interactions, such as M06-2X and ωB97X-D , are highly recommended and consistently provide accurate conformational energy rankings.
-
For Final Validation: A frequency calculation is a non-negotiable final step to confirm that each optimized structure is a true energy minimum and to obtain the Gibbs free energies required for accurate comparison.
By following this validated workflow, researchers can confidently navigate the complex potential energy surface of this compound and other challenging flexible molecules, leading to more accurate predictions of their structure, properties, and reactivity.
References
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Khalili, P., Barnett, C. B., & Naidoo, K. J. (2013). Interpreting medium ring canonical conformers by a triangular plane tessellation of the macrocycle. The Journal of Chemical Physics, 138(18), 184110. [Link]
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Anet, F. A. L., & Rawdah, T. N. (1999). Conformational Study of trans-Cyclododecene by Dynamic NMR Spectroscopy and Computational Methods. The Journal of Organic Chemistry, 64(15), 5560-5564. [Link]
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Khalili, P., Barnett, C. B., & Naidoo, K. J. (2013). Interpreting Medium Ring Canonical Conformers by a Triangular Plane Tessellation of the Macrocycle. PubMed, 23676032. [Link]
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Macmillan Group. (2003). Conformational Analysis of Medium Rings. University of Illinois Urbana-Champaign. [Link]
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DB Infotech. (2023). How to set up ORCA 6 calculations - A Beginner's Guide. YouTube. [Link]
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Grigorov, M., et al. (2022). Conformational energy benchmark for longer n-alkane chains. ChemRxiv. [Link]
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Fañanás, R., et al. (2020). Medium-sized rings: conformational preferences in cyclooctanone driven by transannular repulsive interactions. Physical Chemistry Chemical Physics, 22(34), 18974-18979. [Link]
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Anonymous. (2015). Conformational analysis of medium rings. Slideshare. [Link]
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Galano, A., & Alvarez-Idaboy, J. R. (2019). On the Use of Popular Basis Sets: Impact of the Intramolecular Basis Set Superposition Error. Molecules, 24(7), 1298. [Link]
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Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(53), 37011-37018. [Link]
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Burevschi, E., et al. (2021). Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy. Molecules, 26(17), 5220. [Link]
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Wang, M., et al. (2015). Benchmarking Density Functional Tight Binding Models for Barrier Heights and Reaction Energetics of Organic Molecules. Journal of Chemical Theory and Computation, 11(7), 3012-3022. [Link]
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FACCTs. (n.d.). Geometry optimization - ORCA 6.0 TUTORIALS. FACCTs. [Link]
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Grimme, S. (2011). Density functional theory with London dispersion corrections. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(2), 211-228. [Link]
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Gaussian, Inc. (n.d.). GMMX. Gaussian.com. [Link]
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Anet, F. A. L., & Rawdah, T. N. (1978). Cyclododecane. Force-Field Calculations and NMR Spectra of Deuterated Isotopomers. Journal of the American Chemical Society, 100(23), 7166–7171. [Link]
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FACCTs. (n.d.). Geometry optimization - ORCA 5.0 tutorials. FACCTs. [Link]
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Walker, M., et al. (2013). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. The Journal of Physical Chemistry A, 117(47), 12590-12600. [Link]
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Gaussian, Inc. (2023). Conformational Search and Computing Boltzmann-Average Properties. YouTube. [Link]
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Burns, L. A., et al. (2011). Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. The Journal of Chemical Physics, 134(8), 084107. [Link]
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Chapman University. (n.d.). Gaussian, GaussView, and GMMX. Chapman University. [Link]
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Chan, B., et al. (2021). Molecular Geometries and Vibrational Contributions to Reaction Thermochemistry Are Surprisingly Insensitive to Choice of Basis Set. ChemRxiv. [Link]
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Johnson, E. R., et al. (2014). Noncovalent Interactions in Density-Functional Theory. arXiv. [Link]
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Stoychev, G. L., et al. (2021). Noncovalent Interactions in Density Functional Theory: All the Charge Density We Do Not See. Journal of the American Chemical Society, 143(43), 18273-18285. [Link]
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Walker, M. (2013). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions. University of Birmingham. [Link]
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Ramos, M., et al. (2015). Comparison of B3LYP, B3LYP-D and M06-2X optimized geometries of N-fused pentaphyrins. Physical Chemistry Chemical Physics, 17(1), 543-551. [Link]
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Verma, P., et al. (2021). Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set. Journal of Chemical Theory and Computation, 17(5), 3125-3141. [Link]
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Stojanovic, L., et al. (2017). Analysis of the performance of DFT-D, M05-2X and M06-2X functionals for studying π⋯π interactions. Theoretical Chemistry Accounts, 136(1), 12. [Link]
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Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Tokushima University. [Link]
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A Comparative Guide to Laurolactam Synthesis: Exploring Alternatives to the Cyclododecene Pathway
For Researchers, Scientists, and Drug Development Professionals
Laurolactam, the monomer for the high-performance polymer Polyamide 12 (Nylon-12), is a critical component in numerous advanced applications, from automotive engineering to medical devices. Its synthesis has traditionally been rooted in petrochemical feedstocks. However, the drive for process efficiency, cost reduction, and sustainability is paving the way for innovative alternative precursors and synthetic methodologies. This guide provides a comprehensive technical comparison of the established and emerging routes to laurolactam, offering field-proven insights and experimental data to inform research and development.
The Conventional Petrochemical Route: A Baseline for Comparison
The dominant industrial production of laurolactam is a multi-step process that begins with the cyclotrimerization of butadiene, a petrochemical derivative, to form 1,5,9-cyclododecatriene (CDT). This is subsequently hydrogenated to cyclododecane. The core of the synthesis then involves the oxidation of cyclododecane to a mixture of cyclododecanol and cyclododecanone, with the alcohol being further converted to the ketone. The pivotal final stages are the oximation of cyclododecanone to cyclododecanone oxime, followed by a Beckmann rearrangement to yield laurolactam.[1][2]
The key transformation, the Beckmann rearrangement, is a classic named reaction in organic chemistry where an oxime is converted into an amide.[3][4] In the case of the cyclic cyclododecanone oxime, this rearrangement results in the ring-expansion to the 13-membered laurolactam.[5]
Experimental Protocol: Laurolactam from Cyclododecanone
This protocol details the final two stages of the conventional synthesis.
Part 1: Oximation of Cyclododecanone [5]
-
In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve 1.5 g of cyclododecanone in 8 mL of 95% ethanol.
-
To this solution, add 0.6 g of hydroxylamine hydrochloride followed by 25 mL of deionized water.
-
With continuous stirring, introduce 15 mL of a 10% (w/w) aqueous sodium hydroxide solution.
-
The mixture is then heated to reflux (approximately 100°C). After about 30-45 minutes, crystals of cyclododecanone oxime will start to form.[5]
-
Upon completion, the reaction mixture is cooled in an ice-water bath to ensure complete crystallization.
-
The cyclododecanone oxime crystals are collected by vacuum filtration and washed with cold deionized water.
-
For higher purity, the crude product can be recrystallized from a mixture of 95% ethanol and water. This stage typically achieves a yield of around 95%.[5]
Part 2: Beckmann Rearrangement to Laurolactam [5]
-
The purified cyclododecanone oxime is placed in a round-bottom flask.
-
A solution of 12 mL of acetonitrile containing 8.0 mg of cyanuric chloride and 11.5 mg of anhydrous zinc chloride is added.[5]
-
The mixture is heated to reflux (approximately 82°C) for about one hour. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the mixture is cooled and transferred to a separatory funnel for extraction.
-
The product is extracted using two 15 mL portions of ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, typically with a rotary evaporator.
-
The resulting crude laurolactam can be purified by recrystallization from 95% ethanol and water, with an expected yield of about 90% for this step.[5]
Alternative Precursors and Synthetic Pathways
The quest for more efficient and sustainable manufacturing has led to the exploration of several alternative precursors to laurolactam. These routes offer various advantages, from reducing the number of synthetic steps to utilizing renewable feedstocks.
Cyclododecane via Photonitrosation
This alternative bypasses the multi-step oxidation of cyclododecane by directly converting it to cyclododecanone oxime through a photochemical reaction.[1] This method provides a more direct path to the crucial intermediate for the Beckmann rearrangement.
In this process, cyclododecane is reacted with a nitrosating agent, such as nitrosyl chloride (NOCl), in the presence of hydrogen chloride (HCl) and under light irradiation.[6] The resulting cyclododecanone oxime is then subjected to a Beckmann rearrangement, often using a strong acid like sulfuric or methanesulfonic acid, to produce laurolactam.[1][7]
-
A solution of cyclododecane in an inert solvent like chloroform is prepared in a photochemical reactor.
-
Nitrosyl chloride and hydrogen chloride are introduced into the reactor. The reaction can be catalyzed by an acid such as methanesulfonic acid.[7]
-
The mixture is irradiated with light at a wavelength of 400-600 nm at a controlled temperature between 0 and 30°C.[6]
-
The cyclododecanone oxime hydrochloride formed is extracted from the reaction mixture using a strong acid.
-
The acidic solution containing the oxime is then heated to between 120°C and 160°C to facilitate the Beckmann rearrangement to laurolactam.[1][7]
-
The final product, laurolactam, is then isolated and purified. This route has been reported to achieve high overall yields of up to 93%.[1]
Cyclododecene: A One-Pot Synthesis Approach
A more recent and streamlined method employs this compound in a one-pot synthesis, which significantly improves process efficiency by eliminating the need to isolate and purify intermediate compounds.[8][9]
This elegant approach combines several reactions in a single vessel. It starts with the aerobic epoxidation of this compound, followed by an in-situ Meinwald rearrangement to form cyclododecanone. The subsequent oximation and Beckmann rearrangement are then carried out in the same reaction mixture to yield laurolactam.
-
This compound is heated in an open flask at approximately 200°C to facilitate aerobic epoxidation and subsequent Meinwald rearrangement to cyclododecanone.
-
Without isolating the cyclododecanone, hydroxylamine hydrochloride and a catalyst, for instance, zinc oxide, are added to the reaction vessel.
-
The reaction is continued under appropriate conditions to allow for the oximation of cyclododecanone and the final Beckmann rearrangement to laurolactam.
-
This one-pot process has been demonstrated to achieve a laurolactam yield of around 66%.[8][9]
Dodecanedioic Acid (DDA): A Gateway to Renewable Laurolactam
A paradigm shift towards sustainability in laurolactam production is the use of dodecanedioic acid (DDA) as a precursor. DDA can be sourced from renewable feedstocks like plant oils (e.g., coconut or palm oil) through biotechnological processes such as fermentation.[10] The conversion of DDA to laurolactam proceeds through the intermediate 12-aminododecanoic acid.
The process involves two main transformations: the conversion of the dicarboxylic acid (DDA) to an amino acid (12-aminododecanoic acid), followed by an intramolecular cyclization to form the lactam.
Part 1: Synthesis of 12-Aminododecanoic Acid from DDA
The conversion of DDA to 12-aminododecanoic acid is a critical step that can be achieved through various chemical transformations, most notably reductive amination. This involves reacting DDA with ammonia in the presence of a reducing agent and a suitable catalyst.
Part 2: Cyclization of 12-Aminododecanoic Acid to Laurolactam
-
High-Temperature Cyclization: 12-aminododecanoic acid undergoes intramolecular condensation to form laurolactam upon heating to high temperatures, typically around 300°C, under pressure and in the presence of a suitable catalyst.[8] This reaction involves the elimination of a water molecule.
-
The resulting laurolactam is then purified, usually by distillation.
While this renewable route is highly attractive, the overall efficiency and economic competitiveness are still areas of active research and development.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route for laurolactam production depends on a multitude of factors, including feedstock availability, process efficiency, capital and operational costs, and environmental impact. The following table provides a comparative overview of the discussed pathways.
| Precursor | Synthetic Route | Key Steps | Reported Yield | Advantages | Disadvantages |
| Cyclododecanone | Conventional | Oximation, Beckmann Rearrangement | ~85% (from oxime)[5] | Well-established, high yield | Multi-step, reliance on petrochemicals |
| Cyclododecane | Photonitrosation | Photonitrosation, Beckmann Rearrangement | Up to 93%[1] | Fewer steps than the conventional route | Requires specialized photochemical equipment, use of corrosive and hazardous reagents |
| This compound | One-Pot Synthesis | Epoxidation, Rearrangement, Oximation, Beckmann Rearrangement | ~66%[8][9] | Process intensification (one-pot), reduced waste | Lower yield compared to other established routes |
| Dodecanedioic Acid | Renewable Route | Amination, Cyclization | Varies | Utilizes renewable feedstocks, potential for improved sustainability | Process is still under optimization, may require high energy input for the cyclization step |
Visualizing the Synthetic Pathways
The diverse synthetic strategies to produce laurolactam can be visualized to better understand the flow from precursor to final product.
Figure 2: Comparative schematic of synthetic pathways to laurolactam, highlighting the conventional, photonitrosation, one-pot, and renewable routes.
Conclusion and Future Outlook
The synthesis of laurolactam is at a fascinating juncture, with established petrochemical routes being challenged by more efficient and sustainable alternatives. While the conventional method remains a cornerstone of industrial production, the photonitrosation of cyclododecane and the one-pot synthesis from this compound present compelling advantages in terms of process simplification.
Looking ahead, the most transformative potential resides in the development of bio-based routes, particularly those originating from renewable feedstocks like dodecanedioic acid. Although these greener pathways are still being optimized to achieve economic parity with their petrochemical counterparts, they signify a critical move towards a more sustainable chemical industry. This guide has provided a detailed technical framework to enable researchers and industry professionals to critically assess and compare these diverse and evolving strategies for laurolactam synthesis.
References
A comprehensive list of references is provided in the final section of this document for further reading and verification.
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A Tale of Two Isomers: Unraveling the Reactivity Landscape of cis- and trans-Cyclododecene
In the realm of cyclic hydrocarbons, the geometric constraints of the ring impart unique chemical behaviors that deviate significantly from their acyclic counterparts. For drug development professionals and synthetic chemists, understanding the nuances of reactivity between geometric isomers is paramount for predictable and efficient molecular construction. This guide provides an in-depth comparative analysis of the reactivity of cis- and trans-cyclododecene, leveraging experimental data to illuminate the subtle yet profound impact of double bond geometry within a medium-sized ring system.
The Dichotomy of Stability in a Twelve-Membered Ring
Unlike smaller cycloalkenes where the cis isomer is invariably more stable due to prohibitive ring strain in the trans configuration, the trend begins to shift in medium-sized rings (8-12 carbons). For cyclododecene, a 12-membered ring, the hydrocarbon chain is sufficiently long and flexible to accommodate a trans double bond without excessive strain. However, the trans isomer still possesses a higher degree of ring strain compared to the more relaxed conformation of the cis isomer. This difference in ground-state energy is a critical determinant of their relative reactivity.
Experimental evidence from heats of hydrogenation, a direct measure of thermodynamic stability, confirms this relationship. The hydrogenation of an alkene to its corresponding alkane is an exothermic process, and a less stable alkene will release more heat. For the this compound isomers, the following has been reported:
| Isomer | Heat of Hydrogenation (kcal/mol) | Relative Stability |
| cis-Cyclododecene | -20.67 | More Stable |
| trans-Cyclododecene | -24.01 | Less Stable |
This 3.34 kcal/mol difference in the heat of hydrogenation demonstrates that trans-cyclododecene is thermodynamically less stable than cis-cyclododecene. This excess energy in the trans isomer makes it a more reactive substrate in addition reactions, as it is energetically closer to the transition state.
Comparative Reactivity in Electrophilic Additions
The enhanced reactivity of trans-cyclododecene, stemming from its inherent ring strain, is particularly evident in electrophilic addition reactions. The strained double bond in the trans isomer is more "exposed" and possesses a higher energy, making it a more accessible and willing partner for electrophiles.
Epoxidation
Hydroboration-Oxidation
Hydroboration is a concerted, anti-Markovnikov addition of a boron-hydrogen bond across a double bond. The stereospecificity of this reaction (syn-addition) is well-established. While specific kinetic data for the hydroboration of this compound isomers is scarce, the general principles of hydroboration kinetics with sterically hindered alkenes suggest that the less sterically encumbered and more strained trans-cyclododecene would react more readily.
Experimental Protocols
To provide a practical context for these reactivity differences, the following are detailed protocols for two key reactions.
Protocol 1: Catalytic Hydrogenation of cis- and trans-Cyclododecene
This experiment allows for the determination of the heat of hydrogenation, providing a quantitative measure of the relative stability of the two isomers.
Materials:
-
cis-Cyclododecene
-
trans-Cyclododecene
-
Palladium on carbon (Pd/C) catalyst (5 wt%)
-
High-purity hydrogen gas
-
Anhydrous ethanol
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Gas chromatograph (GC) for monitoring reaction completion
Procedure:
-
In a hydrogenation vessel, dissolve a known amount (e.g., 1.0 g) of either cis- or trans-cyclododecene in anhydrous ethanol (20 mL).
-
Carefully add the Pd/C catalyst (e.g., 50 mg).
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the system with nitrogen gas three times to remove any oxygen.
-
Introduce hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC until the starting material is completely consumed.
-
The heat evolved during the reaction is measured using a calorimeter integrated with the hydrogenation apparatus.
-
Repeat the procedure for the other isomer under identical conditions.
Protocol 2: Epoxidation of cis- and trans-Cyclododecene with meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol describes a standard method for the epoxidation of alkenes, which can be adapted for a comparative kinetic study.
Materials:
-
cis-Cyclododecene
-
trans-Cyclododecene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Nuclear Magnetic Resonance (NMR) spectrometer for product characterization
Procedure:
-
Dissolve cis-cyclododecene (e.g., 1.0 g, 6.0 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
In a separate flask, dissolve m-CPBA (e.g., 1.6 g, ~7.2 mmol, 1.2 equivalents) in dichloromethane (15 mL).
-
Add the m-CPBA solution dropwise to the stirred this compound solution over 15 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxide by flash column chromatography.
-
Characterize the product by NMR spectroscopy.
-
Repeat the entire procedure with trans-cyclododecene. For a kinetic comparison, aliquots can be taken at regular intervals and analyzed (e.g., by GC or NMR) to determine the rate of consumption of the starting material.
Visualizing the Core Concepts
To better understand the structural differences and their implications, the following diagrams are provided.
Caption: Conformational difference between cis- and trans-cyclododecene.
Caption: Energy profile comparing cis- and trans-cyclododecene reactivity.
Conclusion: A Clear Distinction in Reactivity
The structural nuances between cis- and trans-cyclododecene translate into a discernible difference in their chemical reactivity. The greater ring strain inherent in the trans isomer renders it thermodynamically less stable and, consequently, kinetically more reactive in electrophilic addition reactions compared to its cis counterpart. This fundamental understanding is crucial for researchers in organic synthesis and drug development, as the choice of isomer can significantly impact reaction rates, yields, and potentially even the stereochemical outcome of a transformation. By leveraging these intrinsic reactivity differences, chemists can strategically design synthetic routes that are both efficient and selective.
References
-
Turner, R. B., & Meador, W. R. (1957). Heats of Hydrogenation. IV. Hydrogenation of Some cis- and trans-Cycloolefins. Journal of the American Chemical Society, 79(15), 4133–4136. [Link]
-
Cope, A. C., Moore, P. T., & Moore, W. R. (1960). The Resolution of trans-Cyclooctene. Journal of the American Chemical Society, 82(7), 1744–1744. [Link]
-
Lledó, A., Fuster, A., Revés, M., Verdaguer, X., & Riera, A. (2013). The Pauson–Khand reaction of medium sized trans-cycloalkenes. Chemical Communications, 49(35), 3598-3600. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]
Efficacy of cyclododecene-derived compounds as flame retardants
An In-Depth Technical Guide to the Efficacy of Cyclododecene-Derived Compounds and Their Modern Alternatives as Flame Retardants
From Senior Application Scientist, Polymer Additives Division
The field of flame retardancy is in a constant state of evolution, driven by the dual imperatives of enhancing fire safety and ensuring environmental stewardship. For decades, compounds derived from the C12 chemical backbone, such as cyclododecane, have been mainstays in the industry. However, the very properties that made them effective have also cast a long shadow in terms of environmental persistence and health concerns. This guide provides a critical comparison between the legacy cyclododecane-derived flame retardant, Hexabromocyclododecane (HBCDD), and a leading class of modern, halogen-free alternatives: organophosphorus compounds based on the 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) moiety.
We will dissect the synthesis, mechanisms, and performance of these two classes of flame retardants, providing the objective data necessary for researchers and material scientists to make informed decisions in the development of next-generation fire-safe materials.
The Incumbent: Hexabromocyclododecane (HBCDD) - A Legacy of Performance and Problems
Hexabromocyclododecane, derived from the hydrogenation and subsequent bromination of cyclododecatriene, was the workhorse flame retardant for polystyrene insulation foams (EPS and XPS) for over 50 years.[1][2] Its efficacy is rooted in its high bromine content (approximately 74% by weight), which facilitates a gas-phase flame inhibition mechanism.[3]
Synthesis and Mechanism of Action
The industrial synthesis of HBCDD begins with the catalytic trimerization of butadiene to form 1,5,9-cyclododecatriene, which is then hydrogenated to cyclododecane.[4] The final step is the bromination of the cyclododecane ring.[5]
Upon thermal decomposition, HBCDD releases bromine radicals (Br•) into the gas phase. These radicals act as scavengers, interfering with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction in the flame. This "radical trap" mechanism cools the flame and slows the burning process.
Diagram: Synthesis and Mechanism of HBCDD
Caption: Synthesis pathway of HBCDD and its gas-phase radical trapping mechanism.
The Inevitable Downside: Environmental and Health Profile
The very stability that makes HBCDD an effective flame retardant contributes to its persistence in the environment. It is classified as a Persistent, Bioaccumulative, and Toxic (PBT) substance.[6][7] Its detection in wildlife, remote ecosystems, and human tissues raised significant health concerns, including potential endocrine disruption and neurotoxicity.[8] These findings led to its classification as a Substance of Very High Concern (SVHC) in Europe and its inclusion in the Stockholm Convention on Persistent Organic Pollutants, effectively mandating its phase-out.[1]
The Challenger: DOPO-Derivatives - A Halogen-Free, High-Performance Alternative
The regulatory demise of HBCDD spurred intensive research into safer, more sustainable alternatives. Among the most promising are phosphorus-based flame retardants (PFRs), particularly those derived from the rigid, thermally stable DOPO molecule. These compounds offer a dual-mode of action that is highly effective without the environmental liabilities of halogenated systems.
Synthesis and Versatility
DOPO is synthesized via the photocyclization of stilbene derivatives.[9] Its reactive P-H bond makes it an exceptionally versatile building block for creating a wide array of flame-retardant additives and reactive monomers through reactions with aldehydes, quinones, and unsaturated compounds.[10][11] This allows for the precise tailoring of flame retardants that can be covalently bonded into the polymer matrix, preventing leaching—a significant advantage over additive compounds like HBCDD.[12]
Dual Mechanism of Action: A Two-Pronged Attack
Unlike HBCDD's sole reliance on gas-phase inhibition, DOPO-derivatives operate in both the gas and condensed phases, a synergistic approach that is key to their high efficiency.
-
Gas Phase: Upon heating, DOPO structures decompose to release phosphorus-containing radicals (PO•). These species are highly effective at scavenging H• and OH• radicals in the flame, similar to bromine radicals but without the associated toxicity and environmental persistence.[13]
-
Condensed Phase: The phosphorus compounds also promote dehydration and cross-linking of the underlying polymer. This process builds a stable, insulating layer of char on the material's surface. This char layer acts as a physical barrier, limiting the release of flammable volatiles (fuel) into the gas phase and shielding the polymer from heat.[14]
Diagram: DOPO-Derivative Synthesis and Dual-Action Mechanism
Caption: Example synthesis and the dual gas/condensed phase mechanism of DOPO-based flame retardants.
Head-to-Head Performance Comparison
To objectively evaluate efficacy, we must turn to standardized flammability tests. The Limiting Oxygen Index (LOI), UL 94 vertical burn test, and Cone Calorimetry are the industry standards. The data below compares the performance of HBCDD in Expanded Polystyrene (EPS) foam with a representative DOPO-based flame retardant in a common thermoplastic.
Table 1: Comparative Flammability Performance Data
| Parameter | Test Standard | Neat Polystyrene (EPS) | EPS + 2.5 wt% HBCDD | Polymer + 10 wt% DOPO-Derivative | Causality and Interpretation |
| Limiting Oxygen Index (LOI) | ASTM D2863 | ~18% | ~25-26% | >30% | A higher LOI indicates better flame resistance; a value >21% suggests self-extinguishing behavior in air. The DOPO-derivative shows superior performance in elevating the oxygen level needed for combustion.[15][16] |
| UL 94 Rating (3.2 mm) | UL 94 | Fails | V-2 | V-0 | The V-0 rating is the highest for this test, indicating the material self-extinguishes within 10 seconds with no flaming drips. The V-2 rating for HBCDD allows for flaming drips, which can propagate a fire.[17][18][19] |
| Peak Heat Release Rate (pHRR) | ASTM E1354 | ~310 kW/m²[20] | ~150-200 kW/m² | < 100 kW/m² | pHRR is the most critical parameter for assessing fire hazard. The significant reduction by the DOPO-derivative is a direct result of the insulating char layer (condensed-phase action) limiting fuel release.[21] |
| Total Heat Released (THR) | ASTM E1354 | ~42 MJ/m²[20] | ~30 MJ/m² | < 20 MJ/m² | THR correlates to the total amount of fuel burned. The superior reduction by the DOPO-derivative demonstrates the efficiency of char formation, which converts a portion of the polymer into non-combustible carbon.[22] |
| Fire Growth Rate Index (FIGRA) | ASTM E1354 | High | Moderate | Low | FIGRA (pHRR / time-to-pHRR) indicates how quickly a fire will develop. The low value for the DOPO-system signifies a much slower-growing, more manageable fire.[20] |
Note: Performance data is compiled from typical values reported in scientific literature and may vary based on the specific polymer matrix, FR loading, and test conditions. The DOPO-derivative data is representative of modern, efficient PFRs.[13][20][23]
Expert Analysis: The data unequivocally demonstrates the superior performance of the DOPO-based system. While HBCDD effectively reduces the flammability of polystyrene compared to the neat polymer, its V-2 rating and moderate reduction in heat release highlight the limitations of a purely gas-phase mechanism. The DOPO-derivative's ability to achieve a V-0 rating and dramatically suppress the peak heat release rate underscores the profound advantage of a dual-action mechanism. The formation of a robust char layer is the key differentiator, effectively starving the fire of fuel.
Experimental Methodologies
Trustworthy and reproducible data is the bedrock of material science. The following protocols outline the standardized procedures for evaluating flame retardant efficacy.
Workflow: From Synthesis to Performance Evaluation
Caption: Standard workflow for evaluating flame retardant performance.
Protocol 1: Synthesis of a DOPO-Benzoquinone (DOPO-BQ) Adduct
This protocol describes a representative synthesis for a DOPO-based flame retardant.
-
Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and reflux condenser.
-
Reagents: Add 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) (e.g., 21.6 g, 0.1 mol) and a solvent such as 2-ethoxyethanol (e.g., 100 mL) to the flask.
-
Dissolution: Under a nitrogen atmosphere, heat the mixture to 90°C and stir until the DOPO completely dissolves.
-
Addition: Slowly add 1,4-benzoquinone (e.g., 10.8 g, 0.1 mol) to the solution. An exothermic reaction may be observed.
-
Reaction: Increase the temperature to 120-130°C and maintain reflux for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture to room temperature. The product will precipitate.
-
Purification: Filter the solid product and wash with a cold solvent (e.g., ethanol) to remove unreacted starting materials.
-
Drying: Dry the purified DOPO-BQ product in a vacuum oven at 80°C to a constant weight. Characterize the final product using FTIR and NMR spectroscopy.[10]
Protocol 2: Limiting Oxygen Index (LOI) Test (ASTM D2863)
This test determines the minimum oxygen concentration required to sustain combustion.[24][25]
-
Apparatus: Use a standardized LOI apparatus consisting of a vertical, heat-resistant glass column, gas flow meters for oxygen and nitrogen, and a sample holder.[26]
-
Specimen: Prepare a solid specimen, typically 80-150 mm long, 10 mm wide, and 4 mm thick.[26]
-
Procedure: a. Mount the specimen vertically in the center of the glass column. b. Introduce a mixture of oxygen and nitrogen into the bottom of the column at a specified flow rate. Start with an oxygen concentration expected to support combustion. c. Ignite the top of the specimen using a propane torch. d. Observe the burning behavior. The test is a "pass" if the flame self-extinguishes before a set time or before burning a specified length. e. Iteratively adjust the oxygen concentration downwards (if it burns) or upwards (if it doesn't) until the minimum concentration that just supports combustion is found. This value is the LOI.[24]
Protocol 3: UL 94 Vertical Burn Test (V-0, V-1, V-2)
This test evaluates the self-extinguishing characteristics of a material after exposure to a flame.[18][27]
-
Apparatus: A test chamber, a Bunsen burner with a 20 mm blue flame, a specimen clamp, and a layer of dry absorbent cotton placed 300 mm below the specimen.
-
Specimen: A rectangular bar, typically 125 mm x 13 mm x 3.2 mm.
-
Procedure: a. Clamp the specimen vertically. b. Apply the flame to the bottom center of the specimen for 10 seconds, then remove it. Record the afterflame time (t1). c. Immediately after the flame extinguishes, re-apply the burner flame for another 10 seconds. Remove the flame and record the second afterflame time (t2) and the afterglow time (t3). d. Note if any flaming particles drip from the specimen and if they ignite the cotton below. e. Test a total of 5 specimens.
-
Classification: Classify the material as V-0, V-1, or V-2 based on the specific criteria for afterflame times, total combustion time, and dripping behavior as defined in the UL 94 standard.[18][19]
Protocol 4: Cone Calorimetry (ASTM E1354)
This is the most comprehensive bench-scale test, providing data on heat release, smoke production, and mass loss.[22][28]
-
Apparatus: A cone calorimeter, consisting of a conical radiant heater, a load cell for mass measurement, a spark igniter, and an exhaust system with gas analysis (O₂, CO, CO₂).[21]
-
Specimen: A square plaque, 100 mm x 100 mm, with a maximum thickness of 50 mm.
-
Procedure: a. Set the conical heater to the desired radiant heat flux (e.g., 35 or 50 kW/m²), simulating a developing fire scenario.[29] b. Place the specimen on the load cell under the heater. c. The spark igniter is positioned over the specimen surface. The test begins when the specimen is exposed to the heat flux. d. Continuously record data throughout the test: time to ignition, mass loss rate, oxygen consumed, and smoke obscuration.
-
Data Analysis: From the raw data, calculate key parameters including the Heat Release Rate (HRR) curve, Peak Heat Release Rate (pHRR), Total Heat Released (THR), and smoke production rate.[21][30]
Conclusion and Future Outlook
The transition from cyclododecane-derived brominated flame retardants like HBCDD to advanced phosphorus-based systems like DOPO-derivatives represents a significant step forward in fire safety technology. While HBCDD was effective for its time, its adverse environmental and health profile is incompatible with modern sustainability and safety standards.
The data clearly shows that DOPO-based flame retardants are not merely "safer substitutes" but are, in fact, superior in performance. Their dual-action mechanism, which combines gas-phase flame inhibition with crucial condensed-phase char formation, leads to lower heat release rates, reduced smoke, and higher levels of fire resistance as measured by LOI and UL 94. The versatility of DOPO chemistry allows for the creation of reactive flame retardants that can be permanently locked into the polymer matrix, eliminating concerns of leaching and ensuring long-term performance.
As researchers and developers, the path forward is clear. The focus must be on designing and implementing halogen-free solutions that provide exceptional fire safety while being benign to human health and the environment. The principles demonstrated by DOPO-based systems—synergistic mechanisms, reactive integration, and sustainable chemistry—will guide the development of the next generation of flame retardant materials.
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Synthesis and characterization of DOPO based epoxy nanocomposites for flame retardant application. (2020). Materials Today: Proceedings. Retrieved January 12, 2026, from [Link]
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Cone Calorimeter in Fire Testing and Research: How It Works, Operates, and Applications. (2024, November 14). Presto Group. Retrieved January 12, 2026, from [Link]
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Synthesis of a novel flame retardant based on cyclotriphosphazene and DOPO groups and its application in epoxy resins. (2015). RSC Advances. Retrieved January 12, 2026, from [Link]
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Synthesis of a novel flame retardant based on DOPO derivatives and its application in waterborne polyurethane. (2019). RSC Advances. Retrieved January 12, 2026, from [Link]
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Synthesis and Characterization of a Novel DOPO-Based Flame Retardant Intermediate and Its Flame Retardancy as a Polystyrene Intrinsic Flame Retardant. (2023). ACS Omega. Retrieved January 12, 2026, from [Link]
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Synthesis of a novel flame retardant based on DOPO derivatives and its application in waterborne polyurethane. (2019). Semantic Scholar. Retrieved January 12, 2026, from [Link]
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Eco-friendly Synthesis of Novel Phosphorus Flame Retardants for Multiple Purposes. (2023). Periodica Polytechnica Chemical Engineering. Retrieved January 12, 2026, from [Link]
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Oxygen Index ASTM D2863. (n.d.). Intertek. Retrieved January 12, 2026, from [Link]
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Eco-friendly Synthesis of Novel Phosphorus Flame Retardants for Multiple Purposes. (2023). Periodica Polytechnica Chemical Engineering. Retrieved January 12, 2026, from [Link]
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Synthesis and performance of cyclic phosphorus-containing flame retardants. (2008). Polymer Degradation and Stability. Retrieved January 12, 2026, from [Link]
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Synthesis of a novel flame retardant with phosphaphenanthrene and phosphazene double functional groups and flame retardancy of p. (2022). Frontiers in Materials. Retrieved January 12, 2026, from [Link]
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Flame Retardant Alternatives for Hexabromocyclododecane (HBCD). (2014, June). U.S. Environmental Protection Agency. Retrieved January 12, 2026, from [Link]
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Flame Retardants for Polystyrenes in Commercial Use or Development. (2007). Journal of Fire Sciences. Retrieved January 12, 2026, from [Link]
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Synthesis of DOPO-Based Phosphorus-Nitrogen Containing Hyperbranched Flame Retardant and Its Effective Application for Poly(ethylene terephthalate) via Synergistic Effect. (2023). Polymers. Retrieved January 12, 2026, from [Link]
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Fire Performance of EPS ETICS Façade: Effect of Test Scale and Masonry Cover. (2021). PolyU Institutional Research Archive. Retrieved January 12, 2026, from [Link]
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Recycling of Flame Retarded Waste Polystyrene Foams (EPS and XPS) to PS Granules Free of Hexabromocyclododecane (HBCDD). (2017). Hilaris Publisher. Retrieved January 12, 2026, from [Link]
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Rapid identification of polystyrene foam wastes containing hexabromocyclododecane or its alternative polymeric brominated flame retardant by X-ray fluorescence spectroscopy. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]
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The Technical Synthesis of 1,5,9-Cyclododecatriene Revisited: Surprising By-products from a Venerable Industrial Process. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]
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Hexabromocyclododecane (HBCDD) - A Hazardous Flame Retardant Used in Polystyrene Building Materials. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]
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1,2,5,6,9,10-Hexabromocyclododecane (HBCDD) – Determination of α-HBCDD, β-HBCDD and γ-HBCDD in plasma by LC-MS/MS. (2020). Publisso. Retrieved January 12, 2026, from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Cyclododecene
For professionals in research, discovery, and drug development, meticulous adherence to safety protocols is not merely a matter of compliance but the bedrock of scientific integrity and operational excellence. Cyclododecene, a common precursor in organic synthesis, requires careful management from procurement to disposal. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety standards to ensure the protection of laboratory personnel and the environment.
Hazard Profile and Core Safety Principles
Understanding the intrinsic properties of a chemical is the first step toward safe handling and disposal. While this compound (CAS No. 1501-82-2) is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), it is imperative to treat it with the diligence afforded to all laboratory chemicals.[1] Key characteristics demand a structured disposal pathway.
The primary directive for this compound disposal is to never discharge it into drains or the environment .[1][2][3] Its low water solubility and the potential for environmental harm necessitate containment and treatment via a licensed hazardous waste facility.
Key Safety Data Summary Table
| Property | Value | Significance for Disposal |
| CAS Number | 1501-82-2 | Unique identifier for tracking and regulatory purposes. |
| Molecular Formula | C₁₂H₂₂ | A non-polar hydrocarbon, indicating low water solubility. |
| Physical State | Solid / Crystalline | Reduces inhalation risk compared to volatile liquids, but dust should be avoided.[3][4] |
| Boiling Point | 232 - 245 °C (450 - 473 °F) | Low volatility at room temperature. |
| Hazards | Not classified as hazardous[1] | While not officially classified, standard chemical handling precautions are mandatory. |
| Disposal Directive | Dispose of as hazardous waste | Must be sent to an approved waste disposal plant.[3] |
Pre-Disposal: Segregation and Container Selection
Proper disposal begins long before the waste container is full. It starts with rigorous segregation at the point of generation.
The Causality of Segregation: Mixing incompatible waste streams is a significant source of laboratory incidents. This compound, while stable under normal conditions, should be segregated from strong oxidizing agents to prevent unforeseen reactions.[5] Furthermore, mixing non-hazardous waste with hazardous waste results in the entire volume being classified as hazardous, leading to unnecessarily high disposal costs and regulatory burdens.
Protocol for Waste Container Setup:
-
Select the Right Container: Use a designated, sealable hazardous waste container compatible with organic solids. High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container is in good condition, free from cracks or defects.
-
Label Immediately: Before adding any waste, affix a "Hazardous Waste" label. Clearly write "this compound Waste" and the date accumulation started. Vague labels like "Organic Waste" are insufficient and non-compliant.
-
Maintain a Closed System: The container must remain sealed except when actively adding waste.[1][2] This prevents the release of vapors and protects the contents from contamination.
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the standard operating procedure for collecting and disposing of this compound waste in a laboratory setting.
Personnel Protective Equipment (PPE) Required:
-
Safety goggles with side-shields (conforming to EN 166 or NIOSH standards)[2][5]
-
Standard laboratory coat
Disposal Workflow:
-
Transfer to Waste Container: Carefully transfer the solid waste into the pre-labeled hazardous waste container. Use a dedicated spatula or funnel to avoid spills. If dealing with a solution, ensure the solvent is compatible with the container and other contents.
-
Avoid Contamination: Do not introduce any other waste types into the this compound container. This includes sharps, aqueous waste, or other organic solids unless they were part of the same process stream.
-
Seal the Container: Once waste is added, securely fasten the lid.
-
Storage Pending Pickup: Store the sealed container in a designated satellite accumulation area. This area should be well-ventilated, away from ignition sources, and clearly marked.[2][4]
-
Arrange for Disposal: Once the container is full or has been in accumulation for the maximum time allowed by your institution's Environmental Health & Safety (EH&S) department, arrange for pickup by a licensed hazardous waste disposal contractor.
This compound Disposal Decision Workflow
The following diagram illustrates the logical pathway for managing this compound waste from generation to final disposal, ensuring safety and compliance at each stage.
Caption: Decision workflow for safe this compound waste handling.
Emergency Procedures: Spills and Accidental Release
In the event of a spill, a swift and correct response is critical to mitigate any potential hazards.
Steps for Spill Containment:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.[2]
-
Remove Ignition Sources: Immediately remove all sources of ignition from the vicinity.[2][4]
-
Don Appropriate PPE: Before attempting cleanup, don the required PPE, including respiratory protection if dust is generated.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to prevent dust formation.[3] Place the collected material into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the incident to your institution's EH&S department in accordance with established protocols.
Crucially, do not let spilled product enter drains or waterways. [1][2][3]
Regulatory Framework
All chemical waste disposal is governed by local, state, and federal regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[6] While this compound is not a specifically "listed" hazardous waste (i.e., it does not have its own F, K, P, or U code), it must be managed through the hazardous waste system because it is a laboratory chemical being discarded.[7][8] Generators are responsible for ensuring their waste is properly identified, managed, and treated from "cradle-to-grave."[6] Always consult with your EH&S department, as they will provide specific guidance based on your location's regulations.
References
-
Kremer Pigmente Safety Data Sheet for Cyclododecane. (2023). Kremer Pigmente.[Link]
-
Learn the Basics of Hazardous Waste. (2024). US Environmental Protection Agency (EPA).[Link]
-
EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025). ACTenviro.[Link]
-
RCRA Listed Hazardous Waste. California Department of Toxic Substances Control.[Link]
Sources
A Researcher's Guide to the Safe Handling of Cyclododecene: Personal Protective Equipment, Operational Protocols, and Disposal
As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Cyclododecene. The focus is on establishing a robust framework for personal protective equipment (PPE), safe operational procedures, and responsible disposal, ensuring both personal safety and experimental integrity.
Understanding the Compound: this compound Properties
This compound is a cyclic alkene that exists as a colorless liquid at room temperature.[1] Its properties necessitate careful handling to mitigate potential risks.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂ | |
| Molecular Weight | 166.30 g/mol | |
| Physical State | Liquid | [2][3] |
| Boiling Point | 232 - 245 °C | [4] |
Different sources present varied hazard classifications for this compound. Some safety data sheets (SDS) classify it as a skin irritant and an aspiration hazard, potentially fatal if swallowed and enters airways.[2][3] Conversely, other sources do not classify it as a hazardous substance. Given this discrepancy, a cautious approach is paramount. It is crucial to handle this compound as a potentially hazardous material to ensure the highest level of safety.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following recommendations are based on a conservative assessment of the available safety data.
Essential PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[2] | Protects against splashes and vapors that could cause eye irritation. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[2] Fire/flame resistant and impervious clothing.[2] | Prevents skin contact, which may cause irritation.[3] Impervious clothing protects against larger spills. |
| Respiratory Protection | Generally not required in a well-ventilated area. However, if exposure limits are exceeded or in case of insufficient ventilation, use a full-face respirator with appropriate cartridges (e.g., type OV/AG (US) or ABEK (EU EN 14387)).[2] | Protects against inhalation of vapors or aerosols, especially in enclosed spaces or during procedures that may generate them. |
Expert Insight: The choice of glove material should be validated for its resistance to this compound. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid contaminating your skin.
Experimental Workflow: A Step-by-Step Guide to Safe Handling
The following workflow outlines the critical steps for safely handling this compound from receipt to disposal.
Caption: this compound Handling Workflow
Detailed Protocol:
-
Don Appropriate PPE: Before entering the laboratory, ensure you are wearing the full complement of prescribed PPE as detailed in the table above.
-
Prepare a Well-Ventilated Workspace: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[2] Ensure emergency exits and safety showers/eyewash stations are accessible.
-
Transfer this compound: When transferring the liquid, use non-sparking tools to prevent ignition from electrostatic discharge.[2] Avoid any actions that could lead to the formation of aerosols.
-
Perform Experiment: Conduct your experimental procedures with caution, always mindful of the potential for skin contact and inhalation.
-
Decontaminate Glassware and Surfaces: Thoroughly decontaminate all glassware and work surfaces that have come into contact with this compound.
-
Segregate and Label Waste: Collect all this compound waste, including contaminated consumables (e.g., gloves, paper towels), in a dedicated, clearly labeled, and sealed container.[2]
-
Dispose of Waste: Dispose of the waste container according to your institution's hazardous waste management guidelines and in compliance with all local, state, and federal regulations.[2][3] Do not pour this compound down the drain or dispose of it in regular trash.[2]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2][3]
-
In Case of Eye Contact: Rinse the eyes with pure water for at least 15 minutes. Seek immediate medical attention.[2]
-
If Swallowed: Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Spill Response
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[2]
-
Contain the Spill: Use an inert absorbent material to contain the spill.
-
Collect and Dispose: Carefully collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[2]
-
Clean the Area: Clean the spill area thoroughly.
Storage and Disposal Plan
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep it away from incompatible materials such as strong oxidizing agents.[4]
Disposal
All waste containing this compound is to be considered hazardous waste.[3] It must be disposed of through a licensed hazardous waste disposal company. Ensure that all waste containers are properly labeled with the contents and associated hazards.
References
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
-
Chemsrc. (2025, August 27). This compound. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
